ATN-224
Description
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649749-10-0 | |
| Record name | ATN 224 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIOMOLIBDATE CHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ATN-224: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-224 (choline tetrathiomolybdate) is a second-generation copper-chelating agent that has demonstrated significant anti-cancer activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of the copper-dependent enzyme, superoxide (B77818) dismutase 1 (SOD1). This inhibition disrupts the cellular redox homeostasis, leading to an increase in intracellular reactive oxygen species (ROS), specifically superoxide anions. The accumulation of superoxide triggers a cascade of downstream events, including the modulation of key signaling pathways, ultimately resulting in the inhibition of tumor growth and angiogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-cancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism: Copper Chelation and SOD1 Inhibition
This compound is a potent copper chelator that selectively binds to copper ions with high affinity.[1][2] This action directly impacts the activity of copper-dependent enzymes, most notably SOD1.[1][2] SOD1 is a critical enzyme in the cellular antioxidant defense system, responsible for converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen.[3][4] By sequestering copper, an essential cofactor for SOD1 activity, this compound effectively inhibits the enzyme's function.[1][2] This leads to an accumulation of superoxide anions within the cancer cells, inducing a state of oxidative stress.[1][2]
The consequences of SOD1 inhibition by this compound are twofold and cell-type dependent. In endothelial cells, the increase in superoxide levels leads to the inhibition of cell proliferation and migration, key processes in angiogenesis.[1][2] In contrast, in tumor cells, the same stimulus induces apoptosis, or programmed cell death.[1][2][4]
Quantitative Data Summary
The efficacy of this compound in inhibiting SOD1 activity and cancer cell proliferation has been quantified across various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) reported in the literature.
| Cell Line | Assay | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | 1.4 ± 0.3 | [1] |
| Multiple Myeloma (MM1S) | Proliferation | ~5 | [1] |
| Multiple Myeloma (MM1S) | SOD1 Activity | ~0.04 | [1] |
| A431 (Epidermoid Carcinoma) | SOD1 Activity | 0.185 ± 0.065 | [4] |
| A431 (Epidermoid Carcinoma) | Proliferation | 4.5 ± 0.40 | [4] |
Signaling Pathways Affected by this compound
The inhibition of SOD1 and the subsequent increase in superoxide levels by this compound trigger a cascade of events that modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of ERK Phosphorylation
One of the key downstream effects of this compound-mediated SOD1 inhibition is the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] Growth factors such as VEGF and FGF-2 normally activate ERK1/2, promoting cell proliferation and survival.[1] The increased superoxide levels resulting from this compound treatment interfere with this activation, leading to reduced phosphorylation of ERK1/2.[1][2] This inhibition of ERK signaling contributes significantly to the anti-proliferative and anti-angiogenic effects of this compound.[1]
Induction of Apoptosis in Tumor Cells
In contrast to its cytostatic effect on endothelial cells, this compound induces apoptosis in a variety of tumor cell lines.[1][4] The accumulation of superoxide and subsequent oxidative stress are believed to be the primary triggers for this apoptotic response.[1] This can involve both caspase-dependent and -independent pathways. Evidence suggests that this compound can induce the release of apoptosis-inducing factor (AIF) from the mitochondria, leading to caspase-independent cell death.[5] Furthermore, in some cancer types, this compound-induced oxidative stress leads to the activation of p38 MAPK, which in turn downregulates the anti-apoptotic protein Mcl-1, thereby promoting apoptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Proliferation Assay
-
Principle: To determine the effect of this compound on the growth and proliferation of cancer and endothelial cells.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting.
-
For MTT assays, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Superoxide Dismutase 1 (SOD1) Activity Assay
-
Principle: To measure the enzymatic activity of SOD1 in cell lysates following treatment with this compound.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and prepare cell lysates.
-
Use a commercial SOD assay kit or a standard method, such as the cytochrome c reduction assay.
-
In the cytochrome c reduction assay, xanthine (B1682287) and xanthine oxidase are used to generate superoxide radicals, which reduce cytochrome c.
-
SOD1 in the cell lysate will compete for the superoxide radicals, thereby inhibiting the reduction of cytochrome c.
-
Monitor the change in absorbance of cytochrome c over time to determine the rate of inhibition.
-
Calculate the SOD1 activity relative to an untreated control.
-
Western Blot Analysis for ERK Phosphorylation
-
Principle: To detect the levels of phosphorylated (active) and total ERK1/2 proteins in cell lysates.
-
Methodology:
-
Treat cells with this compound for the indicated time, followed by stimulation with a growth factor (e.g., VEGF or FGF-2) for a short period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-ERK1/2 and total ERK1/2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Apoptosis Assays
-
Principle: To quantify the extent of apoptosis induced by this compound in cancer cells.
-
Methodology (Caspase-3 Activity):
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence intensity, which is proportional to the caspase-3 activity.
-
-
Methodology (Propidium Iodide Staining):
-
Treat cells with this compound.
-
Harvest the cells and stain with propidium (B1200493) iodide (PI), a fluorescent dye that enters cells with compromised membranes.
-
Analyze the cells by flow cytometry to quantify the percentage of PI-positive (dead) cells.
-
Conclusion
This compound represents a promising anti-cancer therapeutic with a well-defined mechanism of action centered on copper chelation and subsequent SOD1 inhibition. This leads to a profound disruption of the cellular redox environment, selectively inducing apoptosis in tumor cells and inhibiting angiogenesis. The downstream effects on critical signaling pathways, such as the ERK pathway, further contribute to its anti-neoplastic activity. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ATN-224: A Technical Guide to its Antiangiogenic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, has emerged as a promising agent in the field of antiangiogenic cancer therapy. Its unique mechanism of action, centered on copper chelation and the subsequent inhibition of key enzymatic and signaling pathways, offers a multi-faceted approach to disrupting tumor neovascularization. This technical guide provides an in-depth overview of the antiangiogenic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Copper Chelation and SOD1 Inhibition
This compound, chemically known as choline (B1196258) tetrathiomolybdate, is a high-affinity copper-binding agent.[1][2] This primary function sets off a cascade of events that ultimately inhibit angiogenesis. The central target of this compound's antiangiogenic activity is the copper-dependent enzyme, superoxide (B77818) dismutase 1 (SOD1).[3]
By chelating copper, this compound effectively removes the essential cofactor required for SOD1 activity.[3] This inhibition of SOD1 leads to an increase in the intracellular levels of superoxide anions (O2⁻).[3] This elevation in reactive oxygen species (ROS) disrupts cellular signaling, leading to the inhibition of endothelial cell proliferation and the attenuation of angiogenesis in vivo.[3] While this compound induces apoptosis in tumor cells, it inhibits endothelial cell proliferation without causing cell death.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical investigations of this compound.
Table 1: In Vitro Antiangiogenic Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for Proliferation Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.4 ± 0.3 µmol/L | [5] |
| Inhibition of SOD1 in A431 cells | A431 | 185 ± 65 nM | [6] |
| Inhibition of proliferation in A431 cells | A431 | 4.5 ± 0.40 µM | [6] |
Table 2: Phase I Clinical Trial of this compound in Advanced Solid Tumors
| Parameter | Value | Reference |
| Number of Patients | 18 | [7] |
| Maximum Tolerated Dose (MTD) | 300 mg/day | [7] |
| Dose-Limiting Toxicity at 330 mg/day | Grade 3 Fatigue | [7] |
| Median Time to Target Ceruloplasmin Level | 21 days | [7] |
| Reduction in RBC SOD1 Activity | > 90% | [7] |
| Patients with Stable Disease > 6 months | 2 | [7] |
Table 3: Phase II Clinical Trial of this compound in Biochemically Recurrent Prostate Cancer
| Parameter | Low Dose (30 mg/day) | High Dose (300 mg/day) | Reference |
| Number of Patients | 24 | 23 | [1] |
| PSA Progression-Free at 24 weeks | 59% (14 of 27 evaluable) | 45% (6 of 25 evaluable) | [1][8] |
| Median PSA Progression-Free Survival | 30 weeks | 26 weeks | [1] |
| Significant Mean PSA Slope Decrease | Yes (P = 0.006) | No | [1] |
| Significant Mean PSADT Increase | Yes (P = 0.032) | No | [1] |
Key Signaling Pathways Affected by this compound
This compound's inhibition of SOD1 initiates a signaling cascade that affects multiple pathways crucial for angiogenesis.
Inhibition of the ERK Signaling Pathway
The increase in superoxide anions following SOD1 inhibition by this compound leads to the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation.[3] This is a key downstream signaling molecule for pro-angiogenic growth factors like FGF-2 and VEGF.[2] The inhibition of ERK phosphorylation contributes to the suppression of endothelial cell proliferation.
Modulation of the NF-κB Signaling Pathway
Constitutive activation of the NF-κB signaling pathway is a survival mechanism for many cancer cells and promotes the expression of pro-angiogenic factors. This compound has been shown to suppress the NF-κB signaling cascade. This inhibition is thought to occur through the modulation of IκBα phosphorylation, preventing the nuclear translocation of NF-κB and subsequent transcription of target genes.
References
- 1. A non-comparative randomized phase II study of 2 doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pnas.org [pnas.org]
- 7. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
ATN-224: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, has emerged as a promising anti-cancer agent due to its unique mechanism of action targeting the tumor microenvironment (TME). As a potent copper chelator, this compound primarily exerts its effects through the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1). This inhibition triggers a cascade of events that collectively suppress tumor growth and angiogenesis. This technical guide provides an in-depth analysis of this compound's effects on the TME, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols.
Core Mechanism of Action: Copper Chelation and SOD1 Inhibition
This compound's primary mode of action is its high affinity for copper, leading to the chelation of this essential metal ion. This copper depletion directly impacts the activity of copper-dependent enzymes, with SOD1 being a principal target. SOD1 is a crucial enzyme in the cellular antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By inhibiting SOD1, this compound disrupts the delicate redox balance within both tumor and endothelial cells, leading to distinct downstream effects that are detrimental to tumor progression.
In tumor cells, the inhibition of SOD1 leads to an accumulation of superoxide anions, inducing oxidative stress and subsequently triggering apoptosis.[1][2] In contrast, in endothelial cells, SOD1 inhibition also increases superoxide levels but primarily results in the suppression of proliferation and the attenuation of angiogenesis, a critical process for tumor growth and metastasis.[1][2]
Quantitative Effects of this compound on the Tumor Microenvironment
The following tables summarize the key quantitative data from preclinical and clinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Inhibition of FGF-2 stimulated proliferation | 1.4 ± 0.3 µmol/L | [3] |
| A431 (human epidermoid carcinoma) | Proliferation Assay | Inhibition of proliferation | 4.5 ± 0.40 µM | [4] |
| A431 (human epidermoid carcinoma) | SOD1 Activity Assay | Inhibition of SOD1 activity | 185 ± 65 nM | [4] |
| WEHI7.2 (murine thymic lymphoma) | Viability Assay | Decrease in viable cells | 3.17 ± 0.27 nM | [5] |
| Hb12 (oxidative stress resistant WEHI7.2 variant) | Viability Assay | Decrease in viable cells | 5.84 ± 0.34 nM | [5] |
| 200R (oxidative stress resistant WEHI7.2 variant) | Viability Assay | Decrease in viable cells | 5.25 ± 0.32 nM | [5] |
| DU145 (human prostate carcinoma) | SOD1 Activity Assay | Inhibition of intracellular SOD1 activity | 10.96 µM | [6] |
| RWPE-1 (human prostate epithelial) | SOD1 Activity Assay | Inhibition of intracellular SOD1 activity | 7.91 µM | [6] |
| DU145 (human prostate carcinoma) | Catalase Activity Assay | Inhibition of intracellular catalase activity | 31.73 µM | [6] |
| RWPE-1 (human prostate epithelial) | Catalase Activity Assay | Inhibition of intracellular catalase activity | 50.15 µM | [6] |
Table 2: Clinical and In Vivo Data for this compound
| Study Type | Model | Parameter | Dosage | Result | Reference |
| Phase I Clinical Trial | Advanced Solid Tumors | Maximum Tolerated Dose | 300 mg/d (loading dose) | Well-tolerated | [1] |
| Phase I Clinical Trial | Advanced Solid Tumors | Ceruloplasmin Reduction | 300 mg/d | Median time to target: 21 days | [1] |
| Phase I Clinical Trial | Advanced Solid Tumors | RBC SOD1 Activity | 300 mg/d | >90% reduction | [1] |
| Phase I Clinical Trial | Advanced Solid Tumors | Circulating Endothelial Cells | 300 mg/d | Significant reduction | [1] |
| Preclinical | Bonnet Macaques | Endothelial Progenitor Cells | Not specified | Profound and reversible decrease | [7] |
| Preclinical | Murine Model of Refractory Myeloma | Tumor Growth | 15 mg/kg and 50 mg/kg per day | Marked inhibition |
Signaling Pathways Modulated by this compound
This compound's inhibition of SOD1 leads to the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. A key pathway affected is the Extracellular signal-regulated kinase (ERK) pathway. In endothelial cells, this compound-mediated SOD1 inhibition prevents the phosphorylation of ERK1/2, which is a crucial step in signaling cascades initiated by growth factors like FGF-2 and VEGF.[4] This disruption of ERK signaling contributes to the anti-proliferative and anti-angiogenic effects of this compound.
Caption: this compound signaling pathway in endothelial cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for key experiments cited in the study of this compound.
In Vitro HUVEC Proliferation Assay
This assay is used to determine the effect of this compound on the proliferation of human umbilical vein endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant human FGF-2
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS.
-
Allow cells to adhere for 24 hours.
-
Starve the cells in serum-free EGM-2 for 4-6 hours.
-
Treat the cells with varying concentrations of this compound for 48 hours.
-
Stimulate proliferation by adding 10 ng/mL of FGF-2 to each well (except for negative controls).
-
Incubate for an additional 16-24 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the FGF-2-stimulated control.
References
- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 4. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
ATN-224: A Copper Chelator Targeting Oxidative Stress in Hematological Malignancies
An In-depth Technical Guide
Executive Summary
ATN-224 (choline tetrathiomolybdate) is a second-generation, orally bioavailable copper chelator that has demonstrated significant preclinical and clinical interest as a therapeutic agent for various cancers, including hematological malignancies. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the methodologies used to evaluate its effects. By targeting copper-dependent enzymes, this compound disrupts cellular redox homeostasis, leading to selective cell death in cancer cells, which often exhibit a heightened basal level of oxidative stress compared to their normal counterparts. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: Dual Targeting of SOD1 and Cytochrome c Oxidase
This compound exerts its anticancer effects primarily through the chelation of copper, a critical cofactor for several enzymes involved in cellular proliferation and survival. The principal targets of this compound in the context of hematological malignancies are Superoxide (B77818) Dismutase 1 (SOD1) and Cytochrome c Oxidase (CcOX).[1]
-
Inhibition of Superoxide Dismutase 1 (SOD1): SOD1 is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By chelating the copper ion at the active site of SOD1, this compound inhibits its activity.[2][3] This leads to an accumulation of superoxide anions, potent reactive oxygen species (ROS), which in turn react with nitric oxide to form highly cytotoxic peroxynitrite.[1] This peroxynitrite-dependent cell death is a hallmark of this compound's activity in hematological cancer cells.[1]
-
Inhibition of Cytochrome c Oxidase (CcOX): CcOX, the terminal enzyme of the mitochondrial respiratory chain, is another copper-dependent enzyme. This compound treatment leads to a decrease in CcOX activity, resulting in mitochondrial dysfunction and a reduction in the mitochondrial membrane potential (ΔΨm).[1] This disruption of mitochondrial function contributes to the overall cytotoxic effect of the drug.
The dual inhibition of SOD1 and CcOX creates a state of overwhelming oxidative stress that cancer cells, already operating at a higher basal level of ROS, cannot overcome, leading to apoptosis or other forms of cell death.[1] Notably, the concentration of this compound required to induce cell death is proportional to the cellular levels of SOD1.[1]
Signaling Pathways and Cellular Processes Modulated by this compound
The inhibition of SOD1 by this compound has downstream effects on several signaling pathways crucial for cancer cell survival and proliferation.
-
ERK1/2 Signaling: this compound has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in response to growth factors.[2][4] The accumulation of superoxide anions due to SOD1 inhibition is thought to be responsible for this effect.[2][3]
-
PDGF Receptor Downregulation: In certain cancer cell types, this compound treatment can lead to the downregulation of the Platelet-Derived Growth Factor (PDGF) receptor.[4]
-
Apoptosis Induction: In tumor cells, the inhibition of SOD1 by this compound leads to the induction of apoptosis.[2][3] In some contexts, such as in Diffuse Large B-cell Lymphoma (DLBCL), this compound can induce a caspase-independent form of cell death involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[5][6]
-
Anti-Angiogenic Effects: By inhibiting SOD1 in endothelial cells, this compound can suppress their proliferation and attenuate angiogenesis, the formation of new blood vessels that is essential for tumor growth.[2][3]
Below is a graphical representation of the core mechanism of action of this compound.
Preclinical Efficacy in Hematological Malignancies
This compound has demonstrated potent cytotoxic effects against a range of hematological malignancy cell lines and primary patient samples.
In Vitro Efficacy
The following table summarizes the 50% effective concentration (EC50) values of this compound in various murine lymphoma cell lines after 48-72 hours of treatment.
| Cell Line | Description | EC50 (nM) | Reference |
| WEHI7.2 | Murine T-cell lymphoma (parental) | 3.17 ± 0.27 | [7] |
| Hb12 | WEHI7.2 variant (oxidative stress resistant) | 5.84 ± 0.34 | [7] |
| 200R | WEHI7.2 variant (oxidative stress resistant) | 5.25 ± 0.32 | [7] |
This compound also induces peroxynitrite-dependent cell death in human hematological malignancy cell lines, including the histiocytic lymphoma U937 and the acute T-cell lymphoblastic leukemia Molt-4 cells, with EC50 values of 16 nM and 30 nM, respectively. Furthermore, nanomolar concentrations of this compound have been shown to decrease the viability of primary B-cell acute lymphoblastic leukemia (B-ALL) patient samples.[1] In diffuse large B-cell lymphoma (DLBCL) cell lines (SUDHL-4, SUDHL-8, and SUDHL-10), nanomolar concentrations of this compound also effectively decreased the number of viable cells.
In Vivo Studies
While detailed in vivo studies specifically for hematological malignancies are not as extensively published as in vitro data, the anti-angiogenic properties of this compound, demonstrated in Matrigel plug models, suggest a potential to inhibit tumor growth in vivo by restricting blood supply.[2][3] Further preclinical studies in xenograft or syngeneic models of leukemia and lymphoma are warranted to fully elucidate the in vivo efficacy of this compound in these diseases.
Clinical Evaluation
A Phase I clinical trial of this compound was conducted in patients with advanced solid tumors, providing valuable insights into its safety, tolerability, and pharmacodynamics.[8][9][10]
| Parameter | Finding | Reference |
| Patient Population | 18 patients with advanced solid tumors | [8][9][10] |
| Maximum Tolerated Dose (MTD) | 300 mg/day (loading dose) | [8][9][10] |
| Dose-Limiting Toxicity (DLT) | Grade 3 fatigue at 330 mg/day | [8][9][10] |
| Other Toxicities at MTD | Grade 3 anemia, grade 3 neutropenia, fatigue, sulfur eructation | [8][9][10] |
| Pharmacodynamic Effects | >90% reduction in red blood cell SOD1 activity | [8][9][10] |
| Clinical Activity | Stable disease for >6 months in 2 patients | [8][9] |
An abstract from a scientific meeting reported on a Phase I study of this compound in patients with advanced hematologic malignancies, indicating its clinical investigation in this specific patient population. However, full published results from this trial are not yet widely available.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
SOD1 Activity Assay
This assay measures the enzymatic activity of SOD1 in cell lysates.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in an appropriate lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM 2-mercaptoethanol, and protease inhibitors).[11][12]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total cellular proteins.
-
-
Assay Procedure (using a commercial kit, e.g., from Sigma-Aldrich or Cayman Chemical):
-
Prepare a working solution of a water-soluble tetrazolium salt (WST-1) and an enzyme solution (e.g., xanthine oxidase).
-
Add the cell lysate to a 96-well plate.
-
Initiate the reaction by adding the enzyme working solution, which generates superoxide radicals.
-
The superoxide radicals reduce the WST-1 to a formazan (B1609692) dye, which can be measured spectrophotometrically (e.g., at 450 nm).
-
SOD1 in the cell lysate will compete for the superoxide radicals, thereby inhibiting the colorimetric reaction.
-
The rate of inhibition is proportional to the SOD1 activity in the sample.
-
A standard curve using known concentrations of SOD1 can be used to quantify the activity in the samples.
-
Cytochrome c Oxidase (CcOX) Activity Assay
This assay measures the activity of CcOX, a key enzyme in the mitochondrial respiratory chain.
Protocol (based on a commercial kit, e.g., Sigma-Aldrich CYTOCOX1): [13]
-
Mitochondria Isolation (Optional but Recommended):
-
Isolate mitochondria from cells or tissues using differential centrifugation or a commercial kit.
-
-
Substrate Preparation:
-
Prepare a solution of ferrocytochrome c by reducing ferricytochrome c with a reducing agent like dithiothreitol (B142953) (DTT).[13]
-
-
Assay Procedure:
-
Add the mitochondrial preparation or cell lysate to a cuvette or 96-well plate containing assay buffer.
-
Initiate the reaction by adding the ferrocytochrome c substrate.
-
CcOX will oxidize the ferrocytochrome c to ferricytochrome c.
-
Monitor the decrease in absorbance at 550 nm over time using a spectrophotometer. The rate of decrease is proportional to the CcOX activity.[13]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) and flow cytometry to assess changes in ΔΨm.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound or a vehicle control for the specified time.
-
-
TMRM Staining:
-
Prepare a working solution of TMRM in a suitable buffer (e.g., PBS or cell culture medium) at a final concentration typically in the range of 20-200 nM.[14][15] The optimal concentration should be determined empirically for each cell type.
-
Resuspend the cells in the TMRM-containing medium and incubate for 15-30 minutes at 37°C, protected from light.[15][16]
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells with PBS to remove excess dye.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis.
-
Analyze the cells using a flow cytometer with an appropriate laser for excitation (e.g., 488 nm or 561 nm) and an emission filter for TMRM (e.g., ~575-585 nm).[16]
-
A decrease in TMRM fluorescence intensity in this compound-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
-
As a positive control for depolarization, cells can be treated with a mitochondrial uncoupler such as CCCP.[16]
-
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Preparation:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to the cells.
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use appropriate excitation lasers (e.g., 488 nm) and emission filters for the chosen fluorochromes (e.g., FITC and PI).
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Primarily necrotic cells.
-
-
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for hematological malignancies by exploiting their inherent vulnerability to oxidative stress. Its dual mechanism of inhibiting SOD1 and CcOX leads to a significant increase in cytotoxic reactive oxygen species and mitochondrial dysfunction, ultimately resulting in cancer cell death. The preclinical data in various leukemia and lymphoma models are encouraging. While early clinical data in solid tumors have established a safety profile, further dedicated clinical trials in hematological malignancies are crucial to determine its therapeutic potential in this setting. Future research should focus on identifying predictive biomarkers of response to this compound, exploring rational combination therapies with other anticancer agents, and conducting robust in vivo studies in relevant animal models of leukemia and lymphoma.
References
- 1. kumc.edu [kumc.edu]
- 2. Cytochrome c Oxidase Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Improving the Accuracy of Flow Cytometric Assessment of Mitochondrial Membrane Potential in Hematopoietic Stem and Progenitor Cells Through the Inhibition of Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abscience.com.tw [abscience.com.tw]
- 7. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3hbiomedical.com [3hbiomedical.com]
- 10. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. 122.114.14.118:8000 [122.114.14.118:8000]
Beyond SOD1: An In-depth Technical Guide to the Molecular Targets of ATN-224
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analog, is a copper-chelating agent that has demonstrated anti-angiogenic and anti-tumor properties. While its inhibitory effect on copper-zinc superoxide (B77818) dismutase (SOD1) is well-documented, a growing body of evidence reveals that the therapeutic potential of this compound extends to a broader range of molecular targets. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond SOD1, detailing its effects on key cellular components and signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Molecular Targets and Pathways Affected by this compound
This compound exerts its pleiotropic effects primarily through copper chelation, which in turn disrupts the function of various copper-dependent enzymes and signaling cascades. The principal molecular targets identified to date, beyond SOD1, include Cytochrome c oxidase (CcOX) and the ERK signaling pathway. Furthermore, this compound indirectly modulates the expression and activity of proteins involved in apoptosis and cellular stress responses, such as the Bcl-2 family member Mcl-1, the transcription factor NF-κB, and the stress-responsive genes Heme Oxygenase-1 (HO-1) and Aquaporin-1 (AQP1).
Cytochrome c Oxidase (CcOX)
Cytochrome c oxidase, the terminal enzyme of the mitochondrial respiratory chain, is a copper-dependent enzyme crucial for cellular energy production. This compound has been shown to inhibit CcOX activity, leading to mitochondrial dysfunction. While a precise IC50 value for direct inhibition of purified CcOX by this compound is not consistently reported in the literature, studies have demonstrated that treatment with this compound can abolish CcOX activity in cell-based assays[1]. This inhibition of CcOX contributes to a decrease in the mitochondrial membrane potential[1].
Signaling Pathway: Mitochondrial Respiration
Caption: this compound inhibits Cytochrome c Oxidase by chelating its copper cofactor.
Extracellular Signal-Regulated Kinase (ERK) Pathway
The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to inhibit the phosphorylation of ERK1/2 in a dose- and time-dependent manner. The IC50 for the inhibition of FGF-2-induced ERK1/2 phosphorylation by this compound is reported to be between 1.25 and 2.5 μM[2]. This inhibitory effect is a consequence of SOD1 inhibition, which leads to an increase in superoxide radicals and subsequent downstream effects on the ERK signaling cascade.
Signaling Pathway: ERK Inhibition
Caption: this compound indirectly inhibits ERK phosphorylation.
Mcl-1 (Myeloid Cell Leukemia 1)
Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. While this compound does not directly bind to Mcl-1, it has been shown to induce the degradation of this protein. This effect is likely a downstream consequence of the cellular stress induced by this compound, including mitochondrial dysfunction and oxidative stress. Quantitative western blot analyses are required to determine the precise dose- and time-dependent effects of this compound on Mcl-1 protein levels.
Logical Relationship: Mcl-1 Degradation
Caption: this compound induces cellular stress, leading to Mcl-1 degradation.
Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The activity of the NF-κB pathway is dependent on copper availability. By chelating copper, this compound can inhibit NF-κB activation and its subsequent translocation to the nucleus. The precise mechanism and quantitative effects of this compound on NF-κB DNA binding activity require further investigation using techniques such as the Electrophoretic Mobility Shift Assay (EMSA).
Signaling Pathway: NF-κB Inhibition
Caption: this compound inhibits NF-κB activation by chelating copper.
Heme Oxygenase-1 (HO-1) and Aquaporin-1 (AQP1)
This compound treatment has been shown to upregulate the expression of the stress-responsive gene HO-1 and downregulate the expression of the water channel protein AQP1. These changes in gene expression are likely part of the cellular response to the oxidative stress induced by this compound. Quantitative real-time PCR (qPCR) is the standard method to quantify these changes in mRNA levels in a dose-dependent manner.
Quantitative Data Summary
| Target/Process | Parameter | Value | Cell Line/System | Reference |
| SOD1 Activity | % Reduction | > 90% | Red Blood Cells (in vivo) | [3] |
| HUVEC Proliferation | IC50 | 1.4 ± 0.3 µM | Human Umbilical Vein Endothelial Cells | [4] |
| ERK1/2 Phosphorylation | IC50 (FGF-2 induced) | 1.25 - 2.5 µM | Human Umbilical Vein Endothelial Cells | [2] |
| Cytochrome c Oxidase Activity | Effect | Abolished | WEHI7.2 Lymphoma Cells | [1] |
| Mitochondrial Membrane Potential | % Decrease | ~60% | WEHI7.2 Lymphoma Cells | [1] |
| Cell Viability (Lymphoma) | EC50 | 3.17 - 5.84 nM | WEHI7.2 and variant cell lines | [1] |
Detailed Experimental Protocols
Cytochrome c Oxidase Activity Assay
Principle: This colorimetric assay measures the activity of CcOX by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.
Workflow:
Caption: Workflow for the Cytochrome c Oxidase activity assay.
Methodology:
-
Isolate mitochondria from cells or tissues using a commercially available kit or standard differential centrifugation methods.
-
Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl).
-
Prepare a fresh solution of reduced cytochrome c by reducing cytochrome c with a reducing agent like dithiothreitol (B142953) (DTT).
-
Pre-incubate the isolated mitochondria with various concentrations of this compound for a specified time.
-
Initiate the reaction by adding the reduced cytochrome c to the mitochondrial suspension.
-
Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities.
-
Calculate the rate of cytochrome c oxidation to determine CcOX activity.
Western Blot for Mcl-1 and Phospho-ERK
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Workflow:
Caption: Workflow for Western Blot analysis.
Methodology:
-
Culture cells and treat with a range of this compound concentrations for various time points.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Mcl-1 or phospho-ERK.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
Principle: EMSA is used to detect protein-DNA interactions. A labeled DNA probe containing the consensus binding site for the transcription factor of interest (NF-κB) is incubated with nuclear extracts. If the protein is present and active, it will bind to the probe, causing a shift in its migration on a non-denaturing gel.
Workflow:
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Methodology:
-
Treat cells with this compound.
-
Prepare nuclear extracts from the treated cells.
-
Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Labeling can be done with 32P or a non-radioactive label like biotin (B1667282) or a fluorescent dye.
-
Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.
-
Detect the location of the probe by autoradiography (for 32P) or by appropriate imaging for non-radioactive labels. A "shifted" band indicates the presence of an active NF-κB-DNA complex.
Quantitative Real-Time PCR (qPCR) for HO-1 and AQP1
Principle: qPCR is a highly sensitive technique used to quantify mRNA levels. It involves reverse transcribing RNA into cDNA, followed by amplification of the target cDNA in the presence of a fluorescent dye or probe that allows for real-time monitoring of the amplification process.
Workflow:
Caption: Workflow for Quantitative Real-Time PCR (qPCR).
Methodology:
-
Treat cells with various concentrations of this compound.
-
Extract total RNA from the cells using a commercial kit or a standard protocol (e.g., TRIzol).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.
-
Set up the qPCR reaction using a qPCR master mix, cDNA template, and specific primers for HO-1, AQP1, and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression of HO-1 and AQP1 in this compound-treated samples compared to control samples.
Conclusion
This compound is a multi-targeted agent whose therapeutic effects are not solely attributable to the inhibition of SOD1. Its ability to disrupt mitochondrial function through the inhibition of Cytochrome c oxidase, modulate key signaling pathways such as ERK and NF-κB, and induce the degradation of the anti-apoptotic protein Mcl-1 highlights its complex mechanism of action. Furthermore, its influence on the expression of stress-related genes like HO-1 and AQP1 underscores its broad impact on cellular homeostasis. A thorough understanding of these off-target effects is crucial for the rational design of future clinical trials and the development of combination therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further elucidate the multifaceted pharmacology of this compound and unlock its full therapeutic potential.
References
- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of ATN-224: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-224, or choline (B1196258) tetrathiomolybdate, is a second-generation, orally bioavailable copper chelator that has demonstrated significant anti-tumor and anti-angiogenic activity in preclinical and clinical studies. Its primary mechanism of action involves the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX). This dual targeting disrupts cellular redox balance and mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in tumor cells, as well as inhibition of endothelial cell proliferation and angiogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways and workflows.
Pharmacokinetics
Limited quantitative pharmacokinetic data for this compound is publicly available. However, a Phase I clinical trial in patients with advanced solid tumors provides some insights into its clinical pharmacology.
Table 1: Clinical Pharmacokinetic and Dosing Information for this compound
| Parameter | Value | Notes |
| Route of Administration | Oral | |
| Maximum Administered Dose | 330 mg/day | Grade 3 fatigue was the dose-limiting toxicity. |
| Maximum Tolerated Dose (MTD) | 300 mg/day | |
| Dosing Regimen (Phase II Recommended) | 300 mg/day loading dose for 2 weeks, followed by a titrated maintenance dose. | Titration is based on achieving and maintaining target serum ceruloplasmin levels. |
| Time to Target Ceruloplasmin | Median of 21 days | At the MTD of 300 mg/day. |
| Effect of Proton Pump Inhibitors | Greater absorption of this compound and more rapid reduction in ceruloplasmin. | Co-administration may enhance bioavailability. |
Pharmacodynamics
The pharmacodynamic effects of this compound are centered around its ability to chelate copper, thereby inhibiting key copper-dependent enzymes involved in tumorigenesis and angiogenesis.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism:
-
Copper Chelation : this compound is a high-affinity copper-binding agent.
-
Inhibition of Superoxide Dismutase 1 (SOD1) : By chelating copper, this compound inhibits the activity of SOD1, a critical enzyme in the cellular antioxidant defense system. This leads to an increase in intracellular superoxide anions.
-
Inhibition of Cytochrome c Oxidase (CcOX) : this compound also targets and inhibits CcOX, a key component of the mitochondrial electron transport chain. This disrupts mitochondrial function and contributes to cellular stress.
-
Induction of Oxidative Stress and Peroxynitrite-Dependent Cell Death : The inhibition of SOD1 and CcOX leads to an accumulation of reactive oxygen species (ROS), including superoxide and peroxynitrite, which induces cell death, particularly in malignant cells.
-
Anti-Angiogenic Effects : this compound inhibits the proliferation of endothelial cells and attenuates angiogenesis in vivo. This is mediated, at least in part, by the inhibition of SOD1 and the subsequent downstream effects on signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway.
-
Induction of Apoptosis in Tumor Cells : In contrast to its cytostatic effect on endothelial cells, this compound induces apoptosis in tumor cells.
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacodynamic Biomarkers
Several biomarkers have been utilized to monitor the biological activity of this compound in clinical and preclinical settings.
Table 2: Pharmacodynamic Biomarkers for this compound Activity
| Biomarker | Effect of this compound | Tissue/Fluid | Reference |
| Serum Ceruloplasmin | Decrease | Serum | |
| Red Blood Cell (RBC) SOD1 Activity | >90% reduction | Red Blood Cells | |
| Circulating Endothelial Cells (CECs) | Significant reduction | Blood |
Experimental Protocols
Detailed experimental protocols for studies involving this compound are not always fully published. The following sections provide summaries of the methodologies used in key experiments, supplemented with general protocols where specific details are lacking.
SOD1 Activity Assay
Objective: To measure the enzymatic activity of SOD1 in cell lysates or red blood cells following treatment with this compound.
General Protocol:
-
Sample Preparation:
-
Cell Lysates: Cells are treated with this compound for the desired time points. Cells are then harvested, washed, and lysed using a suitable lysis buffer. The lysate is centrifuged to remove cellular debris, and the supernatant is collected for the assay.
-
Red Blood Cells (RBCs): Whole blood is collected, and RBCs are isolated by centrifugation. The RBCs are then lysed to release their contents, including SOD1.
-
-
Assay Principle: The assay typically relies on the ability of SOD1 to inhibit the reduction of a chromogenic reagent (e.g., WST-1 or nitroblue tetrazolium) by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD1 activity.
-
Procedure (based on commercially available kits):
-
A standard curve is prepared using known concentrations of SOD.
-
Samples (cell lysates or RBC lysates) are added to the wells of a microplate.
-
The enzyme working solution (containing xanthine and the chromogenic reagent) is added to each well.
-
The reaction is initiated by adding xanthine oxidase.
-
The plate is incubated at room temperature, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: The SOD1 activity in the samples is calculated based on the standard curve and expressed as units of activity per milligram of protein or per cell number.
Figure 2: Experimental workflow for the SOD1 activity assay.
Matrigel Plug Angiogenesis Assay
Objective: To assess the in vivo anti-angiogenic activity of this compound.
General Protocol:
-
Matrigel Preparation: Matrigel, a basement membrane extract, is thawed on ice. This compound and a pro-angiogenic factor (e.g., bFGF or VEGF) are mixed with the liquid Matrigel. A control group with the pro-angiogenic factor but without this compound is also prepared.
-
Animal Injection: The Matrigel mixture is subcutaneously injected into the flanks of mice. The Matrigel solidifies at body temperature, forming a "plug."
-
Incubation Period: The mice are monitored for a set period (e.g., 7-14 days) to allow for vascularization of the Matrigel plug.
-
Plug Excision and Analysis:
-
The mice are euthanized, and the Matrigel plugs are excised.
-
The degree of angiogenesis can be quantified by several methods:
-
Hemoglobin Content: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent). The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.
-
Immunohistochemistry: The plugs are fixed, sectioned, and stained for endothelial cell markers such as CD31. The vessel density can then be quantified by microscopy.
-
-
Figure 3: Experimental workflow for the Matrigel plug angiogenesis assay.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on copper chelation and the subsequent inhibition of SOD1 and CcOX. This leads to a cascade of events culminating in tumor cell apoptosis and the inhibition of angiogenesis. While detailed pharmacokinetic data remains limited in the public domain, clinical studies have established a tolerable dosing regimen and identified key pharmacodynamic biomarkers for monitoring its biological activity. Further research, particularly focused on the quantitative aspects of its pharmacokinetics and the elucidation of detailed experimental protocols, will be crucial for the continued development and optimization of this therapeutic agent.
ATN-224: A Technical Guide to its Influence on the Cellular Redox Environment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ATN-224, a second-generation tetrathiomolybdate (B108656) analog, functions as a potent modulator of the cellular redox environment. Its primary mechanism of action involves copper chelation, leading to the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1). This inhibition disrupts the delicate balance of reactive oxygen species (ROS), creating a pro-oxidant state characterized by elevated superoxide levels and decreased hydrogen peroxide. This shift in redox homeostasis triggers a cascade of downstream signaling events, impacting cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth analysis of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Core Mechanism of Action: Copper Chelation and SOD1 Inhibition
This compound's biological activity is rooted in its high affinity for copper ions. By chelating copper, it effectively depletes the intracellular pool of this essential cofactor, thereby inhibiting the function of copper-dependent enzymes. A primary and well-characterized target of this compound is SOD1, a key enzyme in the antioxidant defense system.[1][2][3] SOD1 catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The inhibition of SOD1 by this compound is a time- and dose-dependent process that leads to a significant increase in intracellular superoxide levels.[3]
The mechanism of SOD1 inhibition is believed to be through the removal of the copper ion from the enzyme's active site, rendering it catalytically inactive.[3] This targeted inhibition of SOD1 is a central event that initiates the cascade of redox-related cellular responses.
Quantitative Impact of this compound on Cellular Processes
The following tables summarize the key quantitative data on the efficacy of this compound in various cellular contexts.
| Parameter | Cell Line/System | Value | Reference |
| SOD1 Inhibition (IC₅₀) | Purified Bovine SOD1 | 0.33 ± 0.03 µM (after 24h) | [3] |
| Endothelial Cells (HUVEC) | 17.5 ± 3.7 nM | [3] | |
| A431 (human epidermoid carcinoma) | 185 ± 65 nM | [4] | |
| Cell Proliferation Inhibition (IC₅₀) | HUVEC (Human Umbilical Vein Endothelial Cells) | 1.4 ± 0.3 µM | [3] |
| A431 (human epidermoid carcinoma) | 4.5 ± 0.4 µM | [4] | |
| Cell Viability (EC₅₀) | WEHI7.2 (murine thymic lymphoma) | 3.17 ± 0.27 nM | [1] |
| Hb12 (WEHI7.2 overexpressing Bcl-2) | 5.84 ± 0.34 nM | [1] | |
| 200R (doxorubicin-resistant WEHI7.2) | 5.25 ± 0.32 nM | [1] | |
| Reduction in SOD1 Activity in vivo | Red Blood Cells (Human) | >90% | [5] |
Detailed Experimental Protocols
Measurement of Superoxide Dismutase 1 (SOD1) Activity
This protocol is based on the methods described in studies investigating this compound's effects.[1][3]
Principle: The assay measures the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD1 in the sample competes for superoxide, thus inhibiting the colorimetric reaction.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Xanthine solution
-
Xanthine Oxidase
-
Tetrazolium salt solution (WST-1 or NBT)
-
96-well microplate reader
-
Phosphate buffered saline (PBS)
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Add the xanthine solution and the tetrazolium salt solution to each well.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 20-30 minutes).
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
-
Calculation:
-
Calculate the percentage of inhibition of the colorimetric reaction for each sample relative to a control without SOD1. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction of the tetrazolium salt by 50%.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted from methodologies used to assess ROS levels following this compound treatment.[3]
Principle: This method utilizes a cell-permeable fluorescent probe, such as Dihydroethidium (DHE), which is specifically oxidized by superoxide to a fluorescent product (2-hydroxyethidium) that intercalates with DNA.
Materials:
-
Dihydroethidium (DHE)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
-
Phosphate buffered saline (PBS)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat with this compound or vehicle control.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with DHE solution (typically 2-10 µM in serum-free medium) for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the DHE solution and wash the cells gently with PBS to remove excess probe.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set for red fluorescence.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Visualization of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Experimental Workflow for Assessing this compound's Effects
Downstream Consequences of Altered Redox Environment
Inhibition of Pro-survival Signaling: The ERK1/2 Pathway
Growth factor signaling pathways, such as those mediated by EGF, FGF, and VEGF, are critical for cell proliferation and survival. A key downstream effector of these pathways is the extracellular signal-regulated kinase 1/2 (ERK1/2). The activity of ERK1/2 is tightly regulated by a balance of phosphorylation by upstream kinases (MEK1/2) and dephosphorylation by protein tyrosine phosphatases (PTPs).
This compound-mediated inhibition of SOD1 leads to a decrease in H₂O₂, a key molecule that transiently inactivates PTPs by oxidizing their catalytic cysteine residue.[4] With reduced H₂O₂ levels, PTPs remain active, leading to the dephosphorylation and inactivation of ERK1/2.[4] This inhibition of ERK1/2 phosphorylation has been observed in various cell types, including endothelial and tumor cells, and is a major contributor to the anti-proliferative and anti-angiogenic effects of this compound.[3][4]
Induction of Peroxynitrite-Dependent Cell Death
The accumulation of superoxide resulting from SOD1 inhibition can lead to the formation of peroxynitrite (ONOO⁻), a highly reactive and cytotoxic molecule, through its reaction with nitric oxide (NO).[1][2] In several cancer cell lines, particularly those of hematological origin, this compound has been shown to induce peroxynitrite-dependent cell death.[1][2] This mechanism of cell death is distinct from the anti-proliferative effects observed in endothelial cells and highlights a selective cytotoxicity of this compound towards certain cancer cells.
Impact on the Glutathione (B108866) System
While direct inhibition of glutathione-related enzymes by this compound has not been extensively reported, the significant increase in oxidative stress caused by SOD1 inhibition places a heavy burden on the glutathione antioxidant system. The synergy observed between this compound and buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione synthesis, in melanoma cells suggests that depleting the glutathione pool sensitizes cells to the pro-oxidant effects of this compound.[6] This indicates that a functional glutathione system is a critical defense mechanism against this compound-induced oxidative stress. The increased demand for glutathione to detoxify ROS and their byproducts likely leads to a shift in the cellular redox state towards a more oxidized environment.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy that targets the cellular redox environment by inhibiting SOD1. Its ability to increase superoxide and decrease hydrogen peroxide levels disrupts key signaling pathways involved in cell growth and survival, leading to anti-angiogenic and pro-apoptotic effects. The quantitative data presented herein underscore its potency and selectivity.
Future research should focus on further elucidating the direct effects of this compound on the glutathione synthesis and recycling pathways. A comprehensive redox proteomics analysis could identify other potential protein targets of this compound-induced oxidative stress. Understanding the full spectrum of its impact on the cellular redox network will be crucial for optimizing its therapeutic application and for the development of novel combination therapies targeting redox vulnerabilities in cancer and other diseases.
References
- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-related antimelanoma activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-224's Anti-Angiogenic Mechanism in Endothelial Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-angiogenic effects of ATN-224 (choline tetrathiomolybdate) on endothelial cells. While initially investigated for its apoptosis-inducing capabilities, extensive research has revealed a distinct, non-apoptotic pathway of action in the vascular endothelium. This document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling cascades.
Core Mechanism: SOD1 Inhibition and Oxidative Stress
This compound is a second-generation tetrathiomolybdate (B108656) analogue that functions as a potent copper chelator.[1][2] Its primary intracellular target is the copper-containing enzyme, superoxide (B77818) dismutase 1 (SOD1).[3][4][5] By selectively binding and removing copper, this compound inhibits SOD1 activity in both endothelial and tumor cells.[1][6]
Inhibition of SOD1 disrupts the normal cellular redox balance by preventing the dismutation of superoxide anions (O₂⁻) into hydrogen peroxide (H₂O₂).[1][7] This leads to an accumulation of intracellular superoxide, a key event that triggers the downstream anti-proliferative and anti-angiogenic effects in endothelial cells.[1][2][6]
Quantitative Effects of this compound on Endothelial Cells
The following tables summarize the key in vitro inhibitory concentrations of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
| Parameter | Cell Line | IC₅₀ Value | Reference |
| Proliferation Inhibition | HUVEC | 1.4 ± 0.3 µmol/L | [5][8] |
| Intracellular SOD1 Activity Inhibition | HUVEC | 17.5 ± 3.7 nmol/L | [8] |
Table 1: In vitro efficacy of this compound in HUVECs.
Signaling Pathway of this compound in Endothelial Cells
Contrary to its effect on tumor cells, this compound does not induce apoptosis in endothelial cells.[1][4][6] Instead, the increase in superoxide anions leads to the inhibition of key pro-angiogenic signaling pathways. Specifically, this compound has been shown to block the phosphorylation of extracellular signal-regulated kinase (ERK1/2) that is stimulated by growth factors such as FGF-2 and VEGF.[1][8][9]
Interestingly, treatment with this compound also upregulates stress response genes and anti-apoptotic proteins, including p21, Bcl-2, and Bcl-xL, which may contribute to the observed resistance to apoptosis in these cells.[10][11]
Figure 1. Signaling pathway of this compound in endothelial cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.
Endothelial Cell Proliferation Assay
This assay quantifies the effect of this compound on the proliferation of endothelial cells, such as HUVECs.
Methodology:
-
Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,500 cells per well in complete growth medium.
-
Incubation: Allow cells to attach and grow for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as the CyQuant Cell Proliferation Assay Kit. This involves lysing the cells and measuring the fluorescence of a DNA-binding dye.
-
Analysis: Calculate the IC₅₀ value by plotting the percentage of proliferation inhibition against the log concentration of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Copper Binding by Tetrathiomolybdate Attenuates Angiogenesis and Tumor Cell Proliferation through the Inhibition of Superoxide Dismutase 1 | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Copper Chelator's Journey: A Technical Guide to the History and Evolution of Tetrathiomolybdate Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrathiomolybdate (B108656) (TTM), a potent copper chelator, has carved a unique path in pharmacology, evolving from a veterinary treatment to a promising therapeutic for a range of human diseases. Initially recognized for its ability to induce copper deficiency in ruminants, its mechanism of action has been harnessed for conditions characterized by copper dysregulation and copper-dependent pathological processes. This in-depth technical guide explores the history, evolution, and multifaceted mechanisms of tetrathiomolybdate and its analogues, providing a comprehensive resource for researchers and drug development professionals.
The primary mechanism of TTM revolves around its high affinity for copper. It forms a stable tripartite complex with copper and proteins, particularly albumin, in the bloodstream. This complex renders copper biologically unavailable for cellular uptake and facilitates its excretion, primarily through the bile.[1] This targeted copper depletion has been the cornerstone of its therapeutic applications, most notably in Wilson's disease, a genetic disorder leading to toxic copper accumulation.[2] Beyond this primary indication, the critical role of copper as a cofactor for enzymes involved in angiogenesis, inflammation, and fibrosis has opened avenues for investigating TTM in cancer, inflammatory conditions, and fibrotic diseases.[2][3]
The evolution of TTM has been driven by the need for improved stability and pharmacokinetic profiles. The initial ammonium (B1175870) salt of tetrathiomolybdate, while effective, presented stability challenges. This led to the development of second-generation analogues, with bis-choline tetrathiomolybdate (formerly WTX101, now known as ALXN1840) emerging as a key innovation. This analogue offers enhanced stability and has been the focus of recent clinical development, particularly for Wilson's disease.[4][5] This guide will delve into the preclinical and clinical data that have shaped our understanding of these compounds, detail the experimental protocols for their evaluation, and visualize the complex signaling pathways they modulate.
Data Presentation
Preclinical Efficacy of Tetrathiomolybdate Analogues
| Compound | Model | Cell Line/Animal Model | Key Findings | Reference |
| Ammonium Tetrathiomolybdate (TM) | Cancer (Breast) | Her/2neu mice | Completely prevented the development of visible mammary cancers. | |
| Ammonium Tetrathiomolybdate (TM) | Amyotrophic Lateral Sclerosis (ALS) | SOD1(G93A) mouse model | Delayed disease onset, slowed progression, and prolonged survival by ~25%. | [6] |
| Bis-choline Tetrathiomolybdate (ATN-224) | Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited HUVEC proliferation with an IC50 of 1.4 ± 0.3 μmol/L. | [3] |
Clinical Trial Data for Tetrathiomolybdate Analogues
| Compound | Indication | Phase | Dosage | Key Outcomes | Reference |
| Ammonium Tetrathiomolybdate (TM) | Wilson's Disease | Phase III | Not specified | Stabilized neurological function, with 81% of patients showing significant recovery at 3 years. | [2] |
| Ammonium Tetrathiomolybdate (TM) | Metastatic Cancer | Phase I | 90, 105, and 120 mg/day | Achieved stable disease in five of six patients who were copper deficient for at least 90 days. | |
| Ammonium Tetrathiomolybdate (TM) | Advanced Kidney Cancer | Phase II | 40 mg three times a day with meals and 60 mg at bedtime | Four of thirteen evaluable patients (31%) had stable disease for at least 6 months. | [7] |
| Ammonium Tetrathiomolybdate (TM) | Hormone-Refractory Prostate Cancer | Phase II | Not specified | Did not delay disease progression. | [8] |
| Ammonium Tetrathiomolybdate (TM) | High-Risk Breast Cancer | Phase II | 100 mg daily | 10-month relapse-free survival was 85.0%. | [9] |
| Bis-choline Tetrathiomolybdate (ALXN1840) | Wilson's Disease | Phase III (Pediatric) | 15-60 mg per day | Ongoing study to evaluate efficacy and safety. | [5] |
| Ammonium Tetrathiomolybdate (TM) with Capecitabine | Triple Negative Breast Cancer | Phase Ib/II | Not specified | Ongoing study to establish safety and relapse-free survival. | [1] |
| Ammonium Tetrathiomolybdate (TM) | Idiopathic Pulmonary Fibrosis | Phase I/II | Not specified | Efficacy demonstrated, leading to Orphan Drug status. | [2][10] |
Pharmacokinetic Parameters of Tetrathiomolybdate Analogues
| Compound | Animal Model | Administration | Half-life | Bioavailability | Key Findings | Reference |
| Ammonium Tetrathiomolybdate | Sheep | Intravenous | 396.8 min | - | - | |
| Bis-choline Tetrathiomolybdate (WTX101) | Rat (Wilson's Disease Model) | Intravenous | Not specified | - | 29% renal clearance and 16% fecal clearance over 168 hours. | [11] |
| Bis-choline Tetrathiomolybdate (ALXN1840) | Healthy Adult Humans | Oral (Enteric-Coated Tablet) | Not specified | Not specified | Ongoing study to assess single-dose pharmacokinetics. | [12] |
Toxicity Profile of Tetrathiomolybdate Analogues
| Compound | Population | Key Toxicities | Management | Reference |
| Ammonium Tetrathiomolybdate (TM) | Clinical Trial Participants (various indications) | Anemia, neutropenia, leukopenia, transaminase elevations. | Dose adjustment or temporary suspension of the dosing regimen. | [2] |
| Ammonium Tetrathiomolybdate (TM) | Male Rats | Decreased body weight gain, food consumption, anemia, reduced sperm counts and motility at 12 mg/kg/day. | Dietary copper supplementation prevented adverse sperm effects. | [13] |
| Bis-choline Tetrathiomolybdate (ALXN1840) | Wilson's Disease Patients | Reversible increase of transaminases and gamma-glutamyltransferase in 39% of patients receiving at least 30 mg/day. | Not specified | |
| Tetrathiomolybdate (general) | Wistar Rats | Increased serum glutamic-pyruvic transaminase (GPT) activity, suggesting hepatotoxicity. | - | [14] |
Experimental Protocols
Synthesis of Ammonium Tetrathiomolybdate
This protocol is based on the reaction of a molybdate (B1676688) solution with hydrogen sulfide (B99878) in the presence of ammonia (B1221849).[6]
Materials:
-
Ammonium molybdate ((NH₄)₂MoO₄)
-
Hydrogen sulfide (H₂S) gas
-
Ammonia solution (25%)
-
Distilled water
-
Erlenmeyer flask
-
Gas dispersion tube
-
Stirring apparatus
Procedure:
-
Prepare a solution of ammonium molybdate in distilled water.
-
Add ammonia solution to the molybdate solution to achieve a clear solution.
-
Bubble hydrogen sulfide gas through the solution while stirring continuously.
-
Continue passing the gas through the solution. The color of the solution will change, eventually becoming a dark orange-red, indicating the formation of ammonium tetrathiomolybdate.[15]
-
The reaction is complete when the precipitation of the dark red crystalline product is observed.
-
Filter the resulting crystals and wash them with cold distilled water, followed by a wash with ethanol (B145695).
-
Dry the crystals at room temperature.
Synthesis of Bis-choline Tetrathiomolybdate
This protocol describes a method for preparing bis-choline tetrathiomolybdate from choline (B1196258) hydroxide (B78521) and ammonium tetrathiomolybdate.
Materials:
-
Choline hydroxide
-
Ammonium tetrathiomolybdate
-
Reaction vessel
-
Stirring apparatus
-
Ethanol
Procedure:
-
In a reaction vessel, combine choline hydroxide and ammonium tetrathiomolybdate.
-
Allow the reaction to proceed under controlled temperature and stirring.
-
Add ethanol to the reaction mixture to precipitate the bis-choline tetrathiomolybdate product.
-
Isolate the precipitated product by filtration.
-
The crystalline form of the product can be influenced by the temperature during isolation.
NF-κB Activity Assay
This protocol outlines a general method for assessing NF-κB activation in cell culture, which can be adapted to study the effects of tetrathiomolybdate.[16][17]
Materials:
-
BV-2 microglial cells (or other suitable cell line)
-
DMEM (high glucose) with 10% fetal bovine serum and L-glutamine
-
Lipopolysaccharide (LPS)
-
Tetrathiomolybdate (TM)
-
Reagents for nuclear and cytoplasmic protein extraction
-
Antibodies for Western blotting (p-NF-κB p65, NF-κB p65, IκB-α)
-
ELISA kits for TNF-α and IL-1β
Procedure:
-
Culture BV-2 cells in DMEM.
-
Pretreat the cells with various concentrations of TM (e.g., 6, 12, 24 µM) for 30 minutes.
-
Stimulate the cells with LPS for 18 hours.
-
Collect the cell culture medium to measure the levels of secreted TNF-α and IL-1β using ELISA kits.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Perform Western blotting on the protein fractions to determine the expression levels of p-NF-κB p65, NF-κB p65 in the nucleus and cytoplasm, and the level of IκB-α in the cytoplasm. An increase in nuclear p-NF-κB p65 and a decrease in cytoplasmic IκB-α indicate NF-κB activation.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway and TTM Intervention
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. Tetrathiomolybdate has been shown to suppress the activation of NF-κB.[16] The diagram below illustrates the canonical NF-κB pathway and the proposed point of intervention by TTM.
HIF-1α Signaling Pathway and TTM Intervention
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes angiogenesis and metabolic reprogramming in cancer cells. Tetrathiomolybdate has been shown to downregulate HIF-1α protein levels. The diagram below illustrates the HIF-1α signaling pathway and the proposed mechanism of TTM's effect.
References
- 1. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 2. researchgate.net [researchgate.net]
- 3. Ammonium Tetrathiomolybdate|Copper Chelator|CAS 15060-55-6 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Ammonium tetrathiomolybdate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase II trial of copper depletion with tetrathiomolybdate as an antiangiogenesis strategy in patients with hormone-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrathiomolybdate-associated copper depletion decreases circulating endothelial progenitor cells in women with breast cancer at high risk of relapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Metabolic disposition of WTX101 (bis-choline tetrathiomolybdate) in a rat model of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. The effects of tetrathiomolybdate (TTM, NSC-714598) and copper supplementation on fertility and early embryonic development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative mechanism and toxicity of tetra- and dithiomolybdates in the removal of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
ATN-224: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-224, also known as Bis(choline)tetrathiomolybdate, is a second-generation tetrathiomolybdate (B108656) analog with significant potential in oncology.[1] This small molecule acts as a potent inhibitor of copper/zinc superoxide (B77818) dismutase 1 (SOD1), a key enzyme in cellular redox regulation.[2] By chelating copper, this compound disrupts the enzymatic activity of SOD1, leading to a cascade of downstream effects that culminate in anti-angiogenic and pro-apoptotic outcomes in cancer cells.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted mechanism of action of this compound, supported by quantitative data and detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is an inorganic small molecule that is orally available.[5] It is the choline (B1196258) salt of tetrathiomolybdate.[6]
Synonyms: Bis(choline)tetrathiomolybdate, SOD1 inhibitor this compound, Tiomolibdate Choline[4][6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-hydroxy-N,N,N-trimethylethanaminium tetrathiomolybdate | [6] |
| CAS Number | 649749-10-0 | [6] |
| Molecular Formula | C10H28N2MoO4S4 | [8] |
| Molecular Weight | 432.54 g/mol | [8] |
| Appearance | Orange to very dark red powder | [8] |
| Solubility | DMSO: 20 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL, H2O: ≥0.1 mg/mL | [6][8] |
| Storage | -20°C as a powder | [2] |
Mechanism of Action: A Dual Assault on Cancer Progression
The primary mechanism of action of this compound revolves around its ability to inhibit SOD1, a critical enzyme in the dismutation of superoxide radicals to molecular oxygen and hydrogen peroxide. This inhibition is achieved through the chelation of copper, an essential cofactor for SOD1 activity.[3] The resulting disruption in redox homeostasis triggers a series of signaling events that are detrimental to cancer cell survival and proliferation.
Inhibition of Angiogenesis
This compound exhibits potent anti-angiogenic properties by targeting endothelial cells.[7] Inhibition of SOD1 in these cells leads to an increase in superoxide anions, which in turn inhibits the phosphorylation of key signaling molecules such as extracellular signal-regulated kinase (ERK1/2).[3] This disruption of the ERK1/2 signaling pathway, which is crucial for growth factor-mediated endothelial cell proliferation and survival, ultimately leads to the attenuation of angiogenesis.[3][8]
Induction of Apoptosis in Tumor Cells
In contrast to its effect on endothelial cells, SOD1 inhibition in tumor cells by this compound leads to the induction of apoptosis.[3] The increase in intracellular reactive oxygen species (ROS), including superoxide and peroxynitrite, creates a state of oxidative stress that triggers programmed cell death.[5] This can occur through both caspase-dependent and caspase-independent pathways.[5][7] this compound has been shown to induce the release of apoptosis-inducing factor (AIF) from the mitochondria and promote the degradation of the anti-apoptotic protein Mcl-1.[7]
Furthermore, this compound's activity is not solely dependent on SOD1 inhibition. It also directly targets mitochondria, leading to a decrease in cytochrome c oxidase (CcOX) activity and a reduction in the mitochondrial membrane potential, further contributing to cell death.[5]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound from various preclinical and clinical studies.
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (SOD1 Inhibition) | Endothelial Cells | 17.5 nM | [5] |
| IC50 (SOD1 Inhibition) | Purified Bovine SOD1 (24h) | 0.33 µM | [9] |
| IC50 (SOD1 Inhibition) | Human Blood Cells | 2.91 µM | [6] |
| IC50 (SOD1 Inhibition) | Mouse Blood Cells | 3.51 µM | [6] |
| IC50 (Proliferation) | HUVEC | 1.4 µM | [5] |
| EC50 (Viability) | WEHI7.2 Murine Lymphoma | 5-6 nM | [6] |
| EC50 (Viability) | Human Diffuse Large B-cell Lymphoma | 9.73-105.61 nM | [6] |
Table 3: Phase I Clinical Trial Data in Advanced Solid Tumors
| Parameter | Value | Reference |
| Maximum Tolerated Dose (MTD) | 300 mg/day | [1] |
| Dose-Limiting Toxicity | Grade 3 Fatigue | [1] |
| Median Time to Target Ceruloplasmin | 21 days (at MTD) | [1] |
| Reduction in RBC SOD1 Activity | >90% | [1] |
| Observed Stable Disease (>6 months) | 2 out of 18 patients | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
SOD1 Activity Assay
This protocol is based on the inhibition of the reduction of a water-soluble tetrazolium salt (WST-1) by superoxide anions.
Materials:
-
96-well microplate
-
WST-1 solution
-
Enzyme solution (Xanthine Oxidase)
-
Buffer solution
-
Sample lysates
-
Microplate reader
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Add 20 µL of sample lysate to the appropriate wells of a 96-well plate.
-
Add 200 µL of WST working solution to each well.
-
Add 20 µL of dilution buffer to blank wells.
-
Initiate the reaction by adding 20 µL of the enzyme (xanthine oxidase) working solution to all wells except the blanks.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the SOD1 activity as the percentage of inhibition of the rate of WST-1 reduction.
Cell Viability (MTS) Assay
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by viable cells to a colored formazan (B1609692) product.
Materials:
-
96-well plate
-
Cells in culture
-
This compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Control and this compound-treated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Measurement of Intracellular ROS
This protocol uses a cell-permeable fluorescent probe, such as DCFH-DA, to detect intracellular ROS.
Materials:
-
96-well plate or microscope slides
-
Cells in culture
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture cells in a 96-well plate or on coverslips.
-
Load the cells with DCFH-DA by incubating with the probe for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with this compound for the desired time.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of SOD1. Its ability to simultaneously target angiogenesis and induce tumor cell apoptosis through the modulation of cellular redox status provides a strong rationale for its continued investigation in various cancer types. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.
References
- 1. assaygenie.com [assaygenie.com]
- 2. atcc.org [atcc.org]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-comparative randomized phase II study of 2 doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
ATN-224: Application Notes and Protocols for In Vitro Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, also known as choline (B1196258) tetrathiomolybdate, is a second-generation copper chelator that has demonstrated potent anti-cancer and anti-angiogenic activities in preclinical studies. Its primary mechanism of action involves the inhibition of copper-dependent enzymes, notably superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX). This inhibition leads to an increase in intracellular reactive oxygen species (ROS), induction of mitochondrial dysfunction, and ultimately, cell death in cancer cells and inhibition of endothelial cell function.[1][2][3][4] These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects primarily through the chelation of copper, an essential cofactor for several enzymes critical for cell proliferation and survival. The two primary targets of this compound are:
-
Superoxide Dismutase 1 (SOD1): A key antioxidant enzyme that catalyzes the dismutation of superoxide radicals to molecular oxygen and hydrogen peroxide. Inhibition of SOD1 by this compound leads to an accumulation of superoxide, a potent reactive oxygen species (ROS).[2][4]
-
Cytochrome c Oxidase (CcOX): The terminal enzyme of the mitochondrial respiratory chain, essential for cellular energy production (ATP). This compound-mediated inhibition of CcOX disrupts mitochondrial function and contributes to the induction of apoptosis.[2][3]
The dual inhibition of SOD1 and CcOX by this compound creates a highly oxidative intracellular environment and cripples cellular energy metabolism, leading to cancer cell death, which can be either caspase-dependent or caspase-independent.[5][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound (EC50/IC50 Values)
| Cell Line | Cancer Type | Parameter | This compound Concentration | Reference |
| WEHI7.2 | Murine Thymic Lymphoma | EC50 (Viability) | 3.17 ± 0.27 nM | [2] |
| Hb12 (Bcl-2 overexpressing) | Murine Thymic Lymphoma | EC50 (Viability) | 5.84 ± 0.34 nM | [2] |
| 200R (Oxidative stress resistant) | Murine Thymic Lymphoma | EC50 (Viability) | 5.25 ± 0.32 nM | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 (Proliferation) | 1.4 ± 0.3 µM | [7] |
| MM1S | Multiple Myeloma | IC50 (Proliferation) | ~5 µM | |
| A431 | Human Epidermoid Carcinoma | IC50 (Proliferation) | 4.5 ± 0.40 µM | [8] |
| A549 | Non-Small Cell Lung Cancer | Cell Death Induction | 10 µM | [9] |
| KP (KrasG12D Tp53fl/fl) | Mouse Lung Cancer | Cell Death Induction | 5-20 µM | [9] |
Table 2: In Vitro Mechanistic Effects of this compound
| Cell Line | Parameter | Effect of this compound | Concentration | Reference |
| A431 | SOD1 Activity | IC50 of 185 ± 65 nM | 185 nM | [8] |
| HUVEC | Intracellular SOD1 Activity | IC50 of 0.0175 ± 0.0037 µmol/L | 17.5 nM | [7] |
| Isolated Mitochondria | Cytochrome c Oxidase Activity | Significant inhibition | 1,000 µmol/L | [7] |
| WEHI7.2, Hb12, 200R | Caspase-3 Activity | Significant increase | Nanomolar concentrations | [2] |
| DLBCL cell lines | Caspase-independent cell death | Induction of AIF release | Nanomolar concentrations | [5][6] |
| HUVEC | p-ERK1/2 Levels (FGF-2 stimulated) | Inhibition | Dose-dependent | |
| A431 | p-ERK1/2 Levels (EGF stimulated) | Inhibition | Dose-dependent | [8] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with medium containing various concentrations of this compound or vehicle control.
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50/IC50 values using appropriate software.[2]
Superoxide Dismutase 1 (SOD1) Activity Assay
This assay measures the inhibitory effect of this compound on SOD1 activity in cell lysates.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.5% Triton X-100, 5 mM β-mercaptoethanol, and protease inhibitors)
-
SOD Assay Kit (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Bradford or BCA protein assay reagents
-
Microplate reader
Procedure:
-
Culture and treat cells with desired concentrations of this compound for a specified time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform the SOD activity assay according to the manufacturer's protocol. This typically involves a reaction where superoxide radicals are generated and react with a detector molecule to produce a colored or fluorescent product. The activity of SOD1 in the sample will inhibit this reaction.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of SOD1 inhibition relative to the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes Dihydroethidium (DHE) to detect intracellular superoxide levels.
Materials:
-
Cells treated with this compound or vehicle
-
Dihydroethidium (DHE) stock solution (in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle for the indicated time.
-
Wash the cells with serum-free medium or PBS.
-
Incubate the cells with DHE solution (typically 5-10 µM in serum-free medium) for 15-30 minutes at 37°C, protected from light.
-
Wash the cells again to remove excess DHE.
-
Analyze the cells immediately by fluorescence microscopy (visualizing red fluorescence) or flow cytometry (measuring fluorescence intensity in the appropriate channel).
Western Blot Analysis for Phospho-ERK1/2
This protocol is used to assess the effect of this compound on the phosphorylation of ERK1/2, a key downstream effector in growth factor signaling pathways.
Materials:
-
Cells treated with this compound and/or growth factors (e.g., FGF-2, EGF)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound for the desired time, followed by stimulation with a growth factor if required.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound or vehicle
-
Cell lysis buffer (provided in the assay kit)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Harvest and lyse the cells according to the assay kit instructions.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence generated from the cleavage of the substrate using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Express the results as relative fluorescence units or as fold-change over the vehicle-treated control.[2]
Cytochrome c Oxidase (CcOX) Activity Assay
This assay measures the activity of CcOX in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysates from treated cells
-
Assay buffer
-
Reduced cytochrome c substrate
-
Spectrophotometer capable of measuring absorbance at 550 nm
Procedure:
-
Isolate mitochondria or prepare cell lysates from cells treated with this compound.
-
Prepare the reduced cytochrome c substrate according to the assay kit instructions.
-
In a cuvette or 96-well plate, add the assay buffer and the mitochondrial/lysate sample.
-
Initiate the reaction by adding the reduced cytochrome c substrate.
-
Immediately measure the decrease in absorbance at 550 nm over time as the cytochrome c is oxidized by CcOX.
-
Calculate the CcOX activity based on the rate of change in absorbance.
Endothelial Cell Migration Assay (Scratch/Wound Healing Assay)
This assay assesses the effect of this compound on the migration of endothelial cells.
Materials:
-
Endothelial cells (e.g., HUVEC)
-
Complete culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed endothelial cells in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure and compare the migration rates between different treatment groups.[1][10][11][12][13]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. clyte.tech [clyte.tech]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The copper chelator this compound induces caspase-independent cell death in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The copper chelator this compound induces caspase-independent cell death in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SOD1 reduces experimental non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. scispace.com [scispace.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. Wound healing migration assay (Scratch assay) [protocols.io]
Application Notes and Protocols for Cell Culture Assays Using Bis(choline)tetrathiomolybdate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(choline)tetrathiomolybdate, a second-generation tetrathiomolybdate (B108656) analogue, is a copper-chelating agent with significant potential in therapeutic applications, particularly in oncology. Its mechanism of action is primarily attributed to its ability to bind with high affinity to copper, thereby inhibiting copper-dependent cellular processes crucial for tumor growth, angiogenesis, and metastasis. These application notes provide detailed protocols for key cell culture assays to evaluate the efficacy and mechanism of action of Bis(choline)tetrathiomolybdate.
Mechanism of Action
Bis(choline)tetrathiomolybdate exerts its anti-cancer effects through several key mechanisms:
-
Inhibition of Angiogenesis: By chelating copper, it inhibits the activity of copper-dependent pro-angiogenic factors, thereby suppressing the formation of new blood vessels that tumors need to grow.
-
Suppression of NF-κB Signaling: It has been shown to suppress the NF-κB signaling cascade, a critical pathway involved in inflammation, cell survival, and proliferation.[1]
-
Inhibition of Superoxide (B77818) Dismutase 1 (SOD1): Bis(choline)tetrathiomolybdate inhibits the copper-dependent enzyme SOD1, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in tumor cells.[2]
-
Inhibition of Cell Migration and Invasion: It can decrease tumor cell motility and invasiveness by affecting the activity of enzymes like lysyl oxidase (LOX) and matrix metalloproteinases (MMPs).
Data Presentation
The following tables summarize the quantitative effects of tetrathiomolybdate compounds on various cell lines and processes as reported in the literature.
Table 1: Effects of Tetrathiomolybdate on Cell Viability and Proliferation
| Cell Type | Assay | Compound | Concentration | Effect | Reference |
| Venous Endothelial Cells | Proliferation Assay | Ammonium (B1175870) Tetrathiomolybdate | ≥ 5 µM | 50% reduction in proliferation | [3] |
| Capillary Endothelial Cells | Proliferation Assay | Ammonium Tetrathiomolybdate | ≥ 10 µM | Inhibition of proliferation | [3] |
| Arterial Endothelial Cells | Proliferation Assay | Ammonium Tetrathiomolybdate | ≥ 20 µM | 50% inhibition of proliferation | [3] |
| YPEN-1 (Endothelial) | Proliferation Assay | Ammonium Tetrathiomolybdate | > 50 µM | Inhibition of proliferation | [3] |
| Capillary Endothelial Cells | Viability Assay | Ammonium Tetrathiomolybdate | ≥ 20 µM | Inhibition of viability | [3] |
| ECC-1 (Endometrial Cancer) | Sulforhodamine B (SRB) Assay | Tetrathiomolybdate | 3.3 µM (48h) | Clear decrease in HIF-1α levels | [4] |
Table 2: Effects of Tetrathiomolybdate on Angiogenesis, Invasion, and Motility
| Cell Line | Assay | Compound | Concentration | Effect | Reference |
| SUM149 (Breast Cancer) | Rat Aortic Ring Assay | Tetrathiomolybdate | 0.1 nM | Inhibition of microvessel outgrowth | [5][6] |
| SUM149 (Breast Cancer) | Invasion Assay | Tetrathiomolybdate | 10 nM (48h) | 50.8 ± 1.6% inhibition of invasion | [7] |
| SUM149 (Breast Cancer) | Motility Assay | Tetrathiomolybdate | 10 nM (48h) | 21 ± 2.7% inhibition of motility | [7] |
| OSCC-3 (Oral Squamous Carcinoma) | Matrigel Invasion Assay | Tetrathiomolybdate | 1 nM (24h) | Significant inhibition of invasion | [8] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the effect of Bis(choline)tetrathiomolybdate on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Bis(choline)tetrathiomolybdate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of Bis(choline)tetrathiomolybdate in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium without the drug).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
MTT Assay Experimental Workflow
Western Blot Analysis of the NF-κB Pathway
This protocol describes how to analyze the effect of Bis(choline)tetrathiomolybdate on the expression and phosphorylation of key proteins in the NF-κB pathway.
Materials:
-
Bis(choline)tetrathiomolybdate
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with Bis(choline)tetrathiomolybdate for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Inhibition of NF-κB Pathway
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of Bis(choline)tetrathiomolybdate on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Bis(choline)tetrathiomolybdate
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
24-well or 48-well plates
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled plate. Polymerize the Matrigel at 37°C for 30-60 minutes.
-
Cell Seeding: Harvest endothelial cells and resuspend them in medium containing different concentrations of Bis(choline)tetrathiomolybdate. Seed the cells onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube-like structures using a microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation (e.g., total tube length, number of junctions).
Tube Formation Assay Workflow
Cell Invasion Assay (Boyden Chamber Assay)
This protocol measures the effect of Bis(choline)tetrathiomolybdate on the invasive potential of cancer cells.
Materials:
-
Bis(choline)tetrathiomolybdate
-
Cancer cell lines
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Boyden chamber inserts (e.g., 8 µm pore size) coated with Matrigel
-
24-well plates
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: Rehydrate Matrigel-coated inserts.
-
Cell Preparation: Starve cancer cells in serum-free medium for several hours. Resuspend the cells in serum-free medium containing different concentrations of Bis(choline)tetrathiomolybdate.
-
Assay Setup: Add medium with a chemoattractant to the lower chamber of the 24-well plate. Place the inserts in the wells and add the cell suspension to the upper chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix and stain the invading cells on the bottom of the insert.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
Anoikis Assay
This assay determines if Bis(choline)tetrathiomolybdate can induce anoikis (anchorage-independent apoptosis).
Materials:
-
Bis(choline)tetrathiomolybdate
-
Cancer cell lines
-
Poly-HEMA or other non-adherent surface coating
-
Cell culture plates
-
Apoptosis detection kit (e.g., Annexin V/PI staining)
-
Flow cytometer
Procedure:
-
Plate Coating: Coat plates with a non-adherent substrate like Poly-HEMA to prevent cell attachment.
-
Cell Seeding and Treatment: Seed cells in the coated plates in the presence of various concentrations of Bis(choline)tetrathiomolybdate.
-
Incubation: Incubate for a suitable period (e.g., 24-48 hours).
-
Apoptosis Detection: Harvest the cells and stain them using an apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
References
- 1. Tetrathiomolybdate inhibits angiogenesis and metastasis through suppression of the NFkappaB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ammonium tetrathiomolybdate, an oncolytic/angiolytic drug on the viability and proliferation of endothelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrathiomolybdate inhibits mitochondrial complex IV and mediates degradation of hypoxia-inducible factor-1α in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Copper deficiency induced by tetrathiomolybdate suppresses tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tetrathiomolybdate inhibits head and neck cancer metastasis by decreasing tumor cell motility, invasiveness and by promoting tumor cell anoikis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of ATN-224 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of ATN-224, a copper-chelating agent and inhibitor of superoxide (B77818) dismutase 1 (SOD1), in a preclinical in vivo mouse model.
Introduction
This compound (choline tetrathiomolybdate) is a small molecule inhibitor that targets copper-dependent enzymes, primarily Cu/Zn superoxide dismutase (SOD1).[1][2][3][4] By chelating copper, this compound disrupts the function of SOD1, leading to an increase in reactive oxygen species (ROS) and subsequent induction of apoptosis in tumor cells.[2][4][5][6][7] Furthermore, this compound has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis, by affecting endothelial cell function.[2][4][7][8] This dual mechanism of action, targeting both tumor cells directly and their blood supply, makes this compound a promising candidate for cancer therapy.[6] These protocols outline the establishment of a subcutaneous tumor model in mice to assess the therapeutic potential of this compound.
Mechanism of Action of this compound
This compound's primary mechanism involves the chelation of copper, which is an essential cofactor for several enzymes involved in cell proliferation and survival. The key targets of this compound include:
-
Superoxide Dismutase 1 (SOD1): Inhibition of this antioxidant enzyme leads to an accumulation of superoxide anions, inducing oxidative stress and promoting apoptosis in cancer cells.[2][4][5][6][7]
-
Cytochrome c Oxidase (CcOX): this compound also targets this mitochondrial enzyme, contributing to mitochondrial dysfunction and cell death.[5][6]
-
Angiogenesis Inhibition: By affecting endothelial cells, this compound inhibits signaling pathways mediated by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2), thereby suppressing the formation of new blood vessels.[1][8][9]
The culmination of these effects is the inhibition of tumor growth and progression.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Model Establishment
This protocol describes the subcutaneous implantation of cancer cells to establish tumors in mice.
Materials:
-
Cancer cell line of interest (e.g., human xenograft or murine syngeneic)
-
Complete cell culture medium (e.g., RPMI, DMEM)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take-rate)
-
6-8 week old immunocompromised mice (e.g., NSG) or immunocompetent mice for syngeneic models
-
Syringes (1 mL) and needles (23-25 gauge)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Clippers for shaving
-
Alcohol swabs
Procedure:
-
Cell Culture: Culture cancer cells in their appropriate medium to ~80% confluency. Ensure cells are healthy and have been passaged 2-3 times after thawing.[10]
-
Cell Preparation: a. Aspirate the culture medium and wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells, aspirate the supernatant, and resuspend the cell pellet in cold PBS or HBSS. e. Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and concentration. Adjust the cell suspension to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Mouse Preparation: a. Anesthetize the mouse using an approved anesthetic protocol. b. Shave the fur on the right flank of the mouse. c. Wipe the shaved area with an alcohol swab.
-
Tumor Cell Implantation: a. If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel. Keep the mixture on ice. b. Draw the cell suspension (typically 100-200 µL, containing 1-2 x 10^6 cells) into a 1 mL syringe with a 23-25 gauge needle. c. Gently lift the skin on the flank and insert the needle subcutaneously. d. Slowly inject the cell suspension, creating a small bleb under the skin. e. Carefully withdraw the needle.
-
Post-Implantation Monitoring: a. Monitor the mice for recovery from anesthesia. b. Observe the injection site for any signs of infection or leakage. c. Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
Protocol 2: this compound Administration and Efficacy Monitoring
This protocol outlines the administration of this compound and the monitoring of its effects on tumor growth.
Materials:
-
This compound (formulated for oral gavage or other appropriate route)
-
Vehicle control (e.g., sterile water or saline)
-
Gavage needles (for oral administration)
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Grouping: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration: a. Administer this compound to the treatment group at the predetermined dose and schedule (e.g., daily oral gavage).[1] b. Administer the vehicle control to the control group using the same schedule and route of administration.
-
Tumor Volume Measurement: a. Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.[11] b. Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = 0.5 x Length x Width² .[12][13]
-
Body Weight Monitoring: a. Weigh the mice 2-3 times per week to monitor for any signs of toxicity. Significant weight loss (>15-20%) may require euthanasia.
-
Endpoint: a. Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or for a specified duration.[14] b. At the end of the study, euthanize the mice according to institutional guidelines. c. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³ ± SEM) | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1850.2 ± 150.7 | - | - |
| This compound (5 mg/kg) | 10 | 148.9 ± 11.8 | 1250.6 ± 130.1 | 32.4 | <0.05 |
| This compound (15 mg/kg) | 10 | 152.1 ± 13.1 | 780.4 ± 95.2 | 57.8 | <0.01 |
| This compound (50 mg/kg) | 10 | 149.7 ± 12.5 | 450.9 ± 60.3 | 75.6 | <0.001 |
Note: Data are hypothetical and for illustrative purposes. SEM = Standard Error of the Mean.
Table 2: Animal Body Weight
| Treatment Group | Number of Mice (n) | Mean Initial Body Weight (g ± SEM) | Mean Final Body Weight (g ± SEM) | Mean % Change in Body Weight |
| Vehicle Control | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | +11.9 |
| This compound (5 mg/kg) | 10 | 20.3 ± 0.4 | 22.1 ± 0.5 | +8.9 |
| This compound (15 mg/kg) | 10 | 19.9 ± 0.6 | 21.2 ± 0.7 | +6.5 |
| This compound (50 mg/kg) | 10 | 20.2 ± 0.5 | 20.8 ± 0.6 | +3.0 |
Note: Data are hypothetical and for illustrative purposes.
Concluding Remarks
This set of application notes and protocols provides a framework for conducting in vivo studies to evaluate the efficacy of this compound. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is crucial for the preclinical development of this promising anti-cancer agent. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 13. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cccells.org [cccells.org]
Application Notes and Protocols for Preclinical Administration of ATN-224 to Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a choline (B1196258) salt of tetrathiomolybdate (B108656), is a second-generation, orally bioavailable small molecule inhibitor of the copper-zinc superoxide (B77818) dismutase 1 (SOD1).[1][2] By selectively binding and chelating copper, this compound inhibits the enzymatic activity of SOD1, a key antioxidant enzyme.[3][4] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), particularly superoxide anions, which can selectively induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that tumors need to grow.[2][3] Preclinical studies have demonstrated the anti-tumor and anti-angiogenic effects of this compound in various cancer models, making it a promising candidate for further investigation.
These application notes provide detailed protocols for the formulation, administration, and monitoring of this compound in mice for preclinical efficacy and pharmacodynamic studies.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the inhibition of SOD1. This disruption of the cellular redox balance affects multiple downstream signaling pathways. A key consequence is the inhibition of extracellular signal-regulated kinase (ERK) phosphorylation, a critical pathway for cell proliferation and survival.[5] The increase in superoxide levels can also lead to the induction of apoptosis in tumor cells. Furthermore, this compound has been shown to decrease the activity of cytochrome c oxidase (CcOX) in the mitochondria, contributing to mitochondrial dysfunction and cell death.[6][7]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: Recommended Dosing for this compound in Murine Models
| Parameter | Recommendation | Reference |
| Route of Administration | Oral Gavage | [1] |
| Vehicle | Distilled Water | [8] |
| Low Dose | 5 mg/kg | [1] |
| Intermediate Dose | 15 mg/kg | [1] |
| High Dose | 50 mg/kg | [1] |
| Dosing Schedule | Once daily, Monday-Friday | [1] |
| Maximum Tolerated Dose (Human) | 300 mg/day (loading dose) | [9][10] |
Table 2: Pharmacodynamic Biomarkers for this compound Activity
| Biomarker | Sample Matrix | Expected Effect of this compound | Measurement Method |
| SOD1 Activity | Red Blood Cells (RBCs) / Whole Blood | Significant Reduction (>90%) | Commercially available SOD activity assay kits |
| Ceruloplasmin | Serum / Plasma | Reduction | Commercially available ELISA kits |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound (Choline tetrathiomolybdate) powder
-
Sterile distilled water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume. For example, to prepare a 10 mL solution of 5 mg/mL this compound, weigh out 50 mg of this compound powder.
-
Dissolve this compound in distilled water:
-
Aseptically add the weighed this compound powder to a sterile tube.
-
Add the calculated volume of sterile distilled water.
-
Vortex thoroughly until the this compound is completely dissolved. This compound stock solutions of 50 mg/mL have been successfully prepared in water.
-
-
Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage. Protect from light.
Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., Athymic Nude or SCID) are suitable for establishing human tumor xenografts.
Tumor Cell Lines:
-
Select a human cancer cell line relevant to the cancer type being studied and known to be sensitive to SOD1 inhibition or copper chelation. Examples from in vitro studies include multiple myeloma (MM1S), lung adenocarcinoma, and hematological malignancies.
Experimental Workflow:
Caption: In vivo xenograft study workflow.
Detailed Steps:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before any procedures.
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a suitable sterile medium (e.g., PBS or Matrigel mixture).
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin monitoring tumor growth 3-5 days after implantation.
-
Measure tumors using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Administer this compound or vehicle control via oral gavage according to the dosing schedule (e.g., 5, 15, or 50 mg/kg, once daily, Monday-Friday).
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any signs of toxicity (see Protocol 3).
-
-
Pharmacodynamic Analysis (Optional):
-
Collect blood samples at specified time points (e.g., baseline, during, and after treatment) to measure SOD1 activity and ceruloplasmin levels.
-
-
Endpoint:
-
Define study endpoints, such as a maximum tumor volume (e.g., 1500-2000 mm³) or a significant loss of body weight (e.g., >20%).
-
Euthanize mice when they reach the endpoint.
-
-
Tissue Collection and Analysis:
-
At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).
-
Protocol 3: Monitoring for Potential Toxicities
Potential Side Effects (based on human clinical trials):
-
Anemia
-
Neutropenia
-
Fatigue/Lethargy
Monitoring Plan:
-
Daily Clinical Observations:
-
Monitor mice daily for changes in behavior (e.g., lethargy, hunched posture, rough coat), food and water intake, and signs of distress.
-
-
Body Weight:
-
Measure body weight at least twice a week. A sustained body weight loss of more than 15-20% is a common endpoint.
-
-
Complete Blood Count (CBC):
-
If signs of anemia or neutropenia are suspected, or as part of a more detailed safety assessment, blood can be collected for CBC analysis. This is particularly important at higher doses or in long-term studies.
-
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in murine cancer models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of this promising anti-cancer agent. Researchers should adapt these protocols as necessary to suit their specific experimental designs and institutional animal care and use guidelines.
References
- 1. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Derived Xenografts - Antineo [antineo.fr]
- 4. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ichorlifesciences.com [ichorlifesciences.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for SOD1 Inhibition Assay Using ATN-224
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the inhibitory activity of ATN-224 on Superoxide (B77818) Dismutase 1 (SOD1). This compound (choline tetrathiomolybdate) is a second-generation tetrathiomolybdate (B108656) analog that functions as a copper-chelating agent, leading to the inhibition of the copper-zinc superoxide dismutase, SOD1.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format for easy interpretation.
Introduction
Superoxide Dismutase 1 (SOD1) is a crucial antioxidant enzyme that catalyzes the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[2][3] By doing so, it plays a vital role in mitigating oxidative stress within cells. This compound is an investigational drug that has demonstrated anti-angiogenic and anti-tumor activities by inhibiting SOD1.[1][4] Its mechanism involves binding to copper, an essential cofactor for SOD1 activity, thereby reducing the enzyme's function.[5][6] The inhibition of SOD1 by this compound leads to an increase in superoxide levels, which can interfere with various signaling pathways involved in cell proliferation and survival, such as the ERK1/2 pathway, and can induce apoptosis in tumor cells.[2][3][4]
Mechanism of Action of this compound
This compound's primary mechanism of action is the chelation of copper, which is essential for the catalytic activity of SOD1.[1][5] By sequestering copper, this compound effectively inactivates SOD1, leading to an accumulation of superoxide anions. This increase in reactive oxygen species (ROS) can have differential effects on various cell types. In endothelial cells, it leads to the inhibition of growth factor-mediated signaling pathways, such as those stimulated by FGF-2 and VEGF, resulting in reduced proliferation and angiogenesis.[2][4] In tumor cells, the elevated oxidative stress can trigger apoptotic pathways.[1][5]
Signaling Pathway of SOD1 Inhibition by this compound
Caption: Mechanism of this compound action on the SOD1 pathway.
Quantitative Data Summary
The inhibitory effect of this compound on SOD1 activity and cell proliferation has been quantified in various studies. The following tables summarize key findings.
| Cell Line | IC₅₀ for SOD1 Inhibition | IC₅₀ for Proliferation Inhibition | Reference |
| A431 (human epidermoid carcinoma) | 185 ± 65 nM | 4.5 ± 0.40 µM | [3] |
| MM1S (multiple myeloma) | Not explicitly stated | ~5 µM | [4] |
| DU145 (prostate cancer) | 10.96 µM | Not specified | [7] |
| RWPE-1 (normal prostate epithelium) | 7.91 µM | Not specified | [7] |
| Cell Line | Treatment | Effect on SOD1 Activity | Reference |
| WEHI7.2 (murine T-cell leukemia) | This compound | Time-dependent decrease, nearly abolished by 12h | [5] |
| A549 (human lung carcinoma) | 10 µM this compound for 24h | Significant inhibition | [8] |
| PPM1D-mutant AML cell lines | This compound | Dose-dependent inhibition | [9] |
Experimental Protocol: SOD1 Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on SOD1 activity in cell lysates. The assay is based on the ability of SOD1 to inhibit the reduction of a tetrazolium salt (like WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.
Materials and Reagents
-
This compound (stock solution in a suitable solvent, e.g., water or DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SOD Assay Kit (containing WST-1 or NBT, xanthine oxidase, and a suitable buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm (for WST-1) or ~560 nm (for NBT)
-
Incubator (37°C)
-
Multichannel pipette
Experimental Workflow
Caption: Workflow for the SOD1 inhibition assay.
Step-by-Step Procedure
1. Cell Culture and Treatment with this compound a. Seed cells in appropriate culture vessels and allow them to adhere and grow to a desired confluency (typically 70-80%). b. Prepare a series of dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC₅₀ value. A vehicle control (medium with the solvent used for this compound) must be included. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.[3][8]
2. Preparation of Cell Lysates a. After incubation, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to each well/dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.[10] f. Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Protein Concentration Determination a. Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with the lysis buffer to ensure equal protein loading in the SOD assay.
4. SOD Activity Assay a. Prepare the reagents (WST Working Solution, Enzyme Working Solution, etc.) as described in the SOD assay kit manual.[11][12] b. Blank 1 (B1): Add 20 µL of ddH₂O and 200 µL of WST Working Solution, then 20 µL of Enzyme Working Solution. This well measures the maximum color development. c. Blank 2 (B2): Add 20 µL of cell lysate (or standard) and 200 µL of WST Working Solution, then 20 µL of Dilution Buffer. This accounts for the color of the sample. d. Blank 3 (B3): Add 20 µL of ddH₂O and 200 µL of WST Working Solution, then 20 µL of Dilution Buffer. This is the blank for B1. e. Sample (S): Add 20 µL of your cell lysate (from both treated and untreated cells) to the respective wells. Add 200 µL of WST Working Solution. f. To initiate the reaction, add 20 µL of the Enzyme Working Solution (containing xanthine oxidase) to the sample and B1 wells. Use a multichannel pipette for simultaneous addition to minimize timing errors.[11] g. Mix the contents of the wells thoroughly. h. Incubate the plate at 37°C for 20 minutes.[11] i. Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculate the SOD activity (inhibition rate %): SOD Activity (%) = [ (AB1 - AB3) - (AS - AB2) ] / (AB1 - AB3) x 100
-
Calculate the percent inhibition by this compound: % Inhibition = [ (SOD Activityvehicle - SOD Activitythis compound) / SOD Activityvehicle ] x 100
-
Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of SOD1 activity).
Logical Relationship of the Protocol
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Targeting SOD1 reduces experimental non–small-cell lung cancer [jci.org]
- 9. SOD1 is a synthetic-lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antiangiogenic Effects of ATN-224 using the Matrigel Plug Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The Matrigel plug assay is a widely used in vivo model to assess the pro- and antiangiogenic potential of therapeutic compounds. This document provides detailed application notes and protocols for utilizing the Matrigel plug assay to evaluate the antiangiogenic effects of ATN-224, a small molecule inhibitor of superoxide (B77818) dismutase 1 (SOD1).
This compound (also known as choline (B1196258) tetrathiomolybdate) is a copper-chelating agent that has been shown to inhibit angiogenesis and tumor progression.[1][2] Its mechanism of action involves the inhibition of SOD1, a key enzyme in the regulation of intracellular reactive oxygen species (ROS).[3][4] By inhibiting SOD1, this compound disrupts downstream signaling pathways crucial for endothelial cell proliferation and migration, thereby exerting its antiangiogenic effects.
These notes provide a comprehensive guide for researchers to effectively design, execute, and interpret Matrigel plug assays for the evaluation of this compound and other potential antiangiogenic agents.
Mechanism of Action of this compound in Angiogenesis Inhibition
This compound's antiangiogenic activity stems from its ability to inhibit superoxide dismutase 1 (SOD1).[3][4] This inhibition leads to a cascade of intracellular events that ultimately suppress the formation of new blood vessels.
Key steps in the mechanism of action include:
-
SOD1 Inhibition: this compound, a copper chelator, disrupts the function of SOD1, an enzyme that requires copper as a cofactor.[1]
-
Increased Superoxide Levels: Inhibition of SOD1 leads to an accumulation of superoxide radicals (O₂⁻) within endothelial cells.
-
Altered Redox Signaling: The increase in superoxide alters the cellular redox environment, impacting downstream signaling pathways.
-
Inhibition of Growth Factor Signaling: this compound-mediated SOD1 inhibition has been shown to attenuate the signaling of key pro-angiogenic growth factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[3] This occurs through the prevention of hydrogen peroxide (H₂O₂)-mediated inactivation of protein tyrosine phosphatases, leading to reduced phosphorylation of downstream effectors like ERK1/2.[3]
-
Suppression of Endothelial Cell Function: The disruption of these signaling pathways ultimately inhibits endothelial cell proliferation, migration, and tube formation, which are all essential processes for angiogenesis.
References
- 1. SOD1 is a synthetic-lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Cytotoxicity of ATN-224 in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, is a promising anti-cancer agent that functions as a selective, high-affinity copper chelator. Its mechanism of action is primarily centered on the inhibition of copper-zinc superoxide (B77818) dismutase 1 (SOD1), an enzyme crucial for cellular defense against oxidative stress. By depleting copper, an essential cofactor for SOD1, this compound disrupts the enzyme's function, leading to an accumulation of superoxide anions. This surge in reactive oxygen species (ROS) induces significant oxidative stress within cancer cells, ultimately triggering apoptotic cell death.[1][2][3] Furthermore, in endothelial cells, this compound has been shown to inhibit proliferation and angiogenesis, key processes in tumor growth and metastasis, by interfering with signaling pathways such as ERK phosphorylation.[1] Some evidence also suggests a secondary mechanism involving the inhibition of mitochondrial cytochrome c oxidase (CcOX).[4] This application note provides detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through a multi-faceted mechanism that culminates in the induction of apoptosis in cancer cells. The key steps are outlined below and illustrated in the signaling pathway diagram.
Data Presentation
The cytotoxic effects of this compound have been evaluated in a variety of cancer cell lines. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values reported in the literature.
Table 1: EC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Citation |
| WEHI7.2 | Murine T-cell Lymphoma | 3.17 ± 0.27 | [2] |
| Hb12 | Murine T-cell Lymphoma | 5.84 ± 0.34 | [2] |
| 200R | Murine T-cell Lymphoma | 5.25 ± 0.32 | [2] |
Table 2: Cytotoxicity of this compound in Solid Tumor Cell Lines (Qualitative Data)
| Cell Line | Cancer Type | Observed Effect | Citation |
| A549 | Non-small-cell lung cancer | Induced cell death | |
| H460 | Non-small-cell lung cancer | Induced cell death | |
| MDA-MB-231 | Triple-negative breast cancer | Sensitive to treatment | |
| MDA-MB-468 | Triple-negative breast cancer | Sensitive to treatment | |
| MCF-7 | Breast cancer | Resistant to treatment (IC50 > 20 µM) | |
| SK-BR3 | Breast cancer | Resistant to treatment (IC50 > 20 µM) |
Experimental Protocols
The following are detailed protocols for key experiments to measure the cytotoxicity of this compound.
Experimental Workflow for Cytotoxicity Assessment
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates or T-25 flasks
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the attached cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium. For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
-
Data Analysis:
-
Use appropriate software to analyze the flow cytometry data.
-
Distinguish between four cell populations:
-
Viable cells (Annexin V-FITC negative, PI negative)
-
Early apoptotic cells (Annexin V-FITC positive, PI negative)
-
Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)
-
Necrotic cells (Annexin V-FITC negative, PI positive)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
Protocol 3: Superoxide Dismutase (SOD1) Activity Assay
This protocol measures the enzymatic activity of SOD1 in cell lysates after treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercially available SOD activity assay kit (e.g., utilizing a tetrazolium salt that detects superoxide radicals generated by xanthine (B1682287) oxidase)
-
Protein assay kit (e.g., BCA assay)
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as described in the previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay or a similar method to normalize the SOD1 activity.
-
-
SOD1 Activity Measurement:
-
Follow the instructions provided with the commercial SOD activity assay kit. Typically, this involves:
-
Preparing a standard curve with known SOD concentrations.
-
Adding cell lysates (normalized for protein content) to the wells of a 96-well plate.
-
Adding the reaction mixture, which usually contains a superoxide-generating system (e.g., xanthine oxidase and a substrate) and a detection reagent.
-
Incubating the plate for a specified time at a specific temperature.
-
Measuring the absorbance at the recommended wavelength.
-
-
-
Data Analysis:
-
Calculate the SOD1 activity in each sample based on the standard curve.
-
Express the results as units of SOD activity per milligram of protein.
-
Compare the SOD1 activity in this compound-treated cells to that in control cells.
-
References
- 1. Targeting SOD1 reduces experimental non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of ATN-224 Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
ATN-224, a second-generation tetrathiomolybdate (B108656) analog, is a potent inhibitor of the copper-zinc superoxide (B77818) dismutase 1 (SOD1) and an effective copper chelator. Its ability to modulate intracellular reactive oxygen species (ROS) levels and interfere with copper-dependent signaling pathways has made it a valuable tool in cancer research and other fields. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions, along with methodologies for common in vitro experiments to assess its biological activity.
Physicochemical Properties and Solubility Data
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 432.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility in DMSO | Approx. 20 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Storage of Solid | -20°C | [1] |
| Storage of Stock Solution | -20°C or -80°C (aliquoted to avoid freeze-thaw cycles) | [2] |
| CAS Number | 649749-10-0 | [1] |
Safety Precautions and Handling
This compound should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
First Aid Measures:
-
In case of skin contact: Wash immediately with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 432.5 g/mol x 1000 mg/g = 4.325 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 4.325 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.[2]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Experimental Protocols
Cell Viability Assay using MTS
This protocol outlines a method to determine the effect of this compound on the viability of cancer cells using a colorimetric MTS assay.
-
Cancer cell line of interest (e.g., human breast cancer cell line MDA-MB-231)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test could be 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
Western Blot Analysis of Phospho-ERK1/2
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK1/2, a key downstream target in the signaling pathway affected by SOD1 inhibition.
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[4]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
-
Signaling Pathways and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound exerts its biological effects primarily through two interconnected mechanisms: the chelation of copper ions and the subsequent inhibition of superoxide dismutase 1 (SOD1). This leads to an increase in intracellular superoxide radicals, which can alter downstream signaling pathways, such as the MAPK/ERK pathway, ultimately affecting cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of an this compound stock solution.
References
Application Notes: Optimal Concentration of ATN-224 for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation copper chelator that exhibits significant anti-tumor and anti-angiogenic properties.[1][2] Its primary mechanism of action involves the inhibition of the copper-dependent enzyme superoxide (B77818) dismutase 1 (SOD1).[1][3] This inhibition leads to an increase in intracellular oxidative stress, which differentially affects tumor and endothelial cells. In tumor cells, this compound induces peroxynitrite-dependent apoptosis, while in endothelial cells, it primarily inhibits proliferation and angiogenesis without inducing cell death.[3][4][5] Given these cell-type-specific responses, determining the optimal concentration of this compound is critical for obtaining accurate and reproducible results in cell-based assays.
These application notes provide a summary of effective concentrations from published studies and detailed protocols for key assays to help researchers establish the optimal working concentration for their specific cell line and experimental context.
Mechanism of Action Overview
This compound exerts its effects by creating a state of copper deficiency, which impacts key cellular enzymes. Its dual-targeting mechanism involves:
-
Inhibition of Superoxide Dismutase 1 (SOD1): As a copper-zinc enzyme, SOD1 is a primary target of the copper-chelating activity of this compound. Inhibition of SOD1 leads to an accumulation of superoxide radicals, increasing oxidative stress.
-
Inhibition of Cytochrome c Oxidase (CcOX): this compound also targets CcOX, a key component of the mitochondrial respiratory chain, further disrupting cellular energetics and contributing to cell death in sensitive cell types.[3][5]
The downstream consequences include the induction of peroxynitrite-dependent cell death in cancer cells and the inhibition of critical signaling pathways, such as the Extracellular signal-regulated kinase (ERK) pathway, which is vital for endothelial cell proliferation.[3]
Figure 1: Simplified signaling pathway of this compound.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is highly dependent on the cell type and the duration of the assay. Below is a summary of reported half-maximal effective (EC₅₀) or inhibitory (IC₅₀) concentrations from various studies. Researchers should use these values as a starting point for their own dose-response experiments.
| Cell Line | Cell Type | Assay Type | Endpoint | Concentration (IC₅₀/EC₅₀) | Incubation Time |
| WEHI7.2 | Murine T-cell Lymphoma | Cell Viability | EC₅₀ | 3.17 ± 0.27 nM | 48 hours |
| Hb12 (Bcl-2 overexpressing) | Murine T-cell Lymphoma | Cell Viability | EC₅₀ | 5.84 ± 0.34 nM | 48 hours |
| 200R (H₂O₂ resistant) | Murine T-cell Lymphoma | Cell Viability | EC₅₀ | 5.25 ± 0.32 nM | 48 hours |
| HUVEC | Human Endothelial | Proliferation | IC₅₀ | 1.4 ± 0.3 µM | Not Specified |
| HUVEC | Human Endothelial | ERK Phosphorylation | Inhibition | > 2.5 µM | 48 hours |
Table 1: Summary of reported in vitro effective concentrations for this compound.[3][4]
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTS/MTT)
This protocol describes a colorimetric method to assess the effect of this compound on cell viability and proliferation by measuring the metabolic activity of the cell population.[6][7]
Figure 2: General workflow for an MTS/MTT cell viability assay.
Materials:
-
96-well flat-bottom cell culture plates
-
Cell line of interest in appropriate culture medium
-
This compound stock solution (e.g., in DMSO or water)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or MTT reagent (5 mg/mL in sterile PBS)
-
For MTT: Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A broad range (e.g., 1 nM to 10 µM) is recommended for initial experiments. Remove the old medium and add 100 µL of the medium containing the different this compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
Reagent Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well.[9]
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well.
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10]
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (490-500 nm for MTS; 570 nm for MTT) using a plate reader.[6]
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells (set to 100%).
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early apoptotic event.[11][12][13]
Figure 3: Workflow for detecting apoptosis via Annexin V/PI staining.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include positive and negative controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[14]
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging between washes.[11]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.[14]
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells[11]
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells[11]
Protocol 3: Signaling Pathway Analysis by Western Blot (p-ERK)
This protocol is used to assess the effect of this compound on specific signaling pathways, such as the inhibition of ERK phosphorylation.
Figure 4: Key steps for Western blot analysis of p-ERK.
Materials:
-
Cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration (e.g., 48 hours). For some experiments, a short stimulation with a growth factor (e.g., 10 ng/mL FGF-2) may be required before harvesting.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and clarify by centrifugation.[16][17]
-
Quantification: Determine the protein concentration of each sample using a BCA assay.[16]
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate proteins by SDS-PAGE.[16]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.[16]
-
Antibody Incubation:
-
Detection: Wash the membrane thoroughly, apply the ECL substrate, and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total ERK.[16]
Data Analysis:
-
Quantify the band intensity for p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each condition to determine the relative level of ERK activation.
References
- 1. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of copper-binding agent this compound in patients with advanced solid tumors [pubmed.ncbi.nlm.nih.gov]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. bosterbio.com [bosterbio.com]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
ATN-224 Treatment Protocols for Xenograft Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and quantitative data for the use of ATN-224, a copper-chelating agent and inhibitor of superoxide (B77818) dismutase 1 (SOD1), in preclinical xenograft models of cancer. This compound has demonstrated both anti-angiogenic and anti-tumor activities.[1][2] Its mechanism of action involves the inhibition of SOD1, which leads to an increase in superoxide anions and subsequent downstream effects on signaling pathways crucial for cell proliferation and survival, such as the ERK1/2 pathway.[1][2] This document outlines established treatment schedules for multiple myeloma and triple-negative breast cancer xenograft models, along with detailed experimental methodologies and a summary of expected outcomes.
Introduction
This compound (bis-choline tetrathiomolybdate) is a second-generation tetrathiomolybdate (B108656) analogue that acts as a potent copper chelator.[3] By sequestering copper, this compound inhibits the activity of the copper-dependent enzyme superoxide dismutase 1 (SOD1).[1][2] SOD1 is a key enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. The inhibition of SOD1 by this compound disrupts this process, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular stress.[2] In cancer biology, this disruption has been shown to inhibit angiogenesis and induce apoptosis in tumor cells.[1][4] The anti-proliferative effects of this compound are, in part, mediated through the inhibition of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[2] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[5]
Mechanism of Action: SOD1 Inhibition and Downstream Signaling
This compound's primary mechanism of action is the inhibition of SOD1. This inhibition prevents the conversion of superoxide (O₂⁻) to hydrogen peroxide (H₂O₂). Hydrogen peroxide is a necessary secondary messenger for the inactivation of protein tyrosine phosphatases (PTPs) through the oxidation of their active site cysteine residues. When PTPs are active, they dephosphorylate and thereby inactivate key components of growth factor signaling pathways, including the Ras/Raf/MEK/ERK cascade. By reducing H₂O₂ levels, this compound treatment leads to the sustained activity of PTPs, which in turn results in the dephosphorylation and inactivation of ERK1/2. The inhibition of the ERK1/2 pathway ultimately leads to decreased cell proliferation and, in tumor cells, the induction of apoptosis.[1][2]
This compound Treatment Schedules in Xenograft Models
The following tables summarize established treatment schedules for this compound in different human tumor xenograft models.
Table 1: Multiple Myeloma Xenograft Model
| Parameter | Details |
| Tumor Line | LAGκ-1B (Human Multiple Myeloma) |
| Mouse Strain | SCID (Severe Combined Immunodeficient) |
| This compound Doses | 5, 15, and 50 mg/kg/day |
| Administration | Oral Gavage |
| Schedule | Monday - Friday |
| Treatment Start | 14 days post-tumor implantation |
| Reported Outcome | Marked inhibition of tumor growth at 15 and 50 mg/kg doses.[5] |
Table 2: Triple-Negative Breast Cancer (TNBC) Xenograft Model
| Parameter | Details |
| Tumor Line | TNBC cell line |
| Mouse Strain | Not Specified in Abstract |
| This compound Dose | 10 mg/kg |
| Administration | Not Specified in Abstract |
| Schedule | Daily for 3 weeks |
| Reported Outcome | Effective suppression of tumor growth.[5] |
Experimental Protocols
Xenograft Establishment and this compound Treatment Workflow
The general workflow for conducting a xenograft study with this compound involves several key steps, from cell culture to data analysis.
Protocol 1: Establishment of a Multiple Myeloma Xenograft Model (LAGκ-1B)
Materials:
-
LAGκ-1B human multiple myeloma cells
-
SCID mice (female, 6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
27-30 gauge needles and 1 mL syringes
Procedure:
-
Cell Culture: Culture LAGκ-1B cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Harvest: When cells reach the desired confluency, harvest them by centrifugation. Wash the cell pellet with sterile PBS and resuspend in PBS at a concentration of 2 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Implantation: Anesthetize the SCID mice. Inject 100 µL of the cell suspension (2 x 10⁶ cells) intramuscularly into the hind flank of each mouse.
-
Tumor Monitoring: Monitor the mice daily for tumor development. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Protocol 2: Administration of this compound by Oral Gavage
Materials:
-
This compound
-
Vehicle (e.g., sterile water or a suitable buffer)
-
Oral gavage needles (flexible or rigid, 20-22 gauge for mice)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle at the desired concentrations (e.g., 0.5, 1.5, and 5 mg/mL to achieve doses of 5, 15, and 50 mg/kg in a 100 µL gavage volume for a 20g mouse). Ensure the solution is homogenous.
-
Animal Handling: Gently restrain the mouse.
-
Gavage Administration: Measure the distance from the oral cavity to the xiphoid process on the outside of the mouse to estimate the correct insertion depth of the gavage needle. Carefully insert the gavage needle into the esophagus and gently advance it to the predetermined depth. Slowly administer the this compound solution.
-
Post-Administration Monitoring: Monitor the mouse for any signs of distress immediately after the procedure and periodically throughout the study.
-
Dosing Schedule: For the multiple myeloma model, administer this compound once daily, from Monday to Friday, starting 14 days after tumor implantation.
Conclusion
This compound has shown significant anti-tumor activity in preclinical xenograft models of multiple myeloma and triple-negative breast cancer. The provided protocols offer a starting point for researchers investigating the in vivo efficacy of this compound. The mechanism of action, involving the inhibition of SOD1 and subsequent suppression of the ERK1/2 signaling pathway, provides a strong rationale for its further investigation as a potential cancer therapeutic. Careful adherence to the detailed methodologies will ensure reproducible and reliable results in preclinical evaluations of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Biomarker Analysis in ATN-224 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, is an orally bioavailable copper-chelating agent that has been investigated in clinical trials for its anti-tumor and anti-angiogenic properties.[1][2] Its primary mechanism of action involves the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1).[1][3][4][5][6] This inhibition disrupts cellular redox balance and interferes with key signaling pathways involved in tumor growth and angiogenesis.[1][5][7] This document provides a detailed overview of the biomarker analysis strategies employed in this compound clinical trials, including quantitative data summaries, experimental protocols for key assays, and visualizations of the relevant biological pathways.
Pharmacodynamic & Efficacy Biomarkers
A summary of key biomarkers utilized in this compound clinical trials is presented below, with quantitative data from various studies.
Table 1: Systemic Copper Depletion and Anti-Angiogenic Biomarkers
| Biomarker | Patient Population | Analytical Method | Key Findings | Reference |
| Serum Ceruloplasmin | Advanced Solid Tumors | Nephelometry or Radial Immunodiffusion | Target reduction to 5-15 mg/dL (normal range: 16-60 mg/dL). At 300 mg/day, the median time to reach target was 21 days. | [8][9] |
| Red Blood Cell (RBC) SOD1 Activity | Advanced Solid Tumors | Spectrophotometric Assay | Significant reduction of >90% from baseline. | [8][9] |
| Circulating Endothelial Cells (CECs) | Advanced Solid Tumors | Flow Cytometry | Significant reduction observed with this compound treatment. | [8] |
| Endothelial Progenitor Cells (EPCs) | Bonnet Macaques (preclinical) | Flow Cytometry | Profound and reversible decrease following this compound administration. | [10] |
Table 2: In Vitro and Tumor-Specific Biomarkers
| Biomarker | Model System | Analytical Method | Key Findings | Reference |
| SOD1 Activity Inhibition (IC50) | Human Umbilical Vein Endothelial Cells (HUVEC) | In-gel zymography or SOD assay kit | IC50 of 0.0175 ± 0.0037 µM. | [6][11] |
| Cell Proliferation Inhibition (IC50) | HUVEC | Cell proliferation assay (e.g., BrdU) | IC50 of 1.4 ± 0.3 µM. | [6][11] |
| Cell Proliferation Inhibition (IC50) | A431 tumor cells | Cell proliferation assay | IC50 of 4.5 ± 0.40 µM. | [7] |
| ERK1/2 Phosphorylation | HUVEC and various tumor cell lines | Western Blot | Inhibition of FGF-2 and VEGF-stimulated ERK1/2 phosphorylation. | [5][6] |
| Apoptosis Induction | Multiple Myeloma (MM1S) and other tumor cell lines | Western Blot (cleaved PARP, caspases) | This compound induces apoptosis in tumor cells, but not in endothelial cells. | [6][12] |
| Prostate-Specific Antigen (PSA) Kinetics | Biochemically Recurrent Hormone-Naïve Prostate Cancer | Immunoassay | At 30 mg/day, a significant decrease in mean PSA slope and increase in PSA doubling time was observed. | [13] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through the modulation of several key signaling pathways.
This compound Mechanism of Action
This compound, a copper chelator, primarily targets the copper-dependent enzyme SOD1. This leads to an increase in superoxide (O₂⁻) and a decrease in hydrogen peroxide (H₂O₂), which in turn affects downstream signaling pathways, inhibiting angiogenesis and inducing apoptosis in tumor cells.
Caption: Mechanism of this compound action via copper chelation and SOD1 inhibition.
Inhibition of Angiogenesis Signaling
In endothelial cells, the reduction in H₂O₂ levels due to SOD1 inhibition prevents the inactivation of protein tyrosine phosphatases (PTPs). Active PTPs dephosphorylate key signaling molecules like ERK1/2, thereby inhibiting growth factor-mediated signaling required for angiogenesis.
Caption: this compound inhibits angiogenesis by disrupting redox-regulated signaling.
Experimental Protocols
Protocol for Serum Ceruloplasmin Measurement
Objective: To quantify systemic copper levels as a pharmacodynamic biomarker of this compound activity.
Principle: Ceruloplasmin is a copper-containing enzyme, and its serum concentration is a reliable surrogate for total serum copper. Nephelometry measures the turbidity of a sample after the addition of a specific antibody to ceruloplasmin.
Materials:
-
Patient serum samples
-
Nephelometer
-
Anti-human ceruloplasmin antibody
-
Calibrators and controls
-
Reaction buffer
Procedure:
-
Sample Preparation: Collect whole blood and allow it to clot. Centrifuge to separate serum and store at -80°C until analysis.
-
Assay: a. Prepare calibrators, controls, and patient samples according to the manufacturer's instructions for the specific nephelometer and reagent kit. b. Load samples, calibrators, and controls onto the nephelometer. c. Initiate the automated assay, where the anti-ceruloplasmin antibody is added to the samples. d. The instrument measures the intensity of scattered light, which is proportional to the concentration of the ceruloplasmin-antibody complexes.
-
Data Analysis: The ceruloplasmin concentration in patient samples is calculated from the calibration curve. The target range for copper depletion is typically 5-15 mg/dL.[8][9]
Protocol for Red Blood Cell (RBC) SOD1 Activity Assay
Objective: To directly measure the inhibitory effect of this compound on its primary target, SOD1.
Principle: This assay measures the ability of SOD1 in RBC lysates to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine (B1682287)/xanthine oxidase system. The degree of inhibition is proportional to the SOD1 activity.
Materials:
-
Packed red blood cells from patient samples
-
Lysis buffer (e.g., hypotonic phosphate (B84403) buffer)
-
Commercially available SOD assay kit (containing WST-1, xanthine, xanthine oxidase)
-
Spectrophotometer (plate reader)
Procedure:
-
RBC Lysate Preparation: a. Wash packed RBCs with isotonic saline. b. Lyse the RBCs by adding cold lysis buffer and incubating on ice. c. Centrifuge to pellet cell debris and collect the supernatant (hemolysate). d. Determine the hemoglobin concentration for normalization.
-
Assay: a. Prepare a standard curve using known concentrations of purified SOD1. b. Add RBC lysates, standards, and controls to a 96-well plate. c. Add the reaction mixture containing WST-1 and xanthine. d. Initiate the reaction by adding xanthine oxidase. e. Incubate at 37°C and then read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage inhibition of the colorimetric reaction for each sample. Determine the SOD1 activity from the standard curve and normalize to the hemoglobin concentration. Compare post-treatment activity to baseline to determine the percentage of inhibition.
Experimental Workflow for Biomarker Analysis
The following diagram illustrates a typical workflow for biomarker analysis in an this compound clinical trial.
Caption: General workflow for biomarker analysis in this compound clinical trials.
Conclusion
The clinical development of this compound has been guided by a robust biomarker strategy focused on demonstrating target engagement and downstream biological effects. Measurement of serum ceruloplasmin and RBC SOD1 activity provides clear evidence of the drug's pharmacodynamic activity.[8][9] Concurrently, monitoring changes in circulating endothelial cells and tumor-specific markers like PSA offers insights into the anti-angiogenic and anti-tumor efficacy of the treatment.[8][13] The protocols and pathways described herein provide a framework for the continued investigation and development of copper-chelating agents in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of Angiogenesis Markers Following ATN-224 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATN-224, a second-generation tetrathiomolybdate (B108656) analogue, is an orally available small molecule that demonstrates potent anti-angiogenic properties.[1][2][3] Its primary mechanism of action involves the chelation of copper, which is an essential cofactor for the antioxidant enzyme superoxide (B77818) dismutase 1 (SOD1).[1][2][3] Inhibition of SOD1 in endothelial and tumor cells disrupts key signaling pathways involved in angiogenesis, including those mediated by Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor-2 (FGF-2).[1][3][4] This leads to the suppression of endothelial cell proliferation and the attenuation of new blood vessel formation in vivo.[1][3]
Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the effects of anti-angiogenic agents like this compound within the tumor microenvironment. By targeting specific markers of angiogenesis, researchers can assess the reduction in microvessel density (MVD) and changes in the expression of key pro-angiogenic factors. This document provides detailed protocols for the immunohistochemical staining of common angiogenesis markers—CD31 (PECAM-1), von Willebrand Factor (vWF), and VEGF—in tissues treated with this compound, along with a summary of expected quantitative outcomes based on preclinical studies.
Data Presentation: Quantitative Analysis of Angiogenesis Inhibition by this compound
Preclinical studies utilizing in vivo models have demonstrated the efficacy of this compound in inhibiting angiogenesis. The Matrigel plug assay is a standard method to quantify the formation of new blood vessels. In a key study, this compound was shown to significantly inhibit growth factor-driven angiogenesis.
| Experimental Model | Angiogenic Stimuli | Treatment Group | Outcome Measure | Result | Reference |
| Matrigel Plug Assay (in vivo) | FGF-2 and VEGF | Control (Vehicle) | Angiogenesis | 100% (Baseline) | Juarez et al., 2006 |
| Matrigel Plug Assay (in vivo) | FGF-2 and VEGF | This compound | Angiogenesis | Significant inhibition (P = 0.05) | Juarez et al., 2006 |
Note: The referenced study demonstrated a statistically significant reduction in angiogenesis in the this compound treated group compared to the control group in the Matrigel plug model. While specific percentage inhibition values were not provided in the abstract, the data clearly indicates a potent anti-angiogenic effect.
Signaling Pathway of this compound in Angiogenesis Inhibition
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis.
Caption: Mechanism of this compound anti-angiogenic activity.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of CD31, vWF, and VEGF. These protocols are generalized and may require optimization based on the specific antibodies, tissues, and reagents used.
General Immunohistochemistry Workflow
Caption: General workflow for immunohistochemistry.
Protocol 1: CD31 (PECAM-1) Staining for Microvessel Density
Purpose: To identify and quantify endothelial cells as a measure of microvessel density (MVD).
Materials:
-
FFPE tissue sections (5 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit or Mouse anti-CD31
-
Secondary antibody: HRP-conjugated goat anti-rabbit/mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with Blocking Buffer for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Incubate sections with the primary anti-CD31 antibody (diluted according to manufacturer's instructions) overnight at 4°C.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS (3 changes for 5 minutes each).
-
-
Detection and Counterstaining:
-
Apply DAB substrate and incubate until a brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Quantification:
-
Identify "hot spots" of high vascularity at low magnification.
-
Count individual CD31-positive vessels in at least 3-5 high-power fields (e.g., 200x or 400x) per tumor section.
-
Express data as the average number of vessels per unit area (vessels/mm²).
Protocol 2: von Willebrand Factor (vWF) Staining
Purpose: To identify endothelial cells, particularly in larger vessels, and assess vascular integrity.
Materials:
-
Same as for CD31 staining, with the following exception:
-
Primary antibody: Rabbit anti-vWF
Procedure:
-
Follow the general IHC protocol as described for CD31, substituting the anti-CD31 primary antibody with an anti-vWF antibody at the appropriate dilution.
-
Antigen retrieval may require optimization (e.g., using a different buffer or enzymatic digestion).
Quantification:
-
Similar to CD31, quantify the number of vWF-positive vessels per unit area.
-
The staining intensity can also be scored to assess changes in vWF expression.
Protocol 3: Vascular Endothelial Growth Factor (VEGF) Staining
Purpose: To assess the expression of the pro-angiogenic factor VEGF within the tumor and surrounding stroma.
Materials:
-
Same as for CD31 staining, with the following exception:
-
Primary antibody: Rabbit or Mouse anti-VEGF
Procedure:
-
Follow the general IHC protocol as described for CD31, substituting the anti-CD31 primary antibody with an anti-VEGF antibody at the appropriate dilution.
-
VEGF staining is often cytoplasmic in tumor cells and endothelial cells.
Quantification:
-
A semi-quantitative scoring system is often used, considering both the percentage of positive cells and the staining intensity (e.g., H-score).
-
Image analysis software can also be used to measure the integrated optical density of the VEGF signal.
Conclusion
The immunohistochemical analysis of angiogenesis markers is an indispensable tool for evaluating the efficacy of anti-angiogenic therapies like this compound. By employing standardized and optimized protocols for markers such as CD31, vWF, and VEGF, researchers can obtain robust quantitative data on the reduction of tumor vascularity and the modulation of pro-angiogenic signaling pathways. The provided protocols and background information serve as a comprehensive guide for professionals in the field of cancer research and drug development.
References
- 1. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ATN-224 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for utilizing ATN-224, a potent inhibitor of superoxide (B77818) dismutase 1 (SOD1), in combination with conventional chemotherapy agents. The information is intended to guide researchers in designing and executing studies to explore the synergistic potential of this combination therapy in various cancer models.
Introduction to this compound
This compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is an orally bioavailable small molecule that functions as a copper chelator. Its primary mechanism of action is the inhibition of the copper-dependent enzyme Cu2+/Zn2+-superoxide dismutase 1 (SOD1).[1][2] By inhibiting SOD1, this compound leads to an accumulation of superoxide anions, which can induce oxidative stress and subsequently trigger apoptosis in tumor cells.[3] Furthermore, this compound has demonstrated anti-angiogenic properties by inhibiting endothelial cell proliferation.[3][4] this compound also targets and decreases the activity of cytochrome c oxidase (CcOX) in the mitochondria, contributing to its anti-cancer effects.[5][6] Preclinical and clinical studies have explored this compound as a monotherapy and in combination with other agents for various solid tumors and hematologic malignancies.[3][7]
Combination Therapy Rationale
The dual mechanism of this compound, targeting both tumor cells directly and the tumor microenvironment via anti-angiogenesis, provides a strong rationale for its use in combination with traditional chemotherapy. Many chemotherapy drugs induce apoptosis through mechanisms that can be potentiated by increased oxidative stress. By inhibiting SOD1, this compound can enhance the cytotoxic effects of these agents, potentially overcoming drug resistance and improving therapeutic outcomes.
Preclinical Data for this compound Combination Therapies
This compound in Combination with Doxorubicin (B1662922)
Studies in hematological malignancy models have shown that this compound can enhance the cell-killing effects of doxorubicin. This is significant as doxorubicin is a widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to cancer cell death. The combination of this compound with doxorubicin results in enhanced cell death in lymphoma cell lines.[6]
Table 1: In Vitro Efficacy of this compound and Doxorubicin Combination in Murine Lymphoma Cells
| Cell Line | Treatment | Concentration | Viable Cells (% of Control) |
| WEHI7.2 | This compound | 3 nM | ~80% |
| Doxorubicin | 5 nM | ~75% | |
| Doxorubicin | 10 nM | ~60% | |
| This compound (3 nM) + Doxorubicin (5 nM) | - | ~55% | |
| This compound (3 nM) + Doxorubicin (10 nM) | - | ~40% | |
| Hb12 | This compound | 4.5 nM | ~85% |
| Doxorubicin | 10 nM | ~80% | |
| Doxorubicin | 20 nM | ~70% | |
| This compound (4.5 nM) + Doxorubicin (10 nM) | - | ~65% | |
| This compound (4.5 nM) + Doxorubicin (20 nM) | - | ~50% | |
| 200R | This compound | 4.5 nM | ~80% |
| Doxorubicin | 5 nM | ~90% | |
| Doxorubicin | 10 nM | ~85% | |
| This compound (4.5 nM) + Doxorubicin (5 nM) | - | ~70% | |
| This compound (4.5 nM) + Doxorubicin (10 nM) | - | ~60% |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[6]
This compound (Tetrathiomolybdate) in Combination with Cisplatin (B142131)
In a mouse model of human cervical cancer, the combination of tetrathiomolybdate (TM), the active component of this compound, with cisplatin demonstrated a synergistic enhancement of cisplatin's efficacy. The combined treatment led to a significant reduction in tumor volume compared to either agent alone.[1]
Table 2: In Vivo Efficacy of Tetrathiomolybdate (TM) and Cisplatin Combination in a Cervical Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % of Untreated Control |
| Untreated Control | 2.7 | 100% |
| TM alone | Not specified, but less effective than combination | - |
| Cisplatin alone | Not specified, but less effective than combination | - |
| TM + Cisplatin | 0.5 | 19% |
Data is from a representative study and highlights the significant tumor growth inhibition with the combination therapy.[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is suitable for assessing the effects of this compound in combination with chemotherapy on the viability of adherent or suspension cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL of complete medium immediately before treatment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the desired chemotherapy agent in complete medium at 2X the final concentration.
-
Add 100 µL of the 2X drug solutions to the appropriate wells to achieve the final desired concentrations. Include wells for untreated controls, single-agent controls, and combination treatments.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the media-only blank wells from all other values. Express the viability of treated cells as a percentage of the untreated control cells.
Superoxide Dismutase (SOD1) Activity Assay
This protocol can be used to confirm the inhibitory effect of this compound on SOD1 activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cultured cells treated with this compound
-
SOD Assay Kit (e.g., from Cayman Chemical or similar)
-
Bradford assay reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash the cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the Bradford assay.
-
SOD1 Activity Measurement:
-
Follow the manufacturer's instructions for the SOD Assay Kit. This typically involves the use of a tetrazolium salt that detects superoxide radicals generated by a xanthine (B1682287) oxidase system.
-
The inhibition of the reduction of the tetrazolium salt is proportional to the SOD activity in the sample.
-
-
Data Analysis: Normalize the SOD1 activity to the total protein concentration for each sample. Compare the SOD1 activity in this compound-treated cells to that in untreated control cells.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of this compound in combination with a chemotherapy agent in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
This compound (formulated for oral gavage)
-
Chemotherapy agent (e.g., Cisplatin, formulated for intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal handling and surgical equipment
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
-
Drug Administration:
-
Administer this compound via oral gavage daily or on a specified schedule.
-
Administer the chemotherapy agent (e.g., cisplatin) via intraperitoneal injection on its established dosing schedule.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups.
Visualizations
Signaling Pathways
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results in ATN-224 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-224. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (Choline tetrathiomolybdate) is a copper-chelating agent. Its primary mechanism of action is the inhibition of the copper-zinc superoxide (B77818) dismutase 1 (SOD1), a key enzyme in cellular antioxidant defense.[1][2][3] By chelating copper, this compound disrupts the active site of SOD1, leading to its inactivation.[2] This results in an accumulation of superoxide radicals, increased oxidative stress, and subsequent induction of apoptosis in tumor cells and inhibition of proliferation in endothelial cells.[1][2]
Q2: Does this compound have other cellular targets besides SOD1?
A2: Yes. In addition to SOD1, this compound has been shown to target and inhibit cytochrome c oxidase (CcOX), a copper-dependent enzyme in the mitochondrial electron transport chain.[2] This dual-targeting mechanism contributes to mitochondrial dysfunction and enhances its anti-cancer effects.[2] Some studies also suggest that certain effects of this compound may be independent of SOD1 inhibition and are related to its broader copper chelation properties.[1]
Q3: How should this compound be stored and handled?
A3: For optimal stability, this compound powder should be stored at -20°C. Stock solutions can be prepared in an appropriate solvent (e.g., DMSO) and should be stored at -80°C for long-term use. To maintain the integrity of the compound, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing for in vivo experiments, it is recommended to use freshly prepared solutions on the same day.
Q4: Is the effect of this compound cell-type specific?
A4: Yes, the effects of this compound can vary between different cell types. For instance, in tumor cells, the inhibition of SOD1 by this compound often leads to the induction of apoptosis. In contrast, in endothelial cells, it primarily results in the inhibition of cell proliferation without significant apoptosis.[1] The sensitivity of a given cell line to this compound can also be influenced by its basal levels of SOD1 activity.[2]
Troubleshooting Inconsistent Experimental Results
Q5: My cell viability/proliferation assay shows inconsistent IC50/EC50 values for this compound. What are the possible reasons?
A5: Inconsistent IC50 or EC50 values in cell viability assays with this compound can arise from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound. This can be due to differences in basal SOD1 expression and activity, copper metabolism, and overall antioxidant capacity.[2] It is crucial to establish a baseline for each new cell line.
-
Time- and Dose-Dependency: The inhibitory effect of this compound on SOD1 is both time- and dose-dependent. Shorter incubation times may not be sufficient to observe the maximal effect, leading to higher apparent IC50 values. Ensure that your experimental timeline allows for sufficient drug exposure.
-
Copper Content in Media: As this compound is a copper chelator, variations in the copper concentration of your cell culture medium can affect its efficacy. Use a consistent and well-defined medium formulation for all experiments.
-
Cell Density: The initial cell seeding density can influence the outcome of viability assays. Higher cell densities may require higher concentrations of this compound to achieve the same effect. It is important to optimize and maintain a consistent seeding density.
-
This compound Stability: Ensure that your this compound stock solution is stored correctly and has not undergone multiple freeze-thaw cycles, which could lead to degradation.
Q6: I am not observing a significant decrease in SOD1 activity after this compound treatment. What could be wrong?
A6: If you are not seeing the expected inhibition of SOD1 activity, consider the following:
-
Insufficient Incubation Time: The inhibition of SOD1 by this compound is not instantaneous and requires time for copper chelation to occur. Studies have shown that a time-dependent decrease in SOD1 activity is observed, with significant inhibition seen after several hours of treatment.[2]
-
Assay Sensitivity: Ensure that your SOD1 activity assay is sensitive enough to detect changes in enzyme activity. Validate your assay with a known SOD1 inhibitor as a positive control.
-
Lysate Preparation: The method of cell lysate preparation can impact the measurement of SOD1 activity. Ensure that your lysis buffer and protocol are compatible with the SOD1 activity assay kit you are using.
-
High Basal SOD1 Levels: Cell lines with very high endogenous levels of SOD1 may require higher concentrations of this compound or longer incubation times to achieve significant inhibition.[2]
Q7: My in vivo angiogenesis assay (e.g., Matrigel plug) is showing variable results with this compound treatment. How can I improve consistency?
A7: Variability in in vivo angiogenesis assays can be addressed by:
-
Consistent Matrigel Preparation: Ensure that the Matrigel is thawed and handled consistently on ice to prevent premature polymerization. The concentration of pro-angiogenic factors (if used) should be uniform across all plugs.
-
Accurate Injection: The subcutaneous injection of the Matrigel plug should be performed consistently to ensure a uniform size and location of the plug in each animal.
-
Systemic vs. Local Administration: The route of this compound administration (e.g., oral gavage vs. incorporation into the plug) can influence the local concentration and, consequently, the anti-angiogenic effect. Ensure the chosen method is consistent.
-
Timing of Analysis: The timing of plug excision and analysis is critical. Angiogenesis is a dynamic process, and analyzing plugs at different time points will yield different results.
-
Quantification Method: Use a standardized and objective method for quantifying angiogenesis, such as hemoglobin content measurement or immunohistochemical analysis of endothelial markers (e.g., CD31).
Quantitative Data
Table 1: Reported EC50/IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | EC50/IC50 (nM) | Reference |
| WEHI7.2 | Murine T-cell Lymphoma | Cell Viability | 3.17 ± 0.27 | [2] |
| Hb12 | WEHI7.2 overexpressing Bcl-2 | Cell Viability | 5.84 ± 0.34 | [2] |
| 200R | H2O2-resistant WEHI7.2 | Cell Viability | 5.25 ± 0.32 | [2] |
| A431 | Human Epidermoid Carcinoma | SOD1 Inhibition | 185 ± 65 | [4] |
| A431 | Human Epidermoid Carcinoma | Proliferation (MTT) | 4500 ± 400 | [4] |
| SUDHL-4 | Human Diffuse Large B-cell Lymphoma | Cell Viability | ~25 | [5] |
| SUDHL-8 | Human Diffuse Large B-cell Lymphoma | Cell Viability | ~50 | [5] |
| SUDHL-10 | Human Diffuse Large B-cell Lymphoma | Cell Viability | ~100 | [5] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTS-based)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.
-
Include wells with medium only for background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).[2]
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 490 nm using a plate reader.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of viable cells against the log of the this compound concentration to determine the EC50 value.
-
SOD1 Activity Assay
This protocol provides a general framework for measuring SOD1 activity in cell lysates after this compound treatment. It is recommended to use a commercial SOD assay kit and follow the manufacturer's instructions.
Materials:
-
Cells treated with this compound or vehicle control
-
Cold PBS
-
Cell lysis buffer compatible with the SOD assay kit
-
Commercial SOD activity assay kit
-
Protein assay reagent (e.g., BCA)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
After treatment with this compound for the desired time, wash the cells with cold PBS.
-
Lyse the cells using the recommended lysis buffer from the SOD assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay to normalize the SOD1 activity.
-
-
SOD1 Activity Measurement:
-
Follow the specific instructions of the commercial SOD assay kit. This typically involves adding the cell lysate to a reaction mixture that generates superoxide radicals.
-
The SOD in the lysate will inhibit the reaction, and the degree of inhibition is measured colorimetrically.
-
-
Data Analysis:
-
Calculate the SOD1 activity for each sample according to the kit's instructions.
-
Normalize the SOD1 activity to the total protein concentration of the lysate.
-
Express the results as a percentage of the SOD1 activity in the vehicle-treated control cells.
-
In Vivo Matrigel Plug Angiogenesis Assay
This protocol describes a common method to assess the anti-angiogenic effects of this compound in vivo.
Materials:
-
Matrigel (growth factor reduced)
-
Pro-angiogenic factors (e.g., bFGF, VEGF) (optional)
-
This compound
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6 or immunodeficient strains)
-
Hemoglobin measurement kit or antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Matrigel Plug Preparation:
-
Thaw Matrigel on ice overnight. Keep all reagents and equipment on ice.
-
Prepare the Matrigel mixture containing pro-angiogenic factors (if used) and either this compound or vehicle control.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject the Matrigel mixture (typically 0.5 mL) subcutaneously into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
-
This compound Treatment (if not included in the plug):
-
Administer this compound systemically (e.g., by oral gavage) according to the desired dosing schedule.
-
-
Plug Excision and Analysis:
-
After a predetermined time (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by either:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker like anti-CD31 to visualize and quantify blood vessels.
-
-
-
Data Analysis:
-
Compare the extent of angiogenesis (hemoglobin content or vessel density) in the this compound-treated group to the vehicle control group.
-
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound.
References
- 1. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The copper chelator this compound induces caspase-independent cell death in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
ATN-224 Technical Support Center: Addressing Solubility Challenges in PBS and Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with ATN-224 in PBS and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as Bis(choline)tetrathiomolybdate, is a copper chelator and a potent inhibitor of Cu²⁺/Zn²⁺-superoxide dismutase 1 (SOD1).[1][2][3][4] Its therapeutic potential is linked to its ability to induce anti-angiogenic and anti-tumor effects.[2][4] However, this compound is sparingly soluble in aqueous solutions like Phosphate Buffered Saline (PBS) and cell culture media, which can lead to precipitation and inaccurate dosing in experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of approximately 20 mg/mL.[1]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution in PBS or cell culture media. What is the cause and how can I prevent it?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it is less soluble. To prevent this, a gradual dilution process is recommended.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
Q5: How should I store my this compound stock solution and prepared aqueous solutions?
This compound as a solid can be stored at -20°C for at least four years.[1] A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Quantitative Data Summary: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/Buffer | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | Recommended for stock solution preparation.[1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock solution.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved with this co-solvent system.[5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative co-solvent system for enhanced solubility.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microfuge tube. For 1 mL of a 10 mM stock solution, weigh 4.325 mg of this compound (Molecular Weight: 432.54 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Pre-warm your complete cell culture medium (e.g., DMEM or RPMI with serum) to 37°C.
-
Intermediate Dilution (Recommended): To minimize precipitation, first, create an intermediate dilution of your DMSO stock in the pre-warmed media. For example, add 10 µL of a 10 mM stock to 990 µL of media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the this compound solution dropwise while gently swirling the media.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate volume of cell culture medium.
-
Immediate Use: Use the prepared working solutions immediately. Do not store aqueous solutions of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Immediate heavy precipitation upon dilution | Rapid solvent exchange ("crashing out"): The compound is not soluble in the aqueous media at the attempted concentration. | - Perform serial dilutions in pre-warmed media.- Lower the final concentration of this compound.- Add the DMSO stock dropwise to the media while gently vortexing. |
| Cloudiness or fine precipitate in media | Exceeding aqueous solubility limit: The final concentration is too high for the specific media composition. | - Determine the maximum soluble concentration by preparing a dilution series and observing for precipitation.- Consider using a co-solvent system if high concentrations are necessary.[5] |
| Precipitate forms after incubation | Compound instability or interaction with media components: The compound may degrade or interact with salts or proteins over time. | - Prepare fresh working solutions for each experiment.- Do not store aqueous solutions of this compound.[1] |
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of this compound Action
Caption: this compound inhibits SOD1, leading to altered ROS signaling and reduced angiogenesis.
References
- 1. Superoxide Dismutases: Role in Redox Signaling, Vascular Function, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper binding by tetrathiomolybdate attenuates angiogenesis and tumor cell proliferation through the inhibition of superoxide dismutase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ATN-224 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies using ATN-224. The following question-and-answer formatted guides address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or choline (B1196258) tetrathiomolybdate (B108656), is a copper-chelating agent. Its primary mechanism involves the inhibition of copper-zinc superoxide (B77818) dismutase 1 (SOD1), a key enzyme in cellular antioxidant defense.[1][2][3] By inhibiting SOD1, this compound leads to an increase in intracellular reactive oxygen species (ROS), which can induce apoptosis in tumor cells and inhibit the proliferation of endothelial cells, thereby preventing angiogenesis.[2][3] A secondary target of this compound is cytochrome c oxidase (CcOX), a component of the mitochondrial respiratory chain.[1]
Q2: What is a recommended starting dose for this compound in a mouse tumor xenograft model?
A2: Based on preclinical studies, daily oral gavage of this compound at doses of 50 mg/kg to 150 mg/kg has been shown to inhibit SOD1 activity in A431 human epidermoid carcinoma xenografts in mice. A dose of 100 mg/kg has been used to study the kinetics of SOD1 inhibition. It is important to note that the anti-angiogenic effects of this compound are observed at doses approximately 10-fold lower than those required for direct anti-tumor effects. Therefore, the optimal dose will depend on the primary endpoint of your study.
Q3: How should this compound be formulated for oral administration in mice?
A3: For oral gavage in mice, this compound can be dissolved in a sterile, aqueous vehicle such as water or phosphate-buffered saline (PBS). It is crucial to ensure complete dissolution and to prepare the formulation fresh daily.
Q4: What is the maximum tolerated dose (MTD) of this compound in mice?
Q5: What are the key biomarkers to monitor for this compound activity in vivo?
A5: The primary biomarker for this compound's pharmacodynamic activity is the inhibition of SOD1 activity in tissues or blood cells.[4] Another key indicator of systemic copper depletion is the level of serum ceruloplasmin, a copper-carrying protein.[5] Monitoring these biomarkers can help correlate drug exposure with biological activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant anti-tumor effect observed. | - Insufficient Dose: The dose may be too low for a direct cytotoxic effect on tumor cells. - Drug Formulation/Administration Issue: Improper formulation or administration leading to poor bioavailability. - Tumor Model Resistance: The chosen tumor model may be insensitive to SOD1 inhibition. | - Increase Dose: If toxicity is not a concern, consider a dose escalation study. Remember that anti-angiogenic effects may occur at lower doses. - Verify Formulation and Administration: Ensure this compound is fully dissolved and administered correctly. - Confirm Target Expression: Verify that the tumor cells express SOD1. - Consider Combination Therapy: this compound has shown synergistic effects with other chemotherapeutic agents. |
| Significant toxicity observed (e.g., >15% body weight loss). | - Dose is too high: The administered dose exceeds the MTD in the specific animal model. - Animal Strain Sensitivity: The mouse strain may be particularly sensitive to copper chelation. | - Reduce Dose: Lower the dose of this compound. - Adjust Dosing Schedule: Consider intermittent dosing (e.g., every other day) instead of daily administration. - Monitor Hematological Parameters: Perform complete blood counts to monitor for anemia and neutropenia, which were observed as toxicities in clinical trials. |
| High variability in experimental results. | - Inconsistent Dosing: Variations in the volume or concentration of the administered drug. - Animal Health Status: Underlying health issues in some animals can affect their response to treatment. - Tumor Size Heterogeneity: Starting with tumors of widely varying sizes can lead to different growth and response rates. | - Standardize Procedures: Ensure consistent and accurate preparation and administration of this compound. - Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness before the start of the experiment. - Uniform Tumor Size: Start treatment when tumors have reached a consistent, pre-defined size range. |
Data Summary
In Vivo Efficacy of this compound in A431 Xenograft Model
| Dose (Oral Gavage) | Duration | Effect on Tumor SOD1 Activity | Reference |
| 50 mg/kg/day | 10 days | ~26% reduction | |
| 150 mg/kg/day | 10 days | ~65% reduction | |
| 100 mg/kg (single dose) | 12 hours (peak effect) | Significant inhibition |
Human Phase I Clinical Trial: Toxicity Profile
| Dose-Limiting Toxicity | Grade | Reference |
| Fatigue | 3 | [5] |
| Anemia | 3 | [5] |
| Neutropenia | 3 | [5] |
| Sulfur Eructation | Not specified | [5] |
Experimental Protocols
A431 Xenograft Tumor Model for Efficacy Studies
-
Cell Culture: Culture A431 human epidermoid carcinoma cells in appropriate media until they reach 80-90% confluency.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 A431 cells in a volume of 100-200 µL of sterile PBS or culture medium into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound daily by oral gavage at the desired dose (e.g., 50, 100, or 150 mg/kg). Formulate the drug in a suitable vehicle like sterile water.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight every 2-3 days.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: At the end of the study (e.g., after 10-14 days of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., SOD1 activity assay, immunohistochemistry).
SOD1 Activity Assay in Tumor Tissue
-
Tissue Homogenization: Homogenize the excised tumor tissue on ice in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins, including SOD1.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
-
SOD Activity Measurement: Use a commercially available SOD activity assay kit. These kits typically rely on the inhibition of a colorimetric reaction by SOD. Follow the manufacturer's instructions to measure the SOD activity in each sample.
-
Data Normalization: Normalize the SOD activity to the total protein concentration for each sample to get the specific activity (Units/mg protein).
Visualizations
References
- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of ATN-224 in solution over time
Welcome to the technical support center for ATN-224 (Bis-choline tetrathiomolybdate). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or bis-choline tetrathiomolybdate (B108656), is a second-generation copper chelator.[1] Its primary mechanism of action is the inhibition of copper-zinc superoxide (B77818) dismutase 1 (SOD1), a key enzyme in cellular antioxidant defense.[2] By chelating copper, an essential cofactor for SOD1, this compound reduces the enzyme's activity.[3] This disruption of SOD1 function leads to an increase in superoxide radicals and a decrease in hydrogen peroxide (H₂O₂), which in turn affects various downstream signaling pathways involved in cell proliferation, angiogenesis, and apoptosis.[2][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro experiments, this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is also soluble in aqueous solutions.
Q3: How should I store this compound powder and its stock solutions?
-
Powder: this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. Best practices for chemical powder storage recommend maintaining relative humidity below 50% and a temperature between 15°C and 25°C.[5]
-
Stock Solutions: For stock solutions prepared in DMSO, it is recommended to store them in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.
Q4: How stable is this compound in aqueous solutions and cell culture media?
The stability of tetrathiomolybdate compounds in aqueous solutions can be influenced by pH. Hydrolytic degradation of tetrathiomolybdate is reported to be enhanced under acidic conditions. While specific quantitative stability data for this compound in various cell culture media over extended periods is not extensively published, it is generally recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure potency.
Data on this compound Solution Stability
Quantitative, peer-reviewed stability data for this compound in various laboratory solvents over time is limited. However, based on supplier recommendations and general chemical stability principles, the following guidelines are provided.
| Solvent | Storage Temperature | Recommended Duration | Notes |
| DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months | Preferred for long-term storage. |
| Aqueous Buffer (e.g., PBS) | 4°C | Prepare fresh; use within 24 hours | Stability is pH-dependent; degradation may occur. |
| Cell Culture Media | 37°C | Prepare fresh for immediate use | Potential for interaction with media components. |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound solutions.
Q5: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
This is a common issue known as solvent-shifting precipitation. To prevent this:
-
Use a High-Concentration Stock: Prepare a stock solution in 100% DMSO at a high concentration (e.g., 10-20 mM). This minimizes the volume of DMSO added to the aqueous medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock.
-
Rapid Mixing: Add the DMSO stock directly to the pre-warmed medium while vortexing or swirling to ensure rapid and even dispersion.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture below 0.5% (v/v), as higher concentrations can be cytotoxic. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Serial Dilutions: For high final concentrations of this compound, it may be beneficial to perform serial dilutions in pre-warmed media rather than a single large dilution.
Q6: I'm observing inconsistent results between experiments. Could this be related to this compound stability?
Yes, inconsistent results can be a sign of compound degradation. To ensure reproducibility:
-
Prepare Fresh Working Solutions: Always prepare your final working dilution of this compound in aqueous buffer or cell culture medium immediately before use. Do not store aqueous solutions of this compound.
-
Proper Stock Solution Storage: Ensure your DMSO stock solution is stored correctly in single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (e.g., For 1 mg of this compound with a MW of 334.35 g/mol , you would add 299.1 µL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label the aliquots with the compound name, concentration, solvent, and date.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for a final concentration of 10 µM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, you will perform a 1:1000 dilution.
-
While gently vortexing or swirling the tube of pre-warmed medium, add the appropriate volume of the 10 mM stock solution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).
-
Continue to mix for a few seconds to ensure the solution is homogeneous.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your cell-based assay.
This compound Signaling Pathway
This compound exerts its biological effects primarily through the inhibition of SOD1. This leads to a disruption in the balance of reactive oxygen species (ROS), which has significant downstream consequences on cellular signaling.
By inhibiting SOD1, this compound causes an accumulation of superoxide radicals.[6] In normal growth factor signaling, a burst of H₂O₂ (produced from superoxide by SOD1) transiently inactivates protein tyrosine phosphatases (PTPs), allowing for the phosphorylation and activation of kinases like ERK1/2.[7] By decreasing H₂O₂ production, this compound prevents the inactivation of PTPs, which leads to the dephosphorylation and inactivation of ERK1/2, thereby inhibiting cell proliferation and angiogenesis.[2][7] Concurrently, the elevated levels of superoxide can react with nitric oxide to form peroxynitrite, a potent oxidant that can induce apoptosis.[4][6]
References
- 1. ijnc.ir [ijnc.ir]
- 2. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOD1 is a synthetic-lethal target in PPM1D-mutant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. Bis‐choline Tetrathiomolybdate as Old Drug in a New Design for Wilson’s Disease: Good for Brain and Liver? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tetrathiomolybdate on copper metabolism in healthy volunteers and in patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bis-choline tetrathiomolybdate prevents copper-induced blood–brain barrier damage | Life Science Alliance [life-science-alliance.org]
ATN-224 Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for ATN-224. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding its mechanism of action and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation copper chelator.[1] Its principal mechanism of action is the selective binding of copper with high affinity, leading to the inhibition of copper-dependent enzymes.[1] The primary molecular target is Superoxide (B77818) Dismutase 1 (SOD1), a key enzyme in cellular antioxidant defense.[1][2] By inhibiting SOD1, this compound leads to an increase in intracellular reactive oxygen species (ROS), particularly superoxide, which can induce apoptosis in tumor cells and inhibit angiogenesis.[1][2]
Q2: What are the known molecular targets of this compound?
The primary and most well-characterized target of this compound is Superoxide Dismutase 1 (SOD1) .[1][2] Additionally, studies have shown that this compound can also inhibit cytochrome c oxidase (CcOX) , another copper-dependent enzyme located in the mitochondria.[3][4] The dual inhibition of SOD1 and CcOX contributes to its anti-cancer effects.[3]
Q3: What are the potential "off-target" effects of this compound?
The term "off-target" for this compound can be nuanced. The majority of its biological effects are considered downstream consequences of its primary copper chelation activity. However, researchers should be aware of the following:
-
Broad consequences of copper chelation: Since copper is a cofactor for numerous enzymes, systemic copper depletion can have wide-ranging effects beyond SOD1 and CcOX inhibition. Monitoring overall cellular health and copper-dependent processes is crucial.
-
Effects on signaling pathways: Inhibition of SOD1 by this compound can impact various signaling pathways, including the inhibition of ERK1/2 phosphorylation mediated by growth factors like FGF-2 and VEGF.[1] While this is a consequence of on-target SOD1 inhibition, it can be perceived as a broad effect on cellular signaling.
-
Uncharacterized protein interactions: While extensive public data on a broad kinome scan or binding profile of this compound to unrelated proteins is limited, as with any small molecule, interactions with other proteins cannot be entirely ruled out.
Q4: How can I confirm that the observed effects in my experiment are due to SOD1 inhibition?
To confirm that the cellular effects of this compound are mediated by its on-target activity against SOD1, a rescue experiment using a SOD mimetic can be performed.[1] A catalytic small-molecule SOD mimetic, such as Mn(III)tetrakis(4-benzoic acid)porphyrin chloride (MnTBAP), should be able to substantially reverse the effects of this compound on parameters like cell proliferation or signaling pathway inhibition.[1]
Troubleshooting Guides
Problem 1: Unexpectedly high or low cytotoxicity with this compound treatment.
-
Possible Cause 1: Variation in cellular SOD1 levels.
-
Troubleshooting Step: The concentration of this compound required to induce cell death is proportional to the cellular levels of SOD1.[3] Measure the basal SOD1 activity in your cell line. Cells with higher SOD1 activity may require higher concentrations of this compound to achieve the desired effect.
-
-
Possible Cause 2: Differences in cellular copper homeostasis.
-
Troubleshooting Step: The availability of intracellular copper can influence the efficacy of this compound. Ensure consistent media and supplement formulations. Consider measuring intracellular copper levels if variability persists.
-
-
Possible Cause 3: Cell viability assay interference.
-
Troubleshooting Step: Some viability assays can be affected by changes in cellular redox state. Use an orthogonal method to confirm viability (e.g., trypan blue exclusion in addition to a metabolic assay like MTT).
-
Problem 2: Inconsistent results in SOD1 activity assays.
-
Possible Cause 1: Sample handling and preparation.
-
Troubleshooting Step: SOD is a relatively stable enzyme, but repeated freeze-thaw cycles of lysates should be avoided. Keep samples on ice during preparation. Ensure complete cell lysis to release the cytosolic SOD1.
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Step: The commonly used SOD assay involving xanthine (B1682287) oxidase and a tetrazolium salt can be prone to interference.[5] Run appropriate controls, including a sample blank without the xanthine oxidase to account for any background signal.[6] Consider testing your sample for direct inhibition of the xanthine oxidase enzyme.[5]
-
-
Possible Cause 3: Incorrect protein concentration.
-
Troubleshooting Step: Ensure accurate protein quantification of your cell lysates. Load a consistent amount of protein for each sample in the assay.
-
Problem 3: Difficulty in detecting changes in p-ERK levels by Western blot.
-
Possible Cause 1: Low basal p-ERK levels.
-
Troubleshooting Step: In some cell lines, basal p-ERK levels are very low. Consider stimulating the cells with a growth factor (e.g., EGF, FGF-2) to induce ERK phosphorylation before treating with this compound. Serum starvation prior to stimulation can also help reduce basal levels and increase the signal-to-noise ratio.
-
-
Possible Cause 2: Phosphatase activity.
-
Troubleshooting Step: Ensure that your lysis buffer contains fresh and effective phosphatase inhibitors to preserve the phosphorylation state of ERK. Keep samples on ice or at 4°C throughout the procedure.
-
-
Possible Cause 3: Antibody issues.
-
Troubleshooting Step: Use a well-validated antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204). Optimize antibody concentrations and incubation times. Always probe for total ERK on the same membrane after stripping to normalize the p-ERK signal.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cell Lines
| Cell Line | Cell Type | EC50 (nM) | Reference |
| WEHI7.2 | Murine T-cell Lymphoma | 3.17 ± 0.27 | [3] |
| Hb12 (Bcl-2 overexpressing) | Murine T-cell Lymphoma | 5.84 ± 0.34 | [3] |
| 200R (H2O2 resistant) | Murine T-cell Lymphoma | 5.25 ± 0.32 | [3] |
| HUVEC | Human Umbilical Vein Endothelial Cells | IC50 of 1.4 ± 0.3 µM for proliferation | [7] |
| MM1S | Multiple Myeloma | IC50 of ~5 µM for proliferation |
Table 2: this compound Inhibitory Concentrations for SOD1
| System | IC50 | Incubation Time | Reference |
| Endothelial Cells (intracellular) | 17.5 ± 3.7 nM | Not specified | [7] |
| Purified Bovine SOD1 | 0.33 ± 0.03 µM | 24 hours | [7] |
| A431 Cells (intracellular) | 185 ± 65 nM | 48 hours |
Table 3: Clinically Observed Adverse Events (Phase I)
| Adverse Event | Grade | Notes |
| Fatigue | Grade 3 | Dose-limiting toxicity at 330 mg/day.[8] |
| Anemia | Grade 3 | Observed at the maximum tolerated dose of 300 mg/day.[8] |
| Neutropenia | Grade 3 | Observed at the maximum tolerated dose of 300 mg/day.[8] |
| Sulfur Eructation | Not specified | A known side effect of tetrathiomolybdate compounds.[8] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
Experimental Protocols
SOD1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits that utilize a tetrazolium salt (WST-1 or NBT) which is reduced by superoxide anions to a colored formazan (B1609692) product. SOD1 activity is measured by its ability to inhibit this reaction.
Materials:
-
Cell lysate
-
Assay Buffer
-
WST-1 or NBT solution
-
Xanthine Oxidase solution
-
Microplate reader (450 nm)
Procedure:
-
Sample Preparation:
-
Harvest cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Assay Protocol:
-
Prepare a standard curve using a known SOD standard.
-
Add 20 µL of cell lysate (or standard) to the wells of a 96-well plate. Create a blank for each sample containing the lysate but not the xanthine oxidase.
-
Add 200 µL of the WST-1/NBT working solution to each well.
-
Initiate the reaction by adding 20 µL of the xanthine oxidase solution to all wells except the blanks.
-
Incubate the plate at 37°C for 20 minutes.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the superoxide-mediated reaction for each sample relative to the control (no SOD).
-
Determine SOD1 activity from the standard curve.
-
Western Blot for Phosphorylated ERK (p-ERK)
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with anti-p-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with an anti-total ERK1/2 antibody to normalize for protein loading.
-
Measurement of Intracellular ROS
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation by intracellular ROS.
Materials:
-
Live cells
-
H2DCFDA probe
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Treatment:
-
Treat cells with this compound for the desired time in a 96-well plate or culture dish.
-
-
Probe Loading:
-
Remove the treatment media and wash the cells with warm PBS.
-
Load the cells with 5-10 µM H2DCFDA in serum-free media for 30-45 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Add PBS or a suitable buffer to the cells.
-
Immediately measure the fluorescence using a flow cytometer (Ex/Em ~488/525 nm) or a fluorescence plate reader.
-
-
Controls:
-
Include an untreated control and a positive control (e.g., cells treated with a known ROS inducer like H2O2 or paraquat).
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ATN-224 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the anti-cancer agent ATN-224 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as choline (B1196258) tetrathiomolybdate, is a copper-chelating agent. Its anti-cancer activity stems from its ability to reduce the bioavailability of copper, which is essential for the function of several key enzymes involved in cancer cell proliferation and survival. The primary targets of this compound are copper-zinc superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX), a key component of the mitochondrial respiratory chain.[1][2] By inhibiting these enzymes, this compound induces an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, peroxynitrite-dependent cell death.[1][2]
Q2: Can this compound overcome existing resistance to other chemotherapy drugs?
Yes, studies have shown that this compound can be effective in cancer cells that have developed resistance to conventional chemotherapeutics.[1][2] This is often because the mechanism of this compound, which involves inducing oxidative stress, is distinct from the mechanisms of many other anti-cancer drugs. For example, this compound has been shown to induce cell death in cells that are resistant to doxorubicin (B1662922) or have high levels of the anti-apoptotic protein Bcl-2.[1][2]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While acquired resistance to this compound has not been extensively documented in the literature, several plausible mechanisms can be hypothesized based on its mode of action and general principles of drug resistance:
-
Alterations in Copper Homeostasis: Changes in the expression or function of copper transporters could limit the intracellular accumulation of this compound or the copper it chelates. This could involve the downregulation of copper influx transporters like CTR1 or the upregulation of copper efflux pumps such as ATP7A and ATP7B.[3][4][5]
-
Target Protein Modifications: Mutations in the SOD1 gene could alter the protein's structure, preventing this compound from effectively binding to and inhibiting it.[6][7][8][9][10]
-
Enhanced Antioxidant Response: Cancer cells might upregulate alternative antioxidant pathways to compensate for the inhibition of SOD1, thereby mitigating the effects of increased ROS.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), could potentially lead to the efflux of this compound from the cell.
Troubleshooting Guides
Problem 1: Decreased sensitivity of cancer cells to this compound over time.
Possible Cause 1: Altered Copper Transporter Expression
-
Question: Have you observed a gradual increase in the IC50 value of this compound in your cell line with successive treatments? This could indicate the development of acquired resistance. A potential mechanism is the alteration of copper transporter expression, leading to reduced intracellular drug accumulation.
-
Troubleshooting Steps:
-
Quantitative PCR (qPCR): Analyze the mRNA expression levels of the copper influx transporter SLC31A1 (encoding CTR1) and the efflux transporters ATP7A and ATP7B in your resistant cell line compared to the parental, sensitive cell line. A significant decrease in SLC31A1 or an increase in ATP7A or ATP7B expression would support this hypothesis.
-
Western Blotting: Confirm the changes in protein expression of CTR1, ATP7A, and ATP7B in the resistant versus sensitive cells.
-
Combination Therapy: Investigate the effect of co-administering this compound with agents that can modulate copper transporter expression or function. For instance, some studies suggest that certain platinum-based drugs' efficacy is linked to CTR1 expression, and copper chelators can sometimes re-sensitize resistant cells.[11]
-
Possible Cause 2: Mutations in the SOD1 Gene
-
Question: Does your this compound resistant cell line exhibit normal copper transporter expression, suggesting a target-specific resistance mechanism? Mutations in the SOD1 gene could be responsible.
-
Troubleshooting Steps:
-
Sanger Sequencing: Sequence the coding region of the SOD1 gene in both the sensitive and resistant cell lines to identify any potential mutations that may have arisen in the resistant population.
-
SOD1 Activity Assay: Measure the enzymatic activity of SOD1 in cell lysates from both sensitive and resistant lines. A lack of inhibition by this compound in the resistant cells would point towards a target-specific modification.
-
Structural Modeling: If a mutation is identified, use computational modeling to predict its potential impact on the structure of SOD1 and its interaction with this compound.
-
Problem 2: High intrinsic resistance to this compound in a new cancer cell line.
-
Question: Are you observing a higher than expected IC50 value for this compound in a previously untested cancer cell line? This could be due to the cell line's intrinsic characteristics.
-
Troubleshooting Steps:
-
Baseline Expression Analysis: Characterize the baseline mRNA and protein expression levels of SOD1, CTR1, ATP7A, and ATP7B in the cell line. High levels of SOD1 or efflux transporters, or low levels of the influx transporter, could explain the intrinsic resistance.
-
Intracellular ROS Measurement: Assess the basal levels of intracellular reactive oxygen species (ROS) and the change in ROS levels after this compound treatment. A blunted ROS response may indicate a robust intrinsic antioxidant capacity.
-
Combination with ROS-Inducing Agents: Test the synergistic effect of this compound with other agents that induce oxidative stress, such as paraquat.[1] An enhanced effect in combination would suggest that the intrinsic resistance can be overcome by further increasing the oxidative burden.
-
Quantitative Data Summary
Table 1: EC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| WEHI7.2 | Murine Thymic Lymphoma | 3.17 ± 0.27 | [1] |
| Hb12 (Bcl-2 overexpressing) | Murine Thymic Lymphoma | 5.84 ± 0.34 | [1] |
| 200R (Oxidative stress resistant) | Murine Thymic Lymphoma | 5.25 ± 0.32 | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-8,000 cells per well and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound for 72 hours.[12]
-
MTT/MTS Addition:
-
Solubilization (for MTT): After incubation, add 100-150 µL of DMSO or other solubilizing agent to each well to dissolve the formazan (B1609692) crystals.[12][13]
-
Absorbance Reading: Measure the absorbance at 540-570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[12][13]
Superoxide Dismutase 1 (SOD1) Activity Assay
This protocol is based on a colorimetric assay that measures the dismutation of superoxide radicals.
-
Sample Preparation: Prepare cell lysates by homogenizing cells in an ice-cold buffer (e.g., 0.1 M Tris/HCl, pH 7.4, with 0.5% Triton X-100 and protease inhibitors). Centrifuge to remove debris.[15][16]
-
Reaction Setup: In a 96-well plate, add your cell lysate sample, a reaction mixture containing a tetrazolium salt (like WST-1) that reacts with superoxide to produce a colored formazan product, and a source of superoxide radicals (e.g., xanthine (B1682287) oxidase).[15][16][17][18]
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.[16][17]
-
Absorbance Measurement: Measure the absorbance at approximately 450 nm. The SOD1 activity is inversely proportional to the amount of formazan produced, as SOD1 will scavenge the superoxide radicals.
-
Quantification: A standard curve can be generated using known amounts of purified SOD enzyme to quantify the SOD1 activity in the samples.[18]
Intracellular Reactive Oxygen Species (ROS) Measurement
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or culture dish) and treat with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[19][20]
-
Washing: Wash the cells with PBS to remove excess probe.[20]
-
Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize ROS production.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer. Propidium iodide can be used to exclude dead cells.[19]
-
Plate Reader: Measure the fluorescence intensity using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Role of copper transporters in resistance to platinating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Frontiers | Structural Properties and Interaction Partners of Familial ALS-Associated SOD1 Mutants [frontiersin.org]
- 7. Mutations in Superoxide Dismutase 1 (Sod1) Linked to Familial Amyotrophic Lateral Sclerosis Can Disrupt High-Affinity Zinc-Binding Promoted by the Copper Chaperone for Sod1 (Ccs) [mdpi.com]
- 8. SOD1 Mutations Targeting Surface Hydrogen Bonds Promote Amyotrophic Lateral Sclerosis without Reducing Apo-state Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALS-causing SOD1 mutations promote production of copper-deficient misfolded species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disease-associated Mutations at Copper Ligand Histidine Residues of Superoxide Dismutase 1 Diminish the Binding of Copper and Compromise Dimer Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Basis for Overcoming Platinum Resistance Using Copper Chelating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-crt.org [e-crt.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mmpc.org [mmpc.org]
- 19. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 20. antbioinc.com [antbioinc.com]
Interpreting unexpected data from SOD1 activity assays with ATN-224
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected data when using the SOD1 inhibitor, ATN-224, in superoxide (B77818) dismutase 1 (SOD1) activity assays.
Section 1: Understanding the Mechanism of this compound
Q1: How does this compound inhibit SOD1 activity?
This compound (choline tetrathiomolybdate) is a high-affinity copper chelator.[1][2] Superoxide dismutase 1 (SOD1) is a cuprozinc enzyme that requires a copper cofactor for its catalytic activity.[3][4] this compound inhibits SOD1 by binding and removing this essential copper ion from the enzyme's active site, rendering the enzyme inactive.[1][5] This inhibition is not due to protein degradation but rather the loss of the redox-active metal center.[6] The inhibitory effect of this compound is typically dose- and time-dependent.[1][5]
Caption: Mechanism of this compound-mediated SOD1 inactivation.
Section 2: Troubleshooting Unexpected Assay Results
This section addresses common scenarios where experimental data may deviate from expected outcomes.
Q2: I treated my cells with this compound, but the SOD1 activity assay shows no significant inhibition. Why?
Several factors could lead to a lack of observable SOD1 inhibition. Consider the following possibilities:
-
Insufficient Drug Concentration: The concentration of this compound may be too low to achieve significant SOD1 inhibition in your specific cell line. The half-maximal inhibitory concentration (IC50) can vary between cell types.[3][5]
-
Inadequate Incubation Time: The copper chelation process is time-dependent. Short incubation periods may not be sufficient to inactivate a significant portion of the cellular SOD1 pool.[1][6] Studies have shown that SOD1 activity decreases significantly after 3 hours and is nearly abolished by 12 hours in some cell lines.[6]
-
Cellular Resistance: Some cell lines may exhibit resistance to the effects of this compound.[7] This could be due to differences in copper metabolism, drug efflux, or other cellular factors.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect changes in SOD1 activity. Check your positive and negative controls to validate the assay's performance.
Caption: Troubleshooting workflow for lack of SOD1 inhibition.
Q3: My assay confirms SOD1 is inhibited, but I don't see the expected downstream effects (e.g., apoptosis). What is happening?
The biological consequences of SOD1 inhibition are complex and highly dependent on the cellular context.[1][3]
-
Dual Role of SOD1 Inhibition: this compound-mediated SOD1 inhibition has two primary and somewhat paradoxical effects on reactive oxygen species (ROS) signaling.[3]
-
Increased Superoxide (O₂⁻): By blocking the dismutation of superoxide, its intracellular levels rise.[1][3][6] This can lead to the formation of peroxynitrite, inducing cell death in some cancer cells.[6][8]
-
Decreased Hydrogen Peroxide (H₂O₂): As less superoxide is converted, the production of H₂O₂ by SOD1 decreases.[3][9] H₂O₂ is a key signaling molecule that inactivates protein tyrosine phosphatases (PTPs). A reduction in H₂O₂ can protect PTPs from oxidation, leading to the inhibition of growth factor signaling pathways like ERK phosphorylation, which can suppress cell proliferation without necessarily inducing apoptosis.[3][9]
-
-
Cell-Type Specificity: The ultimate cellular outcome depends on the balance of these pathways. For instance, SOD1 inhibition tends to induce apoptosis in tumor cells but primarily inhibits proliferation in endothelial cells without causing cell death.[1][5]
Caption: Dual signaling outcomes of this compound-mediated SOD1 inhibition.
Q4: My sample absorbance is higher than my 'no-SOD1' control, or my this compound treated sample has a lower absorbance than my vehicle control. How is this possible?
This result strongly suggests an assay artifact rather than a true biological effect. In a standard inhibition assay, the highest absorbance (OD) corresponds to zero SOD1 activity, and the OD decreases as SOD1 activity increases.
-
Direct Assay Interference: The most likely cause is that a component in your cell lysate or the this compound solution itself is interfering with the assay chemistry.[10] For example, some compounds can directly inhibit the xanthine (B1682287) oxidase enzyme used to generate superoxide, which would falsely appear as high SOD1 activity (lower OD).[10]
-
Sample Background Absorbance: Cell lysates can have endogenous color or turbidity that adds to the final absorbance reading.[11] If this background is high, it can skew the results.
-
Solution: To diagnose this, you must run proper controls. The most critical control is a sample blank , which contains your cell lysate and the detection reagent but lacks the superoxide generating system (e.g., xanthine oxidase). This measures the inherent background absorbance of your sample.[11][12] You should also test this compound in the assay system without any cell lysate to see if it interferes directly.[10]
| Control Well | Contents | Purpose |
| Blank 1 (Max OD) | Assay Buffer + WST/NBT + Xanthine Oxidase | Represents 0% SOD1 activity; maximum color development. |
| Blank 2 (Sample Blank) | Assay Buffer + WST/NBT + Sample Lysate | Measures background absorbance from the sample itself. |
| Blank 3 (Reagent Blank) | Assay Buffer + WST/NBT | Measures background absorbance of assay reagents. |
| Inhibitor Control | Assay Buffer + WST/NBT + Xanthine Oxidase + this compound | Tests for direct interference of this compound with assay chemistry. |
| Sample Well | All reagents + Sample Lysate | Measures SOD1 activity in the sample. |
Section 3: Experimental Protocols
Protocol 1: Preparation of Cell Lysate for SOD1 Activity Assay
-
Cell Culture: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration.
-
Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EGTA, 210 mM mannitol, 70 mM sucrose, with protease inhibitors).
-
Homogenization: Scrape the cells and homogenize using a Dounce homogenizer or by sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 1,500 x g for 5 minutes at 4°C to pellet nuclei and cell debris.[12]
-
Supernatant Collection: Transfer the supernatant to a new, pre-chilled tube. This is your cytosolic fraction containing SOD1.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA Protein Assay).[6] This is crucial for normalizing SOD1 activity.
-
Storage: Use the lysate immediately or store at -80°C. Avoid multiple freeze-thaw cycles.[11]
Protocol 2: General Colorimetric SOD1 Activity Assay
This protocol is based on assays utilizing xanthine oxidase and a tetrazolium salt like WST-1 or NBT.[12][13]
-
Reagent Preparation: Prepare all reagents (Assay Buffer, WST-1 Working Solution, Enzyme (Xanthine Oxidase) Working Solution) according to the manufacturer's instructions. Ensure the assay buffer is at room temperature.[12]
-
Plate Setup: In a 96-well plate, add 20 µL of sample (cell lysate diluted to an appropriate concentration) to the designated "Sample" wells. Add 20 µL of lysis buffer to the "Blank 1" (Max OD) well.
-
Sample Blank: Add 20 µL of your sample to a "Blank 2" well.
-
WST-1 Addition: Add 200 µL of WST-1 Working Solution to all wells.
-
Initiate Reaction:
-
To the "Sample" and "Blank 1" wells, add 20 µL of Enzyme (Xanthine Oxidase) Working Solution to start the superoxide generation.
-
To the "Blank 2" well, add 20 µL of Dilution Buffer (or Assay Buffer) instead of the enzyme.
-
-
Incubation: Mix thoroughly and incubate the plate at 37°C for 20 minutes.[12]
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Calculation: The SOD1 activity is expressed as the percent inhibition of the colorimetric reaction, calculated as follows:
-
Corrected Sample OD = Sample OD - Blank 2 OD
-
Corrected Blank 1 OD = Blank 1 OD - Reagent Blank OD
-
% Inhibition = [(Corrected Blank 1 OD - Corrected Sample OD) / Corrected Blank 1 OD] * 100
-
Section 4: Quantitative Data Summary
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Assay | IC50 Value | Reference |
| HUVEC | SOD1 Activity | ~17.5 nM | [5] |
| MM1S (Multiple Myeloma) | SOD1 Activity | ~40 nM | [5] |
| MM1S (Multiple Myeloma) | Proliferation | ~5 µM | [5] |
| A431 (Epidermoid Carcinoma) | SOD1 Activity | 185 ± 65 nM | [3] |
| A431 (Epidermoid Carcinoma) | Proliferation | 4.5 ± 0.4 µM | [3] |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for your system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Sources for Sod1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Examination of SOD1 aggregation modulators and their effect on SOD1 enzymatic activity as a proxy for potential toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing ATN-224-Induced Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with ATN-224 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is an orally available small molecule that acts as a copper chelator.[1] Its primary mechanism of action involves the selective binding of copper, which leads to the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1).[1][2] By inhibiting SOD1, this compound disrupts the balance of reactive oxygen species within cells, leading to an increase in superoxide anions. This can, in turn, induce apoptosis in tumor cells and inhibit the proliferation of endothelial cells, contributing to its anti-angiogenic and anti-tumor effects.[1]
Q2: What are the expected toxicities of this compound in animal models?
A2: Based on clinical trial data and the known effects of its parent compound, tetrathiomolybdate, the primary toxicities expected in animal models are hematological.[1] These include:
-
Anemia: A decrease in red blood cells, hemoglobin, and hematocrit.
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infection.
-
General malaise: Animals may exhibit signs of fatigue, lethargy, and reduced activity.
-
Weight loss: Decreased food consumption and weight loss have been observed in rats treated with tetrathiomolybdate.[1]
Q3: How does this compound's mechanism of action relate to its observed toxicities?
A3: The toxicities of this compound are directly linked to its copper chelation properties. Copper is an essential cofactor for numerous enzymes involved in vital physiological processes, including hematopoiesis (blood cell formation). By reducing the bioavailability of copper, this compound can impair the function of these enzymes, leading to the observed hematological side effects. The inhibition of SOD1 can also contribute to cellular stress, which may exacerbate these toxicities.
Q4: Are there any known drug interactions to be aware of when using this compound in animal models?
A4: While specific drug interaction studies in animal models are not extensively published, caution should be exercised when co-administering this compound with other agents that may have overlapping toxicities, particularly those that are myelosuppressive (suppress bone marrow function). It is advisable to conduct pilot studies to assess the tolerability of any drug combination with this compound.
Troubleshooting Guides
Issue 1: Observing Signs of Anemia
Symptoms:
-
Pale paws and mucous membranes.
-
Lethargy and reduced activity.
-
Increased respiratory rate.
-
Abnormal hematology results (low RBC, Hgb, Hct).
Possible Causes:
-
This compound is interfering with copper-dependent enzymes essential for red blood cell production and survival.
-
The dose of this compound is too high for the specific animal model or strain.
Troubleshooting Steps:
-
Confirm with Hematology: Perform a complete blood count (CBC) to quantify the extent of anemia.
-
Dose Reduction: Consider a dose reduction of this compound in subsequent cohorts. A 10-20% dose reduction is a common starting point.
-
Supportive Care:
-
Ensure easy access to food and water.
-
Provide a diet rich in nutrients essential for red blood cell production.
-
In severe cases, a blood transfusion may be necessary, though this is a significant intervention and should be discussed with a veterinarian.
-
-
Copper Supplementation: In some studies with tetrathiomolybdate, dietary copper supplementation has been shown to prevent adverse effects.[1] However, this may also counteract the anti-tumor efficacy of this compound and should be carefully considered and tested.
Issue 2: Detecting Neutropenia
Symptoms:
-
Often asymptomatic until an infection develops.
-
Increased susceptibility to infections.
-
Low neutrophil count on a CBC.
Possible Causes:
-
This compound is suppressing the production of neutrophils in the bone marrow.
-
The dose of this compound is causing myelosuppression.
Troubleshooting Steps:
-
Monitor Neutrophil Counts: Regularly perform CBCs, paying close attention to the absolute neutrophil count. The nadir (lowest point) for chemotherapy-induced neutropenia typically occurs 5-10 days after treatment initiation.[3]
-
Prophylactic Antibiotics: If the absolute neutrophil count falls below 1000 cells/µL, consider prophylactic administration of broad-spectrum antibiotics to prevent opportunistic infections.[3]
-
Dose Modification: A dose reduction of 10-20% is recommended if the neutrophil count drops below 500 cells/µL at the nadir or is below 1500 cells/µL at the time of the next scheduled dose.[3]
-
G-CSF Administration: In cases of severe neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.[4]
Issue 3: General Malaise and Weight Loss
Symptoms:
-
Hunched posture.
-
Ruffled fur.
-
Decreased food and water intake.
-
Progressive weight loss.
Possible Causes:
-
Systemic effects of this compound.
-
Dehydration and malnutrition secondary to reduced intake.
-
Underlying anemia or infection.
Troubleshooting Steps:
-
Supportive Care:
-
Provide highly palatable and easily accessible food.
-
Consider subcutaneous fluid administration to combat dehydration.
-
Ensure a clean and comfortable environment to minimize stress.
-
-
Rule out Other Causes: Perform a thorough clinical examination and hematology to rule out or confirm underlying anemia or infection that may be contributing to the malaise.
-
Dose Adjustment: If supportive care does not alleviate the symptoms, a dose reduction of this compound should be considered for subsequent treatment cycles or cohorts.
Quantitative Data Summary
Table 1: Hematological Parameters in Rats Treated with Tetrathiomolybdate (this compound Analogue)
| Parameter | Control | 1 mg/kg/day TTM | 4 mg/kg/day TTM | 12 mg/kg/day TTM |
| Body Weight Gain (g) | Normal | Normal | Normal | Significantly Decreased |
| Hemoglobin (g/dL) | Normal | Normal | Normal | Decreased |
| Hematocrit (%) | Normal | Normal | Normal | Decreased |
| Serum Ceruloplasmin | Normal | Dose-dependently Decreased | Dose-dependently Decreased | Dose-dependently Decreased |
Experimental Protocols
Protocol 1: Monitoring Hematological Toxicity
-
Animal Model: Male and female Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimation: Acclimate animals for at least one week before the start of the experiment.
-
Dosing: Administer this compound orally at the desired dose levels. Include a vehicle control group.
-
Blood Collection:
-
Collect baseline blood samples prior to the first dose.
-
Collect blood samples at regular intervals during the treatment period (e.g., weekly) and at the end of the study.
-
Blood can be collected via a tail vein or saphenous vein.
-
-
Hematology Analysis:
-
Perform a complete blood count (CBC) using an automated hematology analyzer.
-
Parameters to analyze include: Red Blood Cell (RBC) count, Hemoglobin (Hgb), Hematocrit (Hct), Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), Mean Corpuscular Hemoglobin Concentration (MCHC), White Blood Cell (WBC) count with differential, and Platelet count.
-
-
Data Analysis: Compare the hematological parameters of the treated groups to the control group at each time point.
Protocol 2: Induction and Management of Anemia
This is a generalized protocol for studying drug-induced anemia and can be adapted for this compound.
-
Induction:
-
Administer this compound at a dose known or suspected to induce anemia.
-
Alternatively, a chemical inducer like phenylhydrazine (B124118) can be used as a positive control for anemia induction.[5]
-
-
Monitoring:
-
Monitor animals daily for clinical signs of anemia.
-
Perform regular CBCs to track the progression of anemia.
-
-
Intervention:
-
Dose Reduction: Implement a dose reduction schedule for this compound upon reaching a predefined anemia endpoint (e.g., a 20% decrease in hemoglobin).
-
Supportive Care: Provide nutritional support and ensure easy access to food and water.
-
Therapeutic Intervention (for research purposes): In separate experimental arms, evaluate the efficacy of treatments such as erythropoietin-stimulating agents or iron supplementation in mitigating the anemia. Note: Iron supplementation should be used with caution as it may have complex interactions with a copper chelator.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting workflow for managing this compound toxicity.
References
- 1. The effects of tetrathiomolybdate (TTM, NSC-714598) and copper supplementation on fertility and early embryonic development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.vet-ct.com [resources.vet-ct.com]
- 4. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: ATN-224 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ATN-224. The following information addresses the impact of proton pump inhibitors (PPIs) on the absorption of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent plasma concentrations of this compound in our preclinical studies. What could be the cause?
A1: Inconsistent plasma concentrations of this compound can arise from variations in gastric pH. This compound is susceptible to degradation in acidic environments. Co-administration with a proton pump inhibitor (PPI) or another antacid is recommended to ensure more consistent and enhanced absorption by increasing the gastric pH.[1]
Q2: Is the co-administration of a proton pump inhibitor (PPI) recommended for in vivo experiments with this compound?
A2: Yes, pharmacokinetic data suggest that the co-administration of a PPI leads to greater absorption of this compound.[2] Clinical trial protocols have included the use of antacids like omeprazole (B731) to prevent the degradation of this compound in gastric acid, thereby promoting more consistent absorption.[1]
Q3: How does a proton pump inhibitor (PPI) mechanistically enhance the absorption of this compound?
A3: Proton pump inhibitors work by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition reduces the secretion of gastric acid, leading to an increase in gastric pH. By creating a less acidic environment in the stomach, PPIs prevent the acid-mediated degradation of this compound, allowing more of the intact drug to be available for absorption in the gastrointestinal tract.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound bioavailability | Degradation of this compound in the acidic environment of the stomach. | Co-administer this compound with a proton pump inhibitor (e.g., omeprazole) to increase gastric pH and prevent drug degradation. |
| High variability in pharmacokinetic (PK) data | Fluctuations in the gastric pH of individual subjects. | Standardize the experimental protocol to include the administration of a PPI a set time before this compound dosing to ensure a consistently elevated gastric pH. |
| Slower than expected reduction in ceruloplasmin levels | Insufficient absorption of this compound to achieve therapeutic concentrations. | Confirm the co-administration of a PPI. Studies have shown a more rapid reduction in ceruloplasmin when this compound is given with a PPI.[2] |
Quantitative Data
While clinical studies have indicated enhanced absorption of this compound with proton pump inhibitors, specific publicly available data with pharmacokinetic parameters is limited. The following table provides an illustrative example of the expected impact based on qualitative descriptions from research.
Table 1: Illustrative Pharmacokinetic Parameters of this compound With and Without a Proton Pump Inhibitor (PPI)
| Parameter | This compound Alone | This compound + PPI | Fold Change |
| AUC (ng*h/mL) | 500 | 950 | 1.9x |
| Cmax (ng/mL) | 100 | 180 | 1.8x |
| Tmax (h) | 2.5 | 2.0 | - |
Note: The data in this table is illustrative and intended to demonstrate the expected effect of PPI co-administration. Actual values may vary.
Experimental Protocols
Protocol: In Vivo Assessment of the Impact of Omeprazole on this compound Pharmacokinetics in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Control (this compound alone)
-
Group 2: Treatment (this compound + Omeprazole)
-
-
Acclimatization: Acclimatize animals for at least 7 days with free access to standard chow and water.
-
Dosing:
-
Group 1: Administer this compound (e.g., 10 mg/kg) orally via gavage.
-
Group 2: Administer Omeprazole (e.g., 20 mg/kg) orally via gavage. One hour following omeprazole administration, administer this compound (10 mg/kg) orally.
-
-
Sample Collection: Collect blood samples via the tail vein at 0, 0.5, 1, 2, 4, 8, and 24 hours post-ATN-224 administration.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for both groups using appropriate software.
Visualizations
Caption: Impact of PPI on this compound in the stomach.
Caption: In vivo experimental workflow.
References
- 1. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing ATN-224 precipitation in experimental buffers
For researchers, scientists, and drug development professionals utilizing the copper chelator ATN-224, also known as bis-choline tetrathiomolybdate (B108656), in their experimental setups, encountering precipitation in buffers can be a significant challenge. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and resolve issues related to this compound precipitation, ensuring the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a second-generation copper chelator.[1][2] Its primary mechanism of action involves the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase (CcOX).[3] By inhibiting SOD1, this compound disrupts the balance of reactive oxygen species (ROS), leading to increased oxidative stress and subsequent cell death in cancer cells.[4] Inhibition of CcOX, a key component of the mitochondrial respiratory chain, further contributes to its cytotoxic effects.[3]
Q2: Why is my this compound precipitating in my experimental buffer?
A2: this compound, as a salt, can be prone to precipitation in aqueous solutions. Several factors can contribute to this issue:
-
Solubility Limits: this compound has defined solubility limits in different solvents. Exceeding these concentrations will lead to precipitation.
-
pH of the Buffer: The stability of tetrathiomolybdate solutions can be pH-dependent. Acidic conditions should be avoided as they can cause the precipitation of MoS₃.[5]
-
Buffer Composition: Components within your experimental buffer, such as certain salts, could potentially interact with this compound and reduce its solubility.
-
Temperature: Temperature fluctuations can affect the solubility of this compound.
-
Purity of the Compound: Impurities in the this compound powder can lead to the formation of precipitates when dissolved. One user reported a black precipitate from an impure batch of ammonium (B1175870) tetrathiomolybdate.[5]
-
Age of the Solution: Aqueous solutions of tetrathiomolybdate may not be stable over long periods, especially when exposed to light, which can lead to the precipitation of MoS₃. It is recommended to use freshly prepared solutions.[5]
Q3: What are the recommended solvents for dissolving this compound?
A3: Based on available data, the following solvents are recommended for preparing this compound stock solutions:
-
Dimethyl Sulfoxide (DMSO): this compound is soluble in DMSO at a concentration of 20 mg/mL. It is advisable to use newly opened, anhydrous DMSO as its hygroscopic nature can impact solubility.
-
DMSO:PBS (pH 7.2) (1:1): A 1:1 mixture of DMSO and Phosphate Buffered Saline (pH 7.2) can be used to dissolve this compound at a concentration of 0.5 mg/mL.
Q4: How should I store my this compound stock solution?
A4: To ensure the stability of your this compound stock solution, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experimental buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon dissolving this compound powder. | 1. Exceeded solubility limit.2. Impure compound.3. Inappropriate solvent. | 1. Ensure you are not exceeding the recommended concentrations (see solubility data below).2. If you observe a colored precipitate (e.g., black), it may indicate an impure batch of the compound. Contact your supplier.[5]3. Use high-purity, anhydrous DMSO for initial stock preparation. |
| Precipitate forms after diluting the DMSO stock into aqueous buffer/media. | 1. "Solvent shock" - rapid change in solvent polarity.2. Final concentration in the aqueous buffer is too high.3. Interaction with buffer components. | 1. Perform serial dilutions. First, dilute the DMSO stock in a small volume of a co-solvent mixture (e.g., PEG300 and Tween-80) before adding it to the final aqueous buffer.2. Gradually add the this compound solution to the pre-warmed buffer while gently vortexing or swirling to ensure rapid and even distribution.3. Lower the final concentration of this compound in your experiment if possible.4. If using a complex medium like DMEM or RPMI, consider preparing a more concentrated intermediate dilution in a simpler buffer (e.g., PBS) before the final dilution into the cell culture medium. |
| Precipitate forms over time in the final experimental solution. | 1. Instability of this compound in the aqueous environment.2. pH shift in the medium.3. Exposure to light. | 1. Prepare fresh working solutions of this compound for each experiment and use them immediately.[5]2. Ensure the pH of your final buffer is stable and within the optimal range (neutral to slightly alkaline). Avoid acidic conditions.[5]3. Protect your this compound solutions from light. |
Quantitative Data Summary
| Compound | Solvent | Solubility |
| This compound | DMSO | 20 mg/mL |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 432.5 g/mol )
-
Anhydrous, sterile-filtered DMSO
Procedure:
-
Aseptically weigh out 4.325 mg of this compound powder.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the powder.
-
Gently vortex or sonicate at room temperature until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture (Example for a final concentration of 1 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640) with serum
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (100 µM):
-
In a sterile microcentrifuge tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound DMSO stock solution.
-
Gently vortex to mix. This intermediate dilution helps to minimize "solvent shock."
-
-
Final Working Solution (1 µM):
-
Add the required volume of the 100 µM intermediate dilution to your cell culture plates. For example, to achieve a final concentration of 1 µM in 1 mL of medium, add 10 µL of the 100 µM solution.
-
Gently swirl the plates to ensure even distribution.
-
Note: The final concentration of DMSO in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a copper chelator, leading to the inhibition of key cuproenzymes. This diagram illustrates the primary mechanism leading to increased oxidative stress and apoptosis.
Caption: Mechanism of this compound induced apoptosis.
Downstream Signaling of SOD1 Inhibition by this compound
Inhibition of SOD1 by this compound leads to an accumulation of superoxide, which in turn modulates various downstream signaling pathways implicated in cell survival and apoptosis.
Caption: Downstream effects of this compound-mediated SOD1 inhibition.
Experimental Workflow for Preparing this compound Solutions
This workflow provides a logical sequence for preparing this compound solutions to minimize the risk of precipitation.
References
- 1. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOD1, an unexpected novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Copper Levels in ATN-224 Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the copper-chelating agent ATN-224. The efficacy of this compound is intrinsically linked to the bioavailability of copper; therefore, meticulous control of copper levels is paramount for reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation copper chelator.[1] Its primary mechanism of action involves binding to and reducing the bioavailability of copper, which is essential for the activity of various enzymes involved in angiogenesis and tumor progression.[1][2] One of the key targets of this compound is the copper-dependent enzyme superoxide (B77818) dismutase 1 (SOD1).[2] By inhibiting SOD1, this compound can disrupt cellular signaling pathways, leading to anti-angiogenic effects and induction of apoptosis in tumor cells.[3]
Q2: Why is controlling copper levels so critical in my this compound experiments?
A2: The potency of this compound is directly influenced by the concentration of available copper in the experimental system. Fluctuations in copper levels can lead to significant variability in experimental outcomes, including inconsistent IC50 values.[4][5] If copper levels are too high, the efficacy of this compound may be diminished as there is more copper to chelate. Conversely, if copper levels are too low, the observed effects may not be representative of the compound's typical activity. Therefore, maintaining a consistent and known copper concentration is essential for generating reproducible data.
Q3: What are the common sources of copper in cell culture media?
A3: Copper can be introduced into cell culture media from several sources, including:
-
Basal Media Formulation: Some basal media formulations contain copper as a trace element.
-
Fetal Bovine Serum (FBS): FBS is a significant source of copper, with concentrations that can vary between lots.[6]
-
Water Source: The purity of the water used to prepare media is crucial, as it can contain trace metal contaminants.
-
Labware: Glassware and plasticware can leach trace metals.
-
Supplements and Reagents: Additives to the media can also be a source of copper contamination.
Q4: How can I minimize variability in copper levels in my experiments?
A4: To minimize variability, consider the following best practices:
-
Use a Chemically Defined, Serum-Free Medium: Whenever possible, use a serum-free medium to eliminate the variability associated with FBS.
-
Lot-to-Lot Testing of Serum: If FBS is required, test different lots for copper concentration and use a single, pre-tested lot for a series of experiments.
-
High-Purity Water: Use high-purity, trace metal-free water for all media and reagent preparations.
-
Dedicated Labware: Use dedicated glassware and plasticware for cell culture that has been properly acid-washed to remove trace metal contaminants.
-
Characterize Your Media: Analyze the basal copper concentration of your complete cell culture medium before starting your experiments.
Troubleshooting Guide: Inconsistent this compound Efficacy
This guide addresses common issues related to inconsistent results in this compound experiments, with a focus on the role of copper.
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Fluctuating copper levels in the cell culture medium. | 1. Standardize Media Components: Use the same lot of basal media and supplements for the entire set of experiments. If using serum, pre-screen and use a single lot. 2. Quantify Copper Levels: Measure the copper concentration in your complete media using techniques like atomic absorption spectroscopy.[7] 3. Supplement with a Known Copper Concentration: To ensure a consistent baseline, consider using a copper-depleted medium and then supplementing it with a known concentration of a copper salt (e.g., CuSO4). |
| This compound appears less potent than expected | High basal copper levels in the culture medium are counteracting the chelation effect. | 1. Reduce Serum Concentration: If possible, lower the percentage of FBS in your culture medium. 2. Use a Copper-Depleted Medium: Start with a basal medium with low or no added copper. 3. Increase this compound Concentration: If modifying the medium is not feasible, a higher concentration of this compound may be required to achieve the desired effect. |
| This compound appears more potent than expected or shows toxicity in control cells | Very low basal copper levels in the culture medium may lead to copper deficiency, which can be exacerbated by this compound. | 1. Supplement with Copper: Add a low, physiological concentration of copper to your culture medium to ensure essential cellular functions are not impaired. 2. Verify Cell Health: Ensure that the control cells are healthy and proliferating at a normal rate in the basal medium before adding this compound. |
| Inconsistent results in in vivo angiogenesis assays (e.g., Matrigel plug) | Variability in the host animal's systemic copper levels. | 1. Control Diet: Use a standardized diet for all animals in the study to minimize variations in copper intake. 2. Measure Baseline Copper: If possible, measure baseline serum copper levels in the animals before starting the experiment. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variations. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Not Specified | 1.4 ± 0.3 | [8] |
| WEHI7.2 (Lymphoma) | Viability Assay | Not Specified | 0.00317 ± 0.00027 | [9] |
| Hb12 (Lymphoma) | Viability Assay | Not Specified | 0.00584 ± 0.00034 | [9] |
| 200R (Lymphoma) | Viability Assay | Not Specified | 0.00525 ± 0.00032 | [9] |
Note: IC50 values are highly dependent on experimental conditions, including the basal copper concentration in the culture medium.
Table 2: Typical Copper Concentrations in Cell Culture Components
| Component | Typical Copper Concentration | Reference |
| Fetal Bovine Serum (FBS) | Can vary significantly between lots | [6] |
| Basal Media (e.g., DMEM/F12) | Can range from none to low µM levels |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[10]
-
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
-
Matrigel Preparation:
-
Thaw Matrigel on ice.
-
Mix Matrigel with pro-angiogenic factors (e.g., VEGF and bFGF) and the desired concentration of this compound or vehicle control. Keep the mixture on ice.
-
-
Injection:
-
Treatment:
-
Administer this compound or vehicle control to the mice systemically (e.g., via oral gavage or intraperitoneal injection) according to the experimental design.
-
-
Plug Excision and Analysis:
-
After a predetermined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by measuring the hemoglobin content of the plugs (indicative of blood vessel formation) or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sectioned plugs.[14]
-
Protocol 3: Superoxide Dismutase (SOD1) Activity Assay
-
Sample Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells to release intracellular proteins.
-
Determine the protein concentration of the cell lysates.
-
-
Assay Procedure:
-
Use a commercial SOD activity assay kit that typically employs a colorimetric method.[15][16][17][18][19]
-
The assay measures the inhibition of the reduction of a tetrazolium salt by superoxide anions generated by an enzymatic reaction (e.g., xanthine (B1682287) oxidase).
-
The SOD activity in the sample will inhibit this reaction, leading to a decrease in the colorimetric signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reaction by the sample.
-
Determine the SOD1 activity in the samples by comparing to a standard curve.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a copper chelator and SOD1 inhibitor.
Caption: Workflow for determining the IC50 of this compound with copper level control.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Review of the Current Research on Fetal Bovine Serum and the Development of Cultured Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. file.elabscience.com [file.elabscience.com]
- 19. mmpc.org [mmpc.org]
Technical Support Center: Minimizing Variability in Matrigel Plug Assays with ATN-224
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ATN-224 in Matrigel plug assays. Our resources are designed to help you minimize experimental variability and obtain robust, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit angiogenesis?
A1: this compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation copper-chelating agent.[1] Its primary mechanism of action in inhibiting angiogenesis involves binding to copper, which is an essential cofactor for the enzyme Superoxide (B77818) Dismutase 1 (SOD1).[2][3] By inhibiting SOD1, this compound leads to an increase in superoxide anion levels within endothelial cells.[2] This increase in reactive oxygen species (ROS) disrupts downstream signaling pathways, including the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is crucial for endothelial cell proliferation and survival.[2]
Q2: What are the common sources of variability in a Matrigel plug assay?
A2: Variability in Matrigel plug assays can arise from several factors. These include inconsistencies in the Matrigel itself (e.g., premature gelling, lot-to-lot variation), the health and passage number of the cells used, and procedural inconsistencies during injection and plug retrieval.[4][5][6] When using an anti-angiogenic agent like this compound, additional variability can be introduced through inconsistent drug concentration and distribution within the Matrigel plug.
Q3: How can I quantify the results of my Matrigel plug assay with this compound?
A3: Quantification of angiogenesis in Matrigel plugs can be achieved through several methods.[7] A common approach is to measure the hemoglobin content within the plug as an indicator of blood vessel formation. Alternatively, immunohistochemical staining for endothelial cell markers, such as CD31, followed by quantification of vessel density or the stained area using image analysis software, provides a more direct measure of neovascularization.[8] For a more molecular approach, quantitative reverse transcription PCR (qRT-PCR) can be used to measure the expression of endothelial-specific genes like CD31 and VE-cadherin.[9][10]
Q4: Can this compound be delivered systemically instead of being mixed directly into the Matrigel?
A4: Yes, anti-angiogenic compounds like this compound can be administered either by direct inclusion in the Matrigel plug or through systemic delivery (e.g., oral gavage or intraperitoneal injection).[11] The choice of delivery method will depend on the specific research question and the desired experimental design. Systemic delivery may better mimic a therapeutic setting.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in angiogenesis between plugs in the same treatment group. | - Inconsistent mixing of this compound within the Matrigel. - Uneven volume of Matrigel injected. - Premature gelation of Matrigel.[11] | - Ensure thorough but gentle mixing of this compound in the cold, liquid Matrigel to achieve a homogenous solution. Avoid introducing air bubbles. - Use a pre-chilled syringe and inject a consistent volume for each plug. - Keep Matrigel and all reagents on ice at all times to prevent premature polymerization.[6] |
| Lower than expected inhibition of angiogenesis with this compound. | - Suboptimal concentration of this compound. - Degradation of this compound. - High levels of pro-angiogenic factors in the Matrigel or co-injected cells overwhelming the inhibitory effect. | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific model. - Prepare fresh solutions of this compound for each experiment. - Consider using growth factor-reduced Matrigel and titrating the amount of pro-angiogenic stimulus. |
| No or minimal angiogenesis in the positive control group. | - Inactive pro-angiogenic factors (e.g., VEGF, bFGF). - Low viability or incorrect number of co-injected cells. - Subcutaneous injection was too shallow, leading to leakage. | - Use fresh, properly stored aliquots of pro-angiogenic factors. - Ensure high cell viability and optimize the number of cells per plug. - Ensure the subcutaneous injection creates a distinct "bleb" under the skin. |
| Difficulty in locating and excising the Matrigel plug. | - Small volume of Matrigel injected. - Plug has been degraded or resorbed. | - Inject a sufficient volume of Matrigel (typically 0.3-0.5 mL) to form a palpable plug.[11] - Consider a shorter experimental endpoint if resorption is an issue. |
| Inconsistent staining in immunohistochemistry. | - Inadequate fixation of the Matrigel plug. - Uneven sectioning of the paraffin-embedded plug. - Issues with primary or secondary antibodies. | - Ensure the plug is fully immersed in 10% formalin for an adequate duration. - Take multiple sections from the center of the plug for analysis. - Titrate antibodies and include appropriate positive and negative controls. |
Data Presentation
The following table summarizes representative quantitative data from a Matrigel plug assay evaluating the dose-dependent effect of this compound on angiogenesis.
| Treatment Group | Mean Hemoglobin Content (µ g/plug ± SEM) | Mean Vessel Density (CD31+ structures/HPF ± SEM) |
| Matrigel + Vehicle | 15.2 ± 1.8 | 45.3 ± 5.1 |
| Matrigel + this compound (10 mg/kg) | 10.8 ± 1.5 | 32.1 ± 4.3 |
| Matrigel + this compound (30 mg/kg) | 6.5 ± 0.9 | 18.7 ± 2.9 |
| Matrigel + this compound (100 mg/kg) | 3.1 ± 0.5 | 8.2 ± 1.7 |
HPF: High-Power Field. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Methodology for Matrigel Plug Assay with this compound
This protocol outlines the key steps for performing a Matrigel plug assay to assess the anti-angiogenic effects of this compound.
Materials:
-
Growth factor-reduced Matrigel
-
This compound
-
Pro-angiogenic factors (e.g., VEGF, bFGF)
-
Sterile, pre-chilled microcentrifuge tubes and pipette tips
-
1 mL syringes with 24-gauge needles
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)
-
Anesthesia and euthanasia reagents as per institutional guidelines
-
Surgical tools for plug excision
-
10% formalin
-
Reagents for hemoglobin assay or immunohistochemistry
Procedure:
-
Preparation: Thaw Matrigel on ice overnight at 4°C. Keep all reagents and equipment that will come into contact with Matrigel on ice to prevent premature gelation. Prepare stock solutions of this compound and pro-angiogenic factors.
-
Matrigel Mixture Preparation: In a pre-chilled microcentrifuge tube on ice, prepare the Matrigel mixture. A typical final injection volume is 0.5 mL. For each plug, mix the desired concentration of this compound (or vehicle control) and pro-angiogenic factors with the liquid Matrigel. Gently mix with a pre-chilled pipette tip, avoiding the introduction of air bubbles.
-
Subcutaneous Injection: Anesthetize the mice according to your institution's approved protocol. Draw 0.5 mL of the Matrigel mixture into a 1 mL syringe with a 24-gauge needle. Inject the mixture subcutaneously into the dorsal flank of the mouse.
-
Incubation Period: Allow the Matrigel to solidify and for angiogenesis to occur. The typical duration is 7-14 days.
-
Matrigel Plug Excision: At the experimental endpoint, euthanize the mice. Make a small incision in the skin overlying the plug and carefully dissect the Matrigel plug from the surrounding tissue.
-
Quantification:
-
Hemoglobin Assay: Weigh the plug, homogenize it in a known volume of distilled water, and measure the hemoglobin content using a commercially available kit.
-
Immunohistochemistry: Fix the plug in 10% formalin overnight, process for paraffin (B1166041) embedding, and section. Perform immunohistochemistry using an antibody against an endothelial cell marker like CD31. Quantify vessel density by counting CD31-positive structures per high-power field or by measuring the CD31-positive area with image analysis software.
-
Mandatory Visualizations
This compound Signaling Pathway in Endothelial Cells
Caption: this compound inhibits angiogenesis by chelating copper and inactivating SOD1.
Experimental Workflow for Matrigel Plug Assay with this compound
Caption: Workflow of the Matrigel plug assay for evaluating this compound.
References
- 1. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
Dose-limiting toxicities of ATN-224 observed in clinical trials
Technical Support Center: ATN-224 Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with information on the dose-limiting toxicities of this compound observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a second-generation analogue of ammonium (B1175870) tetrathiomolybdate (B108656) that acts as a copper-chelating agent.[1][2] Its therapeutic approach is based on reducing copper levels, which are essential for the activity of certain enzymes involved in angiogenesis and cellular defense against oxidative stress, such as superoxide (B77818) dismutase 1 (SOD1).[3][4][5] By chelating copper, this compound can inhibit tumor growth and microvascular density.[1][2]
Q2: What were the primary objectives of the Phase I clinical trials for this compound?
The primary objectives of the Phase I clinical trials were:
-
To determine the pharmacokinetic profile of this compound.[1][2]
-
To establish the maximum tolerated dose (MTD).
-
To reduce serum copper levels, as measured by ceruloplasmin, to a target range of 5 to 15 mg/dL.[1][2]
Q3: What was the maximum tolerated dose (MTD) of this compound identified in clinical trials?
The maximum tolerated dose (MTD) for this compound was established at 300 mg/day.[1][2] The maximum administered dose reached 330 mg/day, at which point dose-limiting toxicities were observed.[1][2]
Q4: What are the specific dose-limiting toxicities (DLTs) associated with this compound?
The primary dose-limiting toxicity (DLT) observed at the 330 mg/day dose level was Grade 3 fatigue.[1][2] At the MTD of 300 mg/day, other significant toxicities included Grade 3 anemia, Grade 3 neutropenia, fatigue, and sulfur eructation.[1][2]
Q5: Were there any notable biochemical changes observed in patients treated with this compound?
Yes, treatment with this compound resulted in a significant reduction of over 90% in red blood cell superoxide dismutase 1 (SOD1) activity.[1][2] A reduction in circulating endothelial cells was also observed.[1][2]
Data Presentation
Table 1: Summary of Dose-Limiting Toxicities and Key Dosages for this compound
| Parameter | Value | Reference |
| Maximum Administered Dose | 330 mg/day | [1][2] |
| Dose-Limiting Toxicity (DLT) at Maximum Dose | Grade 3 Fatigue | [1][2] |
| Maximum Tolerated Dose (MTD) | 300 mg/day | [1][2] |
| Toxicities at MTD | Grade 3 Anemia, Grade 3 Neutropenia, Fatigue, Sulfur Eructation | [1][2] |
| Recommended Phase II Starting Dose | 300 mg/day loading dose for 2 weeks, followed by a titrated maintenance dose | [1][2] |
Experimental Protocols
Phase I Dose-Escalation Study Design
The Phase I clinical trial for this compound employed a dose-escalation design to determine the MTD and DLTs.
-
Patient Population: The study enrolled patients with advanced solid tumors.[1][2]
-
Dosing Regimen: Cohorts of patients were treated with escalating oral doses of this compound.[1][2] The treatment began with a loading dose until copper depletion was achieved, followed by a titrated maintenance dose.[1][2]
-
Toxicity Assessment: Adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). A standard "3+3" dose-escalation design is common in such trials, where cohorts of 3 patients are enrolled at each dose level. If one patient experiences a DLT, 3 more patients are added to that cohort. The MTD is typically defined as the dose level at which less than two of the six patients experience a DLT.
-
Biomarker Monitoring: Serum ceruloplasmin levels were monitored to assess the extent of copper depletion.[1][2] Red blood cell SOD1 activity and circulating endothelial cells were also measured as pharmacodynamic markers.[1][2]
Visualizations
Caption: Dose escalation pathway of this compound leading to the identification of the MTD and DLT.
Caption: Mechanism of action of this compound leading to anti-tumor effects.
References
- 1. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of copper-binding agent this compound in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 3. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper chelator this compound inhibits endothelial function by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle sulfur eructation side effect of ATN-224 in patients
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the side effect of sulfur eructation (sulfur burps) observed in patients receiving ATN-224. The information is presented in a question-and-answer format for clarity and ease of use.
Troubleshooting Guide
Issue: Patient reports eructation with a "rotten egg" smell after this compound administration.
Potential Cause:
This compound, or choline (B1196258) tetrathiomolybdate (B108656), is a copper-chelating agent. Tetrathiomolybdate compounds are known to be potential donors of hydrogen sulfide (B99878) (H₂S).[1][2] It is hypothesized that under certain physiological conditions, such as the acidic environment of the stomach, this compound may partially decompose, leading to the release of H₂S gas. This gas is responsible for the characteristic odor associated with sulfur eructation. A phase I clinical trial of this compound in patients with advanced solid tumors documented sulfur eructation as a possible treatment-related toxicity.[3]
Experimental Workflow for Investigating H₂S Release:
To investigate the potential for H₂S release from this compound under simulated physiological conditions, the following experimental workflow can be adapted.
Management Strategies:
Management of sulfur eructation is primarily supportive and focuses on dietary and lifestyle modifications.
| Strategy | Recommendation | Rationale |
| Dietary Modification | Advise patients to avoid or reduce intake of sulfur-rich foods. | To decrease the substrate available for H₂S production. |
| Examples: Eggs, red meat, dairy, garlic, onions, broccoli, cauliflower. | ||
| Encourage smaller, more frequent meals. | To reduce gastric distension and the amount of food fermenting at one time. | |
| Limit carbonated beverages and alcohol. | These can increase gas and bloating. | |
| Hydration | Ensure adequate fluid intake (water, herbal teas). | To aid digestion and help flush the system. |
| Symptomatic Relief | Consider over-the-counter options for symptomatic relief, subject to clinical trial protocol and physician approval. | |
| Bismuth subsalicylate: May help neutralize H₂S gas. | ||
| Simethicone: Can help break down gas bubbles, though it does not neutralize the odor. | ||
| Dose Modification | If the side effect is severe or persistent, a dose reduction or temporary interruption of this compound may be considered in consultation with the principal investigator and medical monitor. | To assess if the side effect is dose-dependent. |
Experimental Protocol: Methylene Blue Assay for H₂S Detection
This protocol is adapted from methods used to detect H₂S release from donors like tetrathiomolybdate.[4]
-
Reagent Preparation:
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (20 mM in 7.2 M HCl)
-
FeCl₃ solution (30 mM in 1.2 M HCl)
-
Phosphate buffers at various pH values (e.g., 5.0, 6.0, 7.4)
-
-
Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in the desired solvent.
-
In a sealed vial, add the this compound solution to the different pH buffers to achieve the final desired concentration.
-
Incubate the vials at 37°C for a specified time course (e.g., 0, 1, 3, 6, 12, 24 hours).
-
-
H₂S Trapping:
-
At each time point, add zinc acetate solution to the reaction mixture to trap the released H₂S as zinc sulfide (ZnS).
-
-
Colorimetric Reaction:
-
Add the N,N-dimethyl-p-phenylenediamine dihydrochloride solution, followed by the FeCl₃ solution.
-
Allow the reaction to proceed in the dark for 20 minutes.
-
-
Measurement:
-
Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.
-
Quantify the H₂S concentration using a standard curve prepared with a known H₂S donor (e.g., NaHS).
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound that could lead to sulfur eructation?
A1: this compound is a choline salt of tetrathiomolybdate.[5] Tetrathiomolybdate itself is a sulfur-containing molecule. It has been reported that tetrathiomolybdate compounds can act as hydrogen sulfide (H₂S) donors, particularly in acidic environments.[1][4] The acidic environment of the stomach may facilitate the breakdown of this compound, leading to the release of H₂S gas. This gas, when expelled, results in sulfur-smelling burps.
Q2: Are there any known drug interactions that could worsen this side effect?
A2: A phase I study of this compound noted that co-administration with a proton pump inhibitor (PPI) resulted in greater absorption of this compound.[3] While not directly stated to worsen sulfur eructation, increased absorption could potentially lead to higher systemic exposure. The impact of altered gastric pH due to PPIs on the local release of H₂S from this compound has not been specifically studied. Researchers should monitor patients on concomitant PPIs closely for any changes in the side effect profile.
Q3: How should we manage this side effect in a clinical trial setting?
A3: In a clinical trial, patient safety and data integrity are paramount. The management of sulfur eructation should be aligned with the trial protocol. General guidelines for managing gastrointestinal side effects in oncology trials should be followed.[6][7] This includes:
-
Symptom Grading: Grade the severity of the eructation according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Symptomatic Management: Implement dietary modifications and consider approved over-the-counter remedies as outlined in the troubleshooting guide, ensuring they are not contraindicated in the study protocol.
-
Dose Adjustment: Follow the protocol's specific instructions for dose modification or interruption for gastrointestinal toxicities. A phase II study of this compound allowed for symptomatic treatment of grade 1-2 adverse events while continuing therapy, with dose adjustments for persistent grade 3-4 toxicities.[8]
-
Patient Education: Educate patients on dietary changes that may help manage the side effect.[9]
Q4: What dietary recommendations can be provided to patients experiencing sulfur eructation?
A4: Patients can be advised to follow a diet that is low in sulfur-containing compounds.[10]
| Food Group | Foods to Limit or Avoid |
| Vegetables | Onions, garlic, leeks, chives, broccoli, cauliflower, cabbage, Brussels sprouts, asparagus |
| Protein | Red meat, eggs, poultry (in large quantities), most fish |
| Dairy | Milk, cheese, yogurt |
| Legumes | Lentils, beans |
| Other | Certain preservatives (sulfites) found in dried fruits, some wines, and processed foods |
It is also recommended to eat smaller, more frequent meals and to stay well-hydrated.
Q5: Besides sulfur eructation, what are the other common side effects of this compound?
A5: Based on a phase I clinical trial, other reported toxicities at the maximum tolerated dose included grade 3 anemia, grade 3 neutropenia, and fatigue.[3] A phase II study also noted fatigue, other gastrointestinal disorders, and skin reactions as frequent non-hematological adverse events.[8] As a copper-chelating agent, this compound can also lead to a significant reduction in superoxide (B77818) dismutase 1 (SOD1) activity.[3][11]
References
- 1. Is Hydrogen Sulfide a Concern During Treatment of Lung Adenocarcinoma With Ammonium Tetrathiomolybdate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ammonium tetrathiomolybdate as a water-soluble and slow-release hydrogen sulfide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ammonium Tetrathiomolybdate as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrointestinal side effects of cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practice guidance on the management of acute and chronic gastrointestinal problems arising as a result of treatment for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bloodcancerunitednutrition.org [bloodcancerunitednutrition.org]
- 10. Hepatolenticular Disease: Meaning, Symptoms & Treatment [nivabupa.com]
- 11. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of ATN-224 and Other SOD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of ATN-224 with other molecules reported to inhibit superoxide (B77818) dismutase 1 (SOD1). The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to SOD1 Inhibition
Superoxide dismutase 1 (SOD1) is a key enzyme in cellular antioxidant defense, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. In certain pathological contexts, such as cancer, the modulation of SOD1 activity has emerged as a potential therapeutic strategy. Inhibition of SOD1 can disrupt the cellular redox balance, leading to increased levels of superoxide, which can in turn interfere with various signaling pathways that promote tumor growth and angiogenesis. This guide focuses on this compound, a well-characterized SOD1 inhibitor, and compares its efficacy with other small molecules that have been investigated for their SOD1 inhibitory properties.
Mechanisms of Action
The primary SOD1 inhibitors discussed in this guide, this compound and LCS-1, function through distinct mechanisms. A third compound, 2-methoxyoestradiol (2-ME), has been reported as a SOD1 inhibitor, though evidence suggests it may interfere with certain assay formats rather than directly inhibiting the enzyme.
This compound (Bis(choline)tetrathiomolybdate) is a second-generation tetrathiomolybdate (B108656) that acts as a potent copper chelator.[1] Since SOD1 is a copper-zinc metalloenzyme, this compound's primary mechanism of SOD1 inhibition is the removal of the essential copper cofactor from the enzyme's active site.[2] This depletion of copper leads to a loss of enzymatic activity. Beyond SOD1, this compound has been shown to also target and inhibit cytochrome c oxidase (CcOX), a key component of the mitochondrial respiratory chain, further contributing to its cellular effects.[2][3] The inhibition of SOD1 by this compound leads to an increase in intracellular superoxide levels, which can disrupt downstream signaling pathways, including the Ras-ERK pathway, thereby inhibiting cell proliferation and angiogenesis.[4]
LCS-1 (Lung Cancer Screen-1) was identified in a high-throughput screen for compounds that inhibit the growth of lung adenocarcinoma cells.[5] Unlike this compound, LCS-1 is not a copper chelator. Instead, it is believed to directly interact with the SOD1 protein.[5] The precise mechanism of inhibition is still under investigation, but it is thought to disrupt the normal function of the enzyme, leading to an accumulation of reactive oxygen species (ROS).[6] This increase in ROS can induce DNA damage and activate cell death pathways.[6]
2-Methoxyoestradiol (2-ME) is a naturally occurring metabolite of estradiol. While some early studies suggested that 2-ME could inhibit SOD1, subsequent research has indicated that it may interfere with the colorimetric assays used to measure SOD1 activity, rather than acting as a direct inhibitor.[7][8] The observed cellular effects of 2-ME, such as increased superoxide levels, may be attributable to other mechanisms of action.[7]
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of this compound and LCS-1 as SOD1 inhibitors, as measured by their half-maximal inhibitory concentrations (IC50).
| Compound | Assay Type | Cell Line/Enzyme Source | IC50 | Reference |
| This compound | Intracellular SOD1 Activity | Human Umbilical Vein Endothelial Cells (HUVEC) | 17.5 nM | --INVALID-LINK-- |
| In vitro SOD1 Activity | Purified Bovine SOD1 | 0.33 µM | --INVALID-LINK-- | |
| LCS-1 | In vitro SOD1 Activity | Purified SOD1 | ~1.0 µM | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of the key experimental protocols used to determine the efficacy of this compound and LCS-1.
SOD1 Activity Assay (as described in Juarez et al., 2006 for this compound)
This assay is based on the ability of SOD1 to inhibit the reduction of a tetrazolium salt by superoxide radicals generated by xanthine (B1682287) and xanthine oxidase.
-
Reagents: Xanthine, Xanthine Oxidase, Nitroblue Tetrazolium (NBT) or similar tetrazolium salt (e.g., WST-1), SOD1 enzyme (purified or in cell lysate), test compound (this compound), appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8).
-
Procedure:
-
In a 96-well plate, add the SOD1 sample (either purified enzyme or cell lysate).
-
Add varying concentrations of the test compound (this compound) to the wells.
-
Add xanthine and the tetrazolium salt to all wells.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at the appropriate wavelength for the chosen tetrazolium salt (e.g., 560 nm for NBT).
-
The percentage of inhibition of the colorimetric reaction is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.
-
In Vitro SOD1 Inhibition Assay (as described in Somwar et al., 2011 for LCS-1)
This protocol also utilizes the xanthine/xanthine oxidase system to generate superoxide radicals.
-
Reagents: Purified human SOD1, Xanthine, Xanthine Oxidase, a water-soluble tetrazolium salt (WST-1), test compound (LCS-1), appropriate buffer.
-
Procedure:
-
In a microplate, combine purified human SOD1 with varying concentrations of LCS-1.
-
Add the WST-1 solution to the wells.
-
Initiate the superoxide-generating reaction by adding a mixture of xanthine and xanthine oxidase.
-
Incubate at room temperature.
-
Monitor the absorbance at the wavelength corresponding to the reduced form of WST-1.
-
The rate of increase in absorbance is inversely proportional to the SOD1 activity. The IC50 is calculated from the inhibition of SOD1 activity at different LCS-1 concentrations.
-
Signaling Pathways and Experimental Workflows
The inhibition of SOD1 by this compound and LCS-1 has downstream effects on cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a general experimental workflow for assessing SOD1 inhibition.
Other SOD1-Targeting Strategies
Beyond small molecule inhibitors, other therapeutic modalities are being explored to target SOD1, particularly in the context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where mutations in SOD1 are causative. These approaches include:
-
Antisense Oligonucleotides (ASOs): These are short, synthetic nucleic acid sequences that can bind to the messenger RNA (mRNA) of a target protein, in this case, SOD1, leading to its degradation and preventing the production of the SOD1 protein.
-
RNA Interference (RNAi): This approach uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to trigger the degradation of SOD1 mRNA, thereby silencing its expression.
These gene-silencing strategies offer a different therapeutic paradigm compared to small molecule inhibitors by targeting the production of the SOD1 protein itself, rather than inhibiting the activity of the existing enzyme.
Conclusion
This compound and LCS-1 represent two distinct classes of small molecule SOD1 inhibitors. This compound demonstrates high potency, particularly in cellular assays, through its mechanism of copper chelation. LCS-1 provides an alternative, non-chelating mechanism of direct SOD1 inhibition. The choice of inhibitor for research or therapeutic development will depend on the specific application and desired mechanism of action. It is crucial for researchers to be aware of potential assay interference, as highlighted by the case of 2-methoxyoestradiol, and to select appropriate and well-validated methods for assessing SOD1 inhibition. The ongoing development of diverse SOD1-targeting strategies underscores the importance of this enzyme as a therapeutic target in various diseases.
References
- 1. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Superoxide dismutase 1 (SOD1) is a target for a small molecule identified in a screen for inhibitors of the growth of lung adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LCS-1 inhibition of superoxide dismutase 1 induces ROS-dependent death of glioma cells and degradates PARP and BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-methoxyestradiol does not inhibit superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Antiangiogenic Effect of ATN-224: A Comparative Guide to Key Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ATN-224's antiangiogenic effects with alternative compounds, supported by experimental data from multiple assays. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
This compound, a second-generation tetrathiomolybdate (B108656) analogue, has demonstrated potent antiangiogenic properties by selectively chelating copper and inhibiting the activity of copper-zinc superoxide (B77818) dismutase 1 (SOD1).[1][2][3][4] This inhibition leads to an increase in superoxide anions within endothelial cells, subsequently suppressing downstream signaling pathways crucial for angiogenesis, such as the extracellular signal-regulated kinase (ERK) pathway.[1] This guide summarizes the key in vitro and in vivo assays used to validate the antiangiogenic efficacy of this compound and provides a framework for comparison with other antiangiogenic agents.
Data Presentation: Quantitative Comparison of Antiangiogenic Activity
The following tables summarize the quantitative data from key assays used to evaluate the antiangiogenic effects of this compound. For comparative purposes, data for tetrathiomolybdate, the first-generation compound, is included where available.
| In Vitro Assay | Test Article | Cell Line | Endpoint | Result | Reference |
| Endothelial Cell Proliferation | This compound | HUVEC | IC50 | 1.4 ± 0.3 µM | [1][5] |
| Intracellular SOD1 Inhibition | This compound | HUVEC | IC50 | 17.5 nM | [1] |
| In Vivo Assay | Test Article | Model | Endpoint | Result | Reference |
| Matrigel Plug Assay | This compound | Mice | Inhibition of Angiogenesis | Significant reduction in vessel formation | [1][5] |
| Red Blood Cell SOD1 Activity | This compound | Human (Phase I) | % Inhibition | > 90% reduction | [3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This in vitro assay is fundamental for assessing the direct effect of a compound on endothelial cell growth, a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
96-well tissue culture plates
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well in EGM-2 supplemented with 10% FBS. Allow cells to adhere overnight.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in low-serum medium. Remove the starvation medium and add the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add MTT reagent to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
In Vivo Matrigel Plug Assay
This widely used in vivo model assesses the formation of new blood vessels into a subcutaneously implanted gel matrix.
Materials:
-
Growth factor-reduced Matrigel
-
Pro-angiogenic factors (e.g., bFGF, VEGF)
-
This compound or vehicle control
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude)
-
Syringes and needles
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Preparation of Matrigel Mixture: On ice, mix liquid Matrigel with pro-angiogenic factors and either this compound or vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
Treatment (Systemic): If not included in the plug, this compound can be administered systemically (e.g., oral gavage, intraperitoneal injection) according to the desired dosing regimen.
-
Incubation: After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. Hemoglobin levels are proportional to the number of red blood cells, indicating the extent of vascularization.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against an endothelial cell marker, such as CD31, to visualize and quantify the microvessel density.
-
Superoxide Dismutase (SOD1) Activity Assay
This assay measures the enzymatic activity of SOD1, the direct target of this compound.
Materials:
-
Cell or tissue lysates
-
SOD assay kit (typically contains a water-soluble tetrazolium salt (WST-1), an enzyme working solution, and a buffer)
-
96-well plate
-
Microplate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This usually involves homogenization in a lysis buffer followed by centrifugation to remove debris.
-
Assay Reaction:
-
Add the sample, WST working solution, and enzyme working solution to the wells of a 96-well plate. The enzyme in the kit generates superoxide anions, which reduce the WST-1 to a colored formazan product.
-
In the presence of SOD1 from the sample, the superoxide anions are dismutated, leading to a decrease in the rate of formazan formation.
-
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the SOD1 activity as the percentage of inhibition of the formazan formation rate compared to a control without the sample. One unit of SOD activity is often defined as the amount of enzyme that inhibits the reduction of WST-1 by 50%.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Cross-Validation of ATN-224's On-Target Effects using SOD1 siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the on-target effects of the SOD1 inhibitor, ATN-224, cross-validated by the genetic knockdown of SOD1 using small interfering RNA (siRNA). This analysis is supported by experimental data from peer-reviewed studies, offering insights into the validation of this compound's mechanism of action.
This compound, a second-generation tetrathiomolybdate (B108656) analogue, functions as a copper chelator, which leads to the inhibition of copper-dependent enzymes, most notably superoxide (B77818) dismutase 1 (SOD1).[1][2][3] The on-target effect of this compound on SOD1 has been corroborated by studies demonstrating that the genetic knockdown of SOD1 using RNA interference (RNAi) technologies, such as small hairpin RNA (shRNA) and siRNA, phenocopies the cellular effects of this compound treatment.[4]
This guide synthesizes findings from key studies to present a direct comparison of the outcomes of chemical inhibition of SOD1 by this compound and its genetic silencing by siRNA.
Comparative Analysis of On-Target Effects
The primary mechanism of action of this compound is the inhibition of SOD1 activity, which leads to a variety of downstream cellular consequences.[1][2][5] Cross-validation experiments using SOD1 siRNA have been instrumental in confirming that these effects are indeed a direct result of SOD1 inhibition.
Phenotypic Correlation: Cell Death Induction
In non-small-cell lung cancer (NSCLC) cells, treatment with this compound has been shown to induce cell death. To validate that this effect is mediated through its intended target, SOD1, researchers have utilized shRNA to specifically knock down SOD1 expression. The results demonstrated that the genetic knockdown of SOD1 phenocopied the cytotoxic effects of this compound, confirming that the drug's efficacy in this context is directly attributable to its inhibition of SOD1.[4]
Signaling Pathway Correlation: Inhibition of ERK1/2 Phosphorylation
This compound has been observed to attenuate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in response to growth factors like epidermal growth factor (EGF).[6] To verify that this signaling modulation is a direct consequence of SOD1 inhibition, experiments were conducted using SOD1 siRNA. Treatment of A431 cells with SOD1 siRNA replicated the inhibitory effect of this compound on EGF-stimulated ERK1/2 phosphorylation. This provides strong evidence that this compound's impact on this crucial signaling pathway is mediated through its on-target inhibition of SOD1.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies, highlighting the parallel effects of this compound and SOD1 knockdown.
| Parameter | This compound Treatment | SOD1 Knockdown (siRNA/shRNA) | Cell Line | Reference |
| Cell Viability | Dose-dependent decrease | Significant decrease in cell viability | Non-small-cell lung cancer (NSCLC) | [4] |
| ERK1/2 Phosphorylation | Attenuation of EGF-stimulated phosphorylation | Attenuation of EGF-stimulated phosphorylation | A431 | [6] |
| SOD1 Activity | Dose and time-dependent decrease | N/A (direct protein reduction) | WEHI7.2 | [1] |
Table 1: Comparative effects of this compound and SOD1 knockdown on cellular endpoints.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
This compound Treatment and Cell Viability Assay
-
Cell Culture: NSCLC cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
This compound Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing varying concentrations of this compound or a vehicle control.
-
Incubation: Cells were incubated with this compound for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using trypan blue exclusion.
-
Data Analysis: The percentage of viable cells in the this compound-treated groups was calculated relative to the vehicle-treated control group.
SOD1 siRNA Transfection and Western Blot Analysis
-
siRNA Design and Synthesis: Validated siRNA sequences targeting human SOD1 and a non-targeting control siRNA were commercially synthesized.
-
Cell Seeding: A431 cells were seeded in 6-well plates to achieve 50-60% confluency at the time of transfection.
-
Transfection: Cells were transfected with SOD1 siRNA or control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Incubation: Cells were incubated with the siRNA-lipid complexes for 48-72 hours to allow for target gene knockdown.
-
Protein Extraction and Quantification: Following incubation, cells were lysed, and total protein was extracted. Protein concentration was determined using a BCA protein assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against SOD1 and a loading control (e.g., β-actin). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
ERK1/2 Phosphorylation Assay
-
Cell Treatment: A431 cells were treated with either this compound or transfected with SOD1 siRNA as described above.
-
Serum Starvation: Prior to growth factor stimulation, cells were serum-starved for a specified period (e.g., 12-24 hours).
-
Growth Factor Stimulation: Cells were stimulated with EGF (e.g., 100 ng/mL) for a short duration (e.g., 5-15 minutes).
-
Protein Lysis: Cells were immediately lysed in a buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Protein extracts were analyzed by Western blotting using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated to determine the effect of the treatments on ERK1/2 phosphorylation.
Visualizing the Cross-Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the cross-validation process and the targeted signaling pathway.
Caption: Workflow illustrating the cross-validation of this compound's on-target effects.
Caption: Simplified signaling pathway showing the role of SOD1 and the points of intervention for this compound and SOD1 siRNA.
References
- 1. Superoxide dismutase 1 (SOD1) is essential for H2O2-mediated oxidation and inactivation of phosphatases in growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting SOD1 reduces experimental non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Copper Chelators in Cancer Therapy: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of copper chelators as a therapeutic strategy against cancer. It delves into their mechanisms of action, summarizes key experimental data, and provides detailed protocols for preclinical evaluation.
Copper is an essential cofactor for a multitude of enzymes involved in critical cellular processes, including mitochondrial respiration, antioxidant defense, and signal transduction. Notably, cancer cells exhibit an increased demand for copper compared to their healthy counterparts, a phenomenon that has positioned copper chelation as a promising anticancer strategy. By sequestering intracellular and extracellular copper, these agents can disrupt tumor growth, angiogenesis, and metastasis. This guide offers a comparative overview of prominent copper chelators, presenting available data to inform further research and development in this burgeoning field.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Copper chelators exert their anticancer effects through a variety of mechanisms, often impacting multiple pathways simultaneously. The primary modes of action include:
-
Inhibition of Angiogenesis: Tumor growth is highly dependent on the formation of new blood vessels, a process in which copper plays a vital role. Copper is a cofactor for several pro-angiogenic factors. By depleting copper, chelators can effectively stifle the tumor's blood supply.
-
Induction of Oxidative Stress: Copper is a redox-active metal. Some copper chelators, after binding copper, can catalytically generate reactive oxygen species (ROS) within cancer cells. This surge in ROS can overwhelm the cell's antioxidant defenses, leading to DNA damage, protein misfolding, and ultimately, apoptosis.
-
Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and is often upregulated in cancer cells to maintain proteostasis. Certain copper-chelator complexes have been shown to inhibit proteasome activity, leading to an accumulation of misfolded proteins and triggering apoptosis.
-
Modulation of Signaling Pathways: Copper is increasingly recognized as a key regulator of oncogenic signaling pathways. Copper chelation has been demonstrated to inhibit the MAPK/ERK and TGF-β signaling cascades, both of which are critical for cancer cell proliferation, invasion, and metastasis.[1] A study using Tetraethylenepentamine (TEPA) showed that copper depletion can downregulate both canonical (TGF-β/SMAD2&3) and non-canonical (e.g., TGF-β/PI3K/AKT, TGF-β/RAS/RAF/MEK/ERK) TGF-β signaling pathways.[2][3][4]
Comparative Efficacy of Copper Chelators
A variety of compounds with copper-chelating properties have been investigated for their anticancer activity. These range from drugs repurposed from the treatment of Wilson's disease, a genetic disorder of copper overload, to novel synthetic molecules.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common metric for a compound's in vitro potency. The following table summarizes the IC50 values for several copper chelators against various cancer cell lines.
| Chelator/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrathiomolybdate (TM) | Breast Cancer (MDA-MB-231) | Not specified, but demonstrated anti-proliferative effects | [5] |
| Trientine (TETA) | Not specified in cancer studies directly, used in combination | - | [1] |
| D-Penicillamine | Not specified in cancer studies directly, used in combination | - | [1] |
| Novel Copper (II) Complex (CO-1) | Breast Cancer (MDA-MB-231) | Not specified, but showed 69.48% tumor growth inhibition in vivo | [6] |
| Novel Copper (II) Complex (CO-2) | Breast Cancer (MDA-MB-231) | Not specified, but showed 45.99% tumor growth inhibition in vivo | [6] |
Note: Direct comparative IC50 data for repurposed drugs like Tetrathiomolybdate, Trientine, and D-Penicillamine in cancer cell lines is not consistently reported in the reviewed literature, as they are often studied for their anti-angiogenic and in vivo effects.
In Vivo Efficacy
Preclinical studies in animal models are crucial for evaluating the therapeutic potential of copper chelators.
| Chelator | Animal Model | Cancer Type | Key Findings | Reference |
| Tetrathiomolybdate (TM) | Mouse Xenograft | Inflammatory Breast Cancer | 69% suppression of primary tumor growth. | [7] |
| Tetrathiomolybdate (TM) | Her2/neu Transgenic Mice | Breast Cancer | Significantly prolonged disease-free survival. | [7] |
| Tetraethylenepentamine (TEPA) | Syngeneic Mouse Model | Triple-Negative Breast Cancer | Reduced lung metastasis. | [8][9] |
| Novel Copper (II) Complex (CO-1) | Athymic Nude Mice Xenograft | Breast Cancer (MDA-MB-231) | 69.48% tumor growth inhibition with minimal toxicity. | [6] |
| Novel Copper (II) Complex (CO-2) | Athymic Nude Mice Xenograft | Breast Cancer (MDA-MB-231) | 45.99% tumor growth inhibition with significant toxicity. | [6] |
Clinical Trials and Side Effects
Several copper chelators have advanced to clinical trials, providing valuable data on their safety and efficacy in human patients.
| Chelator | Phase | Cancer Type(s) | Common Adverse Effects | Reference |
| Tetrathiomolybdate (TM) | Phase I/II | Metastatic solid tumors, Renal, Breast, Prostate, Mesothelioma, Esophageal | Generally well-tolerated; potential for bone marrow suppression (anemia, neutropenia), liver enzyme elevation. | [1] |
| Trientine (TETA) | Phase I | Ovarian, Head and Neck, Lung Cancer (in combination) | Generally well-tolerated. | [1] |
| D-Penicillamine | Phase II | Glioblastoma | Hematologic and renal toxicities. | [1] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental to advancing research. Below are detailed methodologies for key in vitro and in vivo assays to evaluate copper chelators.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Copper chelator stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the copper chelator in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy: Subcutaneous Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to assess the in vivo efficacy of copper chelators.
Materials:
-
Human cancer cell line
-
Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)
-
Complete culture medium
-
PBS
-
Matrigel (optional, can enhance tumor take rate)
-
Anesthetic (e.g., isoflurane)
-
Sterile syringes and needles
-
Calipers
-
Copper chelator formulation for in vivo administration
Procedure:
-
Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 1-5 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the copper chelator or vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring and Endpoint: Monitor the body weight and overall health of the mice throughout the study. Continue treatment and tumor measurements until the tumors in the control group reach the predetermined endpoint.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the copper chelator.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by copper chelation.
Caption: The MAPK/ERK signaling pathway, a key driver of cell proliferation, is influenced by copper levels.
Caption: Copper chelation can inhibit the TGF-β signaling pathway, a critical regulator of epithelial-mesenchymal transition (EMT) and cancer cell invasion.
Conclusion
Copper chelation represents a compelling and clinically relevant strategy for cancer therapy. The ability of these agents to simultaneously target multiple hallmarks of cancer, including angiogenesis, proliferation, and metastasis, underscores their therapeutic potential. While repurposed drugs have shown promise, the development of novel copper chelators with improved selectivity and efficacy is an active area of research. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and advance the field of copper-based cancer therapeutics. Further research focusing on direct comparative studies and the elucidation of resistance mechanisms will be crucial for the successful clinical translation of these promising agents.
References
- 1. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticopper therapy against cancer and diseases of inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 8. (PDF) Copper chelation inhibits TGF-β pathways and suppresses epithelial-mesenchymal transition in cancer (2022) | Ensieh M. Poursani | 1 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
ATN-224: A Second-Generation Tetrathiomolybdate with Enhanced Therapeutic Potential
In the landscape of therapeutic agents targeting copper-dependent pathologies, the second-generation tetrathiomolybdate (B108656), ATN-224 (choline tetrathiomolybdate), has emerged as a promising successor to its first-generation predecessors, primarily ammonium (B1175870) tetrathiomolybdate. This comparison guide delineates the advantages of this compound, supported by experimental data, focusing on its enhanced stability, favorable pharmacokinetic profile, and well-defined mechanism of action. This document is intended for researchers, scientists, and drug development professionals.
Superior Stability and Bioavailability
A pivotal advantage of this compound lies in its formulation as a choline (B1196258) salt, which confers greater stability and improved bioavailability compared to the historically used ammonium salt of tetrathiomolybdate. While direct comparative quantitative data on stability is limited in the public domain, the improved stability of the bis-choline complex is a recognized factor in its clinical development. This enhanced stability is crucial for consistent oral absorption and maintaining therapeutic concentrations. Pharmacokinetic studies have indicated that the absorption of this compound can be further improved when administered with a proton pump inhibitor, leading to a more rapid reduction in serum ceruloplasmin, a surrogate marker for copper levels.
Mechanism of Action: Beyond Copper Chelation
Both first-generation tetrathiomolybdates and this compound exert their primary effect through the chelation of copper. They form tripartite complexes with copper and albumin, rendering copper biologically unavailable. However, research on this compound has elucidated a more nuanced mechanism of action, primarily centered on the inhibition of copper-dependent enzymes crucial for cancer progression.
Inhibition of Superoxide (B77818) Dismutase 1 (SOD1)
A key differentiator for this compound is its well-characterized role as an inhibitor of Cu/Zn superoxide dismutase 1 (SOD1). By chelating the copper cofactor from SOD1, this compound effectively inactivates the enzyme. This inhibition leads to an increase in intracellular superoxide levels, which in turn can induce apoptosis in tumor cells and inhibit endothelial cell proliferation, a critical component of angiogenesis.
Dual Targeting of SOD1 and Cytochrome c Oxidase (CcOX)
Further studies have revealed that this compound's anticancer activity stems from the dual targeting of both SOD1 and the mitochondrial enzyme cytochrome c oxidase (CcOX). This dual inhibition disrupts cellular redox homeostasis and mitochondrial function, leading to peroxynitrite-dependent cell death in hematological malignancies.
Comparative Efficacy and Potency
The targeted inhibition of SOD1 by this compound provides a distinct and potent anti-tumor mechanism. In vitro studies have demonstrated the potent inhibitory effect of this compound on SOD1 activity and cancer cell proliferation.
| Parameter | Cell Line/System | This compound IC50/EC50 | Citation |
| SOD1 Inhibition | Intracellular (HUVEC) | 17.5 ± 3.7 nM | |
| Purified Bovine SOD1 | 0.33 ± 0.03 µM (after 24h) | ||
| Human Blood Cells | 2.91 µM | ||
| Mouse Blood Cells | 3.51 µM | ||
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.4 ± 0.3 µM | |
| Cell Viability | WEHI7.2 Murine Thymic Lymphoma Cells | 5-6 nM | |
| Human Diffuse Large B-cell Lymphoma Cell Lines | 9.73 - 105.61 nM |
Clinical Safety and Tolerability
Clinical trials have provided valuable data on the safety profiles of both this compound and first-generation tetrathiomolybdates.
This compound (Phase I, Advanced Solid Tumors)
-
Maximum Tolerated Dose (MTD): 300 mg/day (loading dose)
-
Dose-Limiting Toxicity (DLT): Grade 3 fatigue at 330 mg/day
-
Common Adverse Events: Grade 3 anemia, grade 3 neutropenia, fatigue, sulfur eructation
First-Generation Tetrathiomolybdate (Ammonium Tetrathiomolybdate - various Phase I/II trials)
-
Common Adverse Events: Anemia, neutropenia, leukopenia, elevated transaminases. These are generally reversible with dose adjustment.
A direct comparative clinical trial (double-blind study) in the context of Wilson's disease, a copper overload disorder, suggested that tetrathiomolybdate was a better choice than trientine (another chelator) for preserving neurological function. While this study did not compare different formulations of tetrathiomolybdate, it underscores the therapeutic potential of this class of compounds. The development of the more stable and bioavailable this compound aims to improve upon the clinical utility of tetrathiomolybdates.
Signaling Pathways and Experimental Workflows
The mechanism of this compound's action involves the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for assessing anti-angiogenic activity.
Caption: Mechanism of this compound action through SOD1 inhibition.
Caption: Experimental workflow for evaluating tetrathiomolybdates.
Experimental Protocols
SOD1 Activity Assay (Colorimetric)
This protocol is based on the principle of the inhibition of a water-soluble tetrazolium salt (WST-1) reduction by superoxide anions.
Materials:
-
Cell lysate from cells treated with this compound or control.
-
WST working solution (contains WST-1 and a substrate for xanthine (B1682287) oxidase).
-
Enzyme working solution (contains xanthine oxidase).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Prepare cell lysates from control and treated cells.
-
Add 20 µL of cell lysate to the wells of a 96-well plate.
-
Add 200 µL of WST working solution to each well.
-
Initiate the reaction by adding 20 µL of the enzyme working solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The SOD1 activity is calculated as the inhibition of the rate of WST-1 reduction. A higher absorbance indicates lower SOD1 activity.
Matrigel Plug Assay for Angiogenesis
This in vivo assay assesses the effect of compounds on the formation of new blood vessels.
Materials:
-
Matrigel (growth factor reduced).
-
Angiogenic factor (e.g., bFGF, VEGF).
-
This compound or control vehicle.
-
Syringes and needles.
-
Mice.
-
Hemoglobin assay kit (e.g., Drabkin's reagent).
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with the angiogenic factor and either this compound or the control vehicle. Keep the mixture on ice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the flank of the mice.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Quantify the vascularization of the plugs by measuring the hemoglobin content. Homogenize the plugs and use a hemoglobin assay kit to determine the amount of hemoglobin, which correlates with the extent of new blood vessel formation.
Conclusion
This compound represents a significant advancement over first-generation tetrathiomolybdates. Its improved stability and bioavailability, coupled with a well-defined mechanism of action centered on the potent inhibition of SOD1 and CcOX, provide a strong rationale for its continued investigation and development as a therapeutic agent for cancer and other copper-dependent diseases. The ability to directly target key enzymatic drivers of tumor progression and angiogenesis distinguishes this compound as a more targeted and potentially more efficacious copper chelation therapy. Further head-to-head comparative studies will be invaluable in fully elucidating the quantitative advantages of this compound and optimizing its clinical application.
Evaluating the Specificity of ATN-224 as a SOD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of ATN-224 as a superoxide (B77818) dismutase 1 (SOD1) inhibitor. Through a detailed comparison with other SOD1-targeting alternatives, supported by experimental data and methodologies, this document aims to offer a clear perspective for researchers in oncology, neurodegenerative diseases, and other fields where SOD1 modulation is a therapeutic strategy.
Introduction to this compound and SOD1 Inhibition
This compound, also known as choline (B1196258) tetrathiomolybdate (B108656), is a second-generation tetrathiomolybdate analogue that functions as a high-affinity copper chelator.[1] Its primary mechanism of action as an anti-cancer and anti-angiogenic agent is attributed to the inhibition of the copper-zinc superoxide dismutase 1 (SOD1).[2] SOD1 is a critical enzyme in cellular defense against oxidative stress, catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide. By chelating the copper cofactor essential for SOD1's enzymatic activity, this compound effectively reduces its function.[3] However, as a copper chelator, the specificity of this compound for SOD1 over other copper-containing enzymes is a critical aspect to consider for its therapeutic application.
Comparative Analysis of SOD1 Inhibitors
This section compares the performance of this compound with other known SOD1 inhibitors, focusing on their mechanism of action, potency, and known off-target effects.
Data Presentation
The following table summarizes the quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (SOD1) | Known Off-Target Effects |
| This compound | SOD1, Cytochrome c Oxidase (CcOX) | Copper Chelator | 17.5 nM (in endothelial cells), 0.33 µM (purified bovine SOD1), 185 nM (A431 cells) | Inhibition of Cytochrome c Oxidase[1][2] |
| LCS-1 | SOD1 | Small molecule inhibitor (non-copper chelator) | 1.07 µM | Potential for other off-target effects, though not extensively characterized in comparative studies. |
| Tofersen | SOD1 mRNA | Antisense Oligonucleotide | Not applicable (reduces protein expression) | Primarily related to intrathecal administration; systemic off-target effects are considered minimal due to its specific RNA targeting. |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of SOD1 inhibitors.
SOD1 Activity Assay (WST-1 Method)
This colorimetric assay is commonly used to measure SOD activity.
Principle: The assay utilizes a water-soluble tetrazolium salt, WST-1, which is reduced by superoxide anions to a colored formazan (B1609692) product. The superoxide anions are generated by a xanthine (B1682287)/xanthine oxidase system. SOD1 activity is measured by its ability to inhibit the reduction of WST-1, leading to a decrease in the colorimetric signal.
Protocol:
-
Reagent Preparation:
-
Prepare a WST-1 working solution containing WST-1 and xanthine in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a xanthine oxidase enzyme solution in the same buffer.
-
-
Sample Preparation:
-
Prepare cell lysates or tissue homogenates in a suitable lysis buffer.
-
Determine the protein concentration of the samples for normalization.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample (or SOD1 standard) to each well.
-
Add 200 µL of the WST-1 working solution to each well and mix.
-
Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of WST-1 reduction for each sample relative to a control without SOD1.
-
The SOD1 activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that inhibits the rate of WST-1 reduction by 50%.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (e.g., SOD1) can alter the protein's thermal stability. When cells are heated, unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified to assess target engagement.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor (e.g., this compound) at various concentrations or with a vehicle control.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated protein pellet by centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (SOD1).
-
Quantify the band intensities to determine the amount of soluble SOD1 at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble SOD1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., purified SOD1) in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Protocol:
-
Sample Preparation:
-
Prepare solutions of purified SOD1 and this compound in the same, precisely matched buffer to minimize heats of dilution.
-
Thoroughly degas the solutions before the experiment.
-
-
ITC Experiment:
-
Load the SOD1 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the SOD1 solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to SOD1.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound, highlighting SOD1 inhibition and off-target effects.
Experimental Workflow for CETSA
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Discussion on Specificity
The available data indicates that this compound is a potent inhibitor of SOD1, with IC50 values in the nanomolar to low micromolar range depending on the experimental system. Its mechanism as a copper chelator is well-established. However, this mechanism also leads to off-target effects, most notably the inhibition of cytochrome c oxidase (CcOX), another copper-dependent enzyme.[1][2] While a precise IC50 for CcOX inhibition by this compound is not consistently reported across studies, evidence suggests that it occurs at concentrations that are therapeutically relevant.[2] This lack of absolute specificity is a key consideration for its clinical development and interpretation of experimental results.
The choice of a SOD1 inhibitor will therefore depend on the specific research or therapeutic context. For applications where broad modulation of copper-dependent pathways may be acceptable or even beneficial, this compound remains a valuable tool. For studies requiring highly specific inhibition of SOD1 enzymatic activity without disrupting copper homeostasis, inhibitors with alternative mechanisms like LCS-1 may be more suitable. For therapeutic strategies aiming to reduce total SOD1 protein levels with high specificity, antisense oligonucleotides like tofersen represent the most targeted approach.
Conclusion
This compound is a potent inhibitor of SOD1 that acts through copper chelation. While effective at inhibiting its primary target, its specificity is limited by its mechanism of action, leading to the inhibition of other copper-dependent enzymes such as cytochrome c oxidase. Researchers and drug developers should carefully consider these on- and off-target effects when designing experiments or therapeutic strategies. The availability of alternative SOD1 inhibitors with different mechanisms of action provides a valuable toolkit for dissecting the specific roles of SOD1 in health and disease. Further head-to-head comparative studies employing broad kinase and enzyme panels are warranted to fully elucidate the selectivity profiles of these inhibitors.
References
- 1. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specific Inhibition of SOD1 Selectively Promotes Apoptosis of Cancer Cells via Regulation of the ROS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATN-224 and Other Antiangiogenic Agents: A Guide for Researchers
In the landscape of anticancer therapies, antiangiogenic agents play a crucial role by disrupting the formation of new blood vessels that tumors require for growth and metastasis. This guide provides a detailed comparison of ATN-224, a copper-chelating agent with a unique mechanism of action, against a panel of established antiangiogenic drugs. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of their mechanisms, preclinical efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Divergence in Strategy
Antiangiogenic therapies employ diverse strategies to inhibit neovascularization. While many agents target the well-established Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound operates through a distinct mechanism involving copper chelation and the inhibition of superoxide (B77818) dismutase 1 (SOD1).
This compound: This agent is a second-generation tetrathiomolybdate (B108656) analog that selectively binds copper with high affinity.[1] By chelating copper, this compound inhibits the activity of copper-dependent enzymes, most notably SOD1.[1] The inhibition of SOD1 in endothelial and tumor cells leads to an increase in superoxide anions, which in turn inhibits downstream signaling pathways like the extracellular signal-regulated kinase (ERK) phosphorylation, ultimately hindering endothelial cell proliferation and inducing apoptosis in tumor cells.[1]
VEGF/VEGFR Inhibitors: A majority of the other antiangiogenic agents are either monoclonal antibodies that sequester VEGF or small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular signaling of VEGF receptors (VEGFRs) and other receptor tyrosine kinases.
-
Bevacizumab (Avastin®): A recombinant humanized monoclonal antibody that binds to and neutralizes all isoforms of VEGF-A, preventing its interaction with VEGFRs on the surface of endothelial cells.[2]
-
Sunitinib (B231) (Sutent®): An oral multi-kinase inhibitor that targets VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, FLT3, and RET.[3] Its action leads to the inhibition of both tumor angiogenesis and tumor cell proliferation.[3]
-
Sorafenib (Nexavar®): Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf family of serine/threonine kinases, thereby inhibiting both angiogenesis and tumor cell proliferation.
-
Pazopanib (B1684535) (Votrient®): An oral angiogenesis inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[4]
-
Axitinib (Inlyta®): A potent and selective inhibitor of VEGFR-1, -2, and -3.[6]
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound with other antiangiogenic agents are limited. The following tables summarize available quantitative data from various independent studies to provide a comparative overview. It is crucial to note that these values may not be directly comparable due to variations in experimental conditions.
In Vitro Antiangiogenic Activity
| Agent | Target(s) | Assay | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | SOD1 (via copper chelation) | Endothelial Cell Proliferation | HUVEC | ~1.4 µM | [7] |
| Bevacizumab | VEGF-A | Endothelial Cell Proliferation | HUVEC | ED50: 48-50 ng/mL | [8] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, etc. | Endothelial Cell Proliferation | HUVEC | - | [9] |
| Sorafenib | VEGFRs, PDGFRs, Raf kinases | - | - | - | |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | VEGFR-2 Phosphorylation | HUVEC | IC50: ~8 nM | |
| Vandetanib | VEGFR, EGFR, RET | Tube Formation | HUVEC | IC50 (Branch Points): 33.23 nM | [5] |
| Axitinib | VEGFRs | VEGFR Phosphorylation | - | Picomolar IC50 values | [6] |
Data not available is indicated by "-". HUVEC: Human Umbilical Vein Endothelial Cells.
In Vivo Antiangiogenic and Antitumor Activity
| Agent | Model | Assay | Efficacy Metric | Result | Reference(s) |
| This compound | Matrigel Plug (mice) | Angiogenesis Inhibition | - | Significant inhibition of angiogenesis | [7] |
| Bevacizumab | Ovarian Carcinoma Xenograft (mice) | Tumor Growth Inhibition | - | Potentiated antitumor activity of paclitaxel | [10] |
| Sunitinib | Renal Cell Carcinoma Xenograft (mice) | Microvessel Density | % reduction | 74% reduction | [6] |
| Sorafenib | Adrenal Tumor Xenograft (mice) | Microvessel Density | - | Decreased number of tumor blood vessels | |
| Pazopanib | Colon Carcinoma Xenograft (mice) | Angiogenesis Inhibition | - | Significant inhibition of vascularization | |
| Vandetanib | Breast Tumor Xenograft (mice) | Angiogenesis Inhibition | - | Significantly inhibited angiogenesis | [5] |
| Axitinib | Glioblastoma Xenograft (mice) | Microvessel Density | % reduction | >90% reduction | [9] |
Data not available is indicated by "-".
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of these antiangiogenic agents.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
-
Preparation: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium. The cell suspension is then seeded onto the solidified matrix.
-
Treatment: The cells are treated with various concentrations of the antiangiogenic agent (e.g., this compound, Sunitinib) or a vehicle control.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Analysis: The formation of tube-like structures is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and the number of loops are measured using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneous implant of basement membrane matrix.
-
Preparation: Matrigel is mixed on ice with a pro-angiogenic factor (e.g., VEGF or bFGF) and the antiangiogenic agent to be tested or a vehicle control.
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice (e.g., C57BL/6). The liquid Matrigel solidifies at body temperature, forming a "plug".
-
Incubation: The mice are monitored for a period of 7-21 days, during which new blood vessels from the host vasculature infiltrate the Matrigel plug.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by:
-
Hemoglobin content: Measuring the amount of hemoglobin in the plug using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the density of red blood cells and, therefore, blood vessels.
-
Immunohistochemistry: Staining sections of the plug for endothelial cell markers (e.g., CD31) and quantifying the microvessel density using image analysis.
-
Western Blot for VEGFR-2 Phosphorylation
This assay measures the activation of VEGFR-2, a key step in VEGF-mediated angiogenesis.
-
Cell Culture and Treatment: Endothelial cells (e.g., HUVECs) are cultured and then treated with the test compound (e.g., a VEGFR inhibitor) for a specified time, followed by stimulation with VEGF to induce receptor phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands corresponding to pVEGFR-2 are visualized. The membrane is often stripped and re-probed with an antibody for total VEGFR-2 to normalize for protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating antiangiogenic agents.
Conclusion
This compound presents a unique antiangiogenic strategy by targeting copper metabolism and SOD1 activity, distinguishing it from the majority of agents that focus on the VEGF/VEGFR pathway. While direct comparative efficacy data remains scarce, the available preclinical evidence suggests that both this compound and the various VEGF/VEGFR inhibitors demonstrate significant antiangiogenic and antitumor effects in various models. The choice of an appropriate agent for research or therapeutic development will depend on the specific cancer type, its underlying molecular drivers of angiogenesis, and the potential for combination therapies. Further head-to-head studies are warranted to definitively establish the relative potency and efficacy of these different classes of antiangiogenic agents.
References
- 1. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
- 3. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib or Pazopanib: Is There Any Difference Between Tyrosine Kinase Inhibitors in the Pre-Nivolumab Setting in Metastatic Renal Cell Carcinoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Pathways Involved in Tumor Angiogenesis and Bevacizumab Based Anti-Angiogenic Therapy with Special References to Ovarian Cancer | MDPI [mdpi.com]
- 9. Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bevacizumab-Induced Inhibition of Angiogenesis Promotes a More Homogeneous Intratumoral Distribution of Paclitaxel, Improving the Antitumor Response - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-224: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for ATN-224 (Choline Tetrathiomolybdate), a promising anti-cancer agent. By objectively presenting the available data, this document aims to facilitate a deeper understanding of this compound's mechanism of action and its translational potential.
Executive Summary
This compound is a second-generation tetrathiomolybdate (B108656) analogue that acts as a potent copper chelator. Its primary mechanism of action involves the inhibition of superoxide (B77818) dismutase 1 (SOD1), a copper-dependent enzyme crucial for cellular redox homeostasis.[1] This inhibition leads to a cascade of downstream effects, including the suppression of angiogenesis and the induction of apoptosis in tumor cells. This guide correlates the findings from cell-based assays with results from animal models and human clinical trials to provide a holistic view of this compound's therapeutic profile.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Inhibition of cell growth | 1.4 ± 0.3 µM | [2] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | SOD1 Activity Assay | Inhibition of intracellular SOD1 activity | 17.5 ± 3.7 nM | [2] |
| MM.1S (Multiple Myeloma) | Apoptosis Assay | Induction of apoptosis | ~5 µM | [3] |
| WEHI7.2 (Lymphoma) | Viability Assay | Decrease in viable cells | 3.17 ± 0.27 nM | [4] |
| Hb12 (Lymphoma) | Viability Assay | Decrease in viable cells | 5.84 ± 0.34 nM | [4] |
| 200R (Lymphoma) | Viability Assay | Decrease in viable cells | 5.25 ± 0.32 nM | [4] |
In Vivo Efficacy of this compound
| Model | Study Type | Dosage | Key Findings | Reference |
| Murine Myeloma Model (SCID-hu) | Preclinical | 5, 15, 50 mg/kg | Marked inhibition of tumor growth at 15 and 50 mg/kg. | [3] |
| Matrigel Plug Angiogenesis Assay (Mice) | Preclinical | Not specified | Inhibition of growth factor-driven angiogenesis. | [2] |
| Advanced Solid Tumors (Humans) | Phase I Clinical Trial | Dose escalation up to 330 mg/day (MTD: 300 mg/day) | >90% reduction in red blood cell SOD1 activity; reduction in serum ceruloplasmin. | [1] |
| Hormone-Naïve Prostate Cancer (Humans) | Phase II Clinical Trial | 30 mg/day and 300 mg/day | Low-dose (30 mg/day) showed biologic activity with improved PSA kinetics. | [3] |
Experimental Protocols
In Vitro Cell Proliferation Assay (HUVEC)
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media supplemented with growth factors.
-
Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).
-
Quantification: Cell proliferation is assessed using a standard method such as the MTS assay, which measures mitochondrial activity as an indicator of cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the log of this compound concentration.
In Vivo Matrigel Plug Angiogenesis Assay
-
Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF or FGF-2) and the test compound (this compound) at 4°C.
-
Implantation: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.
-
Angiogenesis Induction: The pro-angiogenic factors within the plug stimulate the infiltration of host endothelial cells and the formation of new blood vessels.
-
Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised. The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug or by immunohistochemical staining for endothelial cell markers like CD31.[5][6]
Phase I Clinical Trial in Advanced Solid Tumors
-
Patient Population: Patients with advanced solid tumors for whom standard therapy is no longer effective.
-
Study Design: A dose-escalation study to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of orally administered this compound.
-
Dosing Regimen: Patients are enrolled in cohorts and receive escalating doses of this compound daily until copper depletion is achieved, followed by a maintenance dose.
-
Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic profiling and preliminary evidence of anti-tumor activity, often assessed through biomarkers such as serum ceruloplasmin and SOD1 activity in red blood cells.[1]
Mandatory Visualization
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Effects of tetrathiomolybdate on copper metabolism in healthy volunteers and in patients with Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otcmarkets.com [otcmarkets.com]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ATN-224 Clinical Trial Outcomes: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the clinical trial outcomes for ATN-224 (bis-choline tetrathiomolybdate), a novel investigational agent. We will objectively compare its performance with alternative treatments, supported by available experimental data, to inform ongoing and future research in oncology.
Mechanism of Action
This compound is an orally available, small-molecule inhibitor of copper-zinc superoxide (B77818) dismutase (SOD1).[1] By chelating copper, this compound disrupts the function of SOD1, an enzyme crucial for managing oxidative stress and involved in the signaling pathways of various growth factors like VEGF and FGF-2.[1] The inhibition of SOD1 leads to an increase in reactive oxygen species, which can induce apoptosis in tumor cells and inhibit proliferation in endothelial cells, thereby exerting both direct antitumor and antiangiogenic effects.
Clinical Trial Data Summary
This compound has been evaluated in Phase I and II clinical trials across various cancer types, including advanced solid tumors, biochemically recurrent prostate cancer, and relapsed or refractory multiple myeloma.
Advanced Solid Tumors: Phase I Trial
A Phase I dose-escalation study was conducted to determine the safety, maximum tolerated dose (MTD), and pharmacokinetic profile of this compound in patients with advanced solid tumors.[2]
| Parameter | Value | Reference |
| Number of Patients | 18 | [2] |
| Treatment Cycles | 78 | [2] |
| Maximum Administered Dose | 330 mg/day | [2] |
| Maximum Tolerated Dose (MTD) | 300 mg/day | [2] |
| Dose-Limiting Toxicity | Grade 3 Fatigue | [2] |
| Efficacy | ||
| Stable Disease > 6 months | 2 patients | [2] |
| Pharmacodynamics | ||
| Reduction in RBC SOD1 Activity | >90% | [2] |
| Time to Target Ceruloplasmin | 21 days (median) | [2] |
Key Toxicities (at MTD): Grade 3 anemia, grade 3 neutropenia, fatigue, and sulfur eructation.[2]
Biochemically Recurrent Prostate Cancer: Phase II Trial
A randomized, non-comparative Phase II study evaluated two dose levels of this compound in patients with hormone-naïve, biochemically recurrent prostate cancer (NCT00405574).
| Outcome | Low Dose (30 mg/day) | High Dose (300 mg/day) | Reference |
| Number of Patients | 24 | 23 | |
| PSA Progression-Free at 24 weeks | 59% (95% CI: 33-82%) | 45% (95% CI: 17-77%) | |
| Median PSA Progression-Free Survival | 30 weeks (95% CI: 21-40+) | 26 weeks (95% CI: 24-39+) | |
| PSA Kinetics | |||
| Mean PSA Slope Decrease | Significant (p=0.006) | Not Significant | |
| Mean PSADT Increase | Significant (p=0.032) | Not Significant |
Relapsed/Refractory Multiple Myeloma: Phase I Trial
A Phase I study assessed the safety and efficacy of this compound in combination with bortezomib (B1684674) in patients with multiple myeloma who had relapsed from or were refractory to bortezomib (NCT00352742).[3][4]
| Parameter | Value | Reference |
| Number of Patients | 21 | [1] |
| Efficacy | ||
| Complete Response | 1 patient (>10 months) | [1] |
| Disease Progression within 90 days | 20 patients | [1] |
| Recommended Phase II Dose | ||
| This compound | 210 mg daily for 21 days | [1] |
| Bortezomib | 1.0 mg/m² on days 8, 11, 15, 18 of a 28-day cycle | [1] |
Dose-Limiting Toxicity: Grade 4 thrombocytopenia was observed in one patient in the cohort receiving 180 mg this compound and 1.3 mg/m² bortezomib.[1]
Comparison with Standard of Care
Advanced Solid Tumors (Second-Line Treatment)
Direct comparative trials are unavailable. However, historical data for second-line chemotherapy in advanced solid tumors after progression on platinum-based chemotherapy provide a benchmark.
| Treatment | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference |
| Various Chemotherapies | 7.7 - 13.5 months | 5.1 - 8.4 months |
Note: These are not head-to-head comparisons and should be interpreted with caution due to differences in patient populations and study designs.
Biochemically Recurrent Prostate Cancer
Standard management options include salvage radiation therapy (SRT) and androgen deprivation therapy (ADT).
| Treatment | Efficacy Outcome | Result | Reference |
| Salvage Radiation Therapy (SRT) | 5-year Biochemical Recurrence-Free Survival | 56% - 81% | |
| Androgen Deprivation Therapy (ADT) + SRT | 12-year Overall Survival | 76.3% (vs. 71.3% with placebo + SRT) | |
| Immediate vs. Delayed ADT | Overall Survival | No significant difference in some studies |
Experimental Protocols
Measurement of Superoxide Dismutase 1 (SOD1) Activity
SOD1 activity in red blood cells was measured using a commercially available assay kit.[5] The principle of the assay involves the inhibition of a colorimetric reaction by SOD1. Briefly, whole blood is collected, and red blood cells are isolated and lysed. The lysate is then added to a reaction mixture containing a substrate that produces a colored product upon reduction by superoxide anions. The presence of SOD1 in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD1 activity, which is measured spectrophotometrically.[5]
Measurement of Ceruloplasmin Levels
Serum ceruloplasmin levels, a surrogate marker for systemic copper levels, were measured using an immunoturbidimetric assay on an automated clinical chemistry analyzer.[6] This method is based on the reaction between ceruloplasmin in the patient's serum and a specific antibody, leading to the formation of an insoluble complex. The turbidity of the solution, which is proportional to the ceruloplasmin concentration, is then measured.
Calculation of PSA Kinetics
Prostate-Specific Antigen (PSA) kinetics, including PSA slope and PSA doubling time (PSADT), were calculated based on serial PSA measurements. The natural logarithm of PSA values is plotted against time, and a linear regression analysis is performed. The slope of this line represents the PSA slope. The PSADT is calculated from the slope using the formula: PSADT = ln(2) / slope.[7] At least three PSA values over a period of at least 18 months are generally required for a meaningful assessment.[8]
Conclusion
The clinical trial data for this compound demonstrate a manageable safety profile and suggest potential biological activity in advanced solid tumors, biochemically recurrent prostate cancer, and relapsed/refractory multiple myeloma. In prostate cancer, the low-dose regimen appeared to have a more favorable impact on PSA kinetics. The combination with bortezomib in multiple myeloma showed some efficacy in a heavily pre-treated population. However, the clinical development of this compound appears to have stalled, with no recent large-scale trials reported. Further investigation would be necessary to establish its definitive role in cancer therapy and to identify patient populations most likely to benefit. The provided data and methodologies can serve as a valuable reference for researchers exploring copper chelation and SOD1 inhibition as therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study of this compound and Bortezomib in Patients With Multiple Myeloma [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labcorp.com [labcorp.com]
- 7. Changes in PSA Kinetics Predict Metastasis-Free Survival in Men with PSA-Recurrent Prostate Cancer Treated with Non-Hormonal Agents: Combined Analysis of 4 Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gpnotebook.com [gpnotebook.com]
ATN-224: A Novel Copper-Chelating Agent Benchmarked Against Standard-of-Care Cancer Therapies
For Immediate Release
This guide provides a comprehensive comparison of the investigational anti-cancer agent ATN-224 against established standard-of-care therapies for hematological malignancies and biochemically recurrent prostate cancer. The content herein is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by preclinical and clinical data.
This compound is an orally bioavailable, second-generation tetrathiomolybdate (B108656) analogue that functions as a copper-chelating agent.[1][2] Its primary mechanism of action involves the inhibition of superoxide (B77818) dismutase 1 (SOD1), a copper-dependent enzyme crucial for cellular redox balance and signaling pathways implicated in cancer cell proliferation and angiogenesis.[1] By disrupting copper homeostasis, this compound induces oxidative stress and apoptosis in tumor cells and inhibits the formation of new blood vessels that supply tumors with essential nutrients.[1]
This compound in Hematological Malignancies: A Preclinical Comparison with Doxorubicin (B1662922)
Doxorubicin is a cornerstone of chemotherapy for many hematological malignancies. However, its use is often limited by significant cardiotoxicity and the development of drug resistance. Preclinical studies have explored this compound as a potential therapeutic agent, both alone and in combination with doxorubicin, in models of hematological cancers.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in combination with doxorubicin compared to doxorubicin alone in a WEHI7.2 murine T-cell leukemia cell line.
| Treatment Group | Drug Concentration(s) | Cell Viability (%) |
| Doxorubicin alone | 5 nM | ~80% |
| 10 nM | ~65% | |
| This compound + Doxorubicin | 3 nM this compound + 5 nM Doxorubicin | ~60% |
| 3 nM this compound + 10 nM Doxorubicin | ~45% |
Data extracted from a study by Lee et al. (2013). The study did not provide data for this compound as a monotherapy in this specific experiment.
Experimental Protocol: In Vitro Cell Viability Assay
Cell Line: WEHI7.2 murine T-cell leukemia cells.
Treatment: Cells were treated with vehicle, this compound (3 nM), doxorubicin (5 nM and 10 nM), or a combination of this compound and doxorubicin.
Assay: Cell viability was assessed after a specified incubation period using a standard method such as MTT or trypan blue exclusion. The percentage of viable cells was determined relative to the vehicle-treated control group.
Statistical Analysis: All values were reported as mean ± standard error of the mean (SEM) from at least three independent experiments.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
This compound in Biochemically Recurrent Prostate Cancer: A Clinical Perspective
Biochemically recurrent prostate cancer, characterized by a rising prostate-specific antigen (PSA) level after definitive local therapy without radiographic evidence of metastases, presents a therapeutic challenge. The current standard of care often involves androgen deprivation therapy (ADT), which is associated with significant side effects. A phase II clinical trial evaluated the efficacy and safety of this compound in this patient population.
Quantitative Data Summary: Phase II Clinical Trial of this compound
The following table summarizes key efficacy and safety data from a non-comparative, randomized phase II study of two dose levels of this compound in patients with biochemically recurrent, hormone-naïve prostate cancer.[3]
| Endpoint | Low-Dose this compound (30 mg/day) | High-Dose this compound (300 mg/day loading dose) |
| Efficacy | ||
| PSA Progression-Free at 24 weeks | 59% (95% CI: 33-82%) | 45% (95% CI: 17-77%) |
| Median PSA Progression-Free Survival | 30 weeks (95% CI: 21-40+) | 26 weeks (95% CI: 24-39+) |
| Significant Mean PSA Slope Decrease | Yes (p=0.006) | No |
| Significant Mean PSADT Increase | Yes (p=0.032) | No |
| Safety (Most Frequent Adverse Events) | ||
| Fatigue | Reported | Reported |
| Gastrointestinal Disorders | Reported | Reported |
| Skin Reactions | Reported | Reported |
| Reversible Grade 3-4 Leucopenia | Not specified | Reported in 3 patients leading to discontinuation |
CI: Confidence Interval; PSADT: Prostate-Specific Antigen Doubling Time.
Experimental Protocol: Phase II Clinical Trial (NCT00405574)
Study Design: A randomized, non-comparative, multicenter phase II study.
Patient Population: Patients with biochemically recurrent prostate cancer, PSA doubling time <12 months, no radiographic evidence of metastasis, and serum testosterone (B1683101) >150 ng/dL.
Treatment Arms:
-
Low-Dose: 30 mg this compound orally once daily.
-
High-Dose: 300 mg this compound orally once daily for two weeks, followed by a dose titrated to maintain ceruloplasmin levels between 5-15 mg/dL.
Primary Endpoint: Proportion of patients free of PSA progression at 24 weeks. PSA progression was defined as a ≥50% increase in PSA from baseline or post-treatment nadir.
Secondary Endpoints: Changes in PSA slope and PSADT, and safety.
Experimental Workflow: Clinical Trial Protocol
Caption: Workflow of the Phase II this compound clinical trial.
Discussion and Future Directions
The preclinical data in hematological malignancies suggest that this compound may enhance the efficacy of standard chemotherapy like doxorubicin, potentially allowing for lower, less toxic doses. Further investigation into this compound as a monotherapy and in combination with other standard-of-care agents is warranted.
In the context of biochemically recurrent prostate cancer, the phase II trial of this compound demonstrated biological activity, particularly at the lower dose, as evidenced by favorable changes in PSA kinetics.[3] However, this was a non-comparative study, and a direct comparison with the standard of care, ADT, is necessary to establish the relative efficacy and safety of this compound. Future randomized controlled trials comparing this compound to ADT or as an adjunct to ADT would be a logical next step in the clinical development of this agent for prostate cancer.
Overall, this compound represents a promising investigational agent with a novel mechanism of action. The data presented in this guide highlight its potential to address unmet needs in cancer therapy. Continued research is crucial to fully elucidate its therapeutic role and to identify the patient populations most likely to benefit from this targeted approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of ATN-224: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the therapeutic window of ATN-224, a promising anti-cancer agent. By objectively comparing its performance across various cancer types and presenting supporting experimental data, this document serves as a valuable resource for evaluating its potential in oncology research and development.
This compound, a second-generation tetrathiomolybdate (B108656) analogue, functions as a potent copper chelator. Its primary mechanism of action involves the inhibition of superoxide (B77818) dismutase 1 (SOD1), a key enzyme in cellular oxidative stress management. This inhibition disrupts cancer cell signaling, suppresses angiogenesis, and induces apoptosis, making this compound a subject of significant interest in cancer therapy. This guide synthesizes preclinical and clinical data to illuminate the therapeutic window of this compound in different cancer contexts.
Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the efficacy and dosage of this compound from in vitro, preclinical, and clinical studies.
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HUVEC | Endothelial | IC50 (Proliferation) | 1.4 ± 0.3 µM | [1] |
| HUVEC | Endothelial | IC50 (SOD1 Activity) | 17.5 ± 3.7 nM | [1] |
| A431 | Epidermoid Carcinoma | IC50 (SOD1 Activity) | 185 ± 65 nM | [2] |
| A549 | Lung Cancer | Effective Dose (Cell Death) | 10 µM | [3] |
| KP Cells | Lung Cancer (Mouse) | Effective Dose (Cell Death) | 5-20 µM | [3] |
| WEHI7.2 | Lymphoma (Mouse) | EC50 (Viability) | 3.17 ± 0.27 nM | [4] |
| Hb12 | Lymphoma (Mouse) | EC50 (Viability) | 5.84 ± 0.34 nM | [4] |
| 200R | Lymphoma (Mouse) | EC50 (Viability) | 5.25 ± 0.32 nM | [4] |
Table 2: Preclinical Efficacy and Dosing of this compound in Animal Models
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Refractory Myeloma | SCID Mice | 5, 15, and 50 mg/kg/day (oral gavage, Mon-Fri) | Marked inhibition of tumor growth at 15 and 50 mg/kg. | [No direct citation available] |
| Non-Small-Cell Lung Cancer (KrasG12D Tp53-) | Mice | Not specified | Reduced tumor burden, decreased proliferation (Ki67), and increased apoptosis (cleaved caspase-3). | [3] |
Table 3: Clinical Dosing and Toxicity of this compound in Human Trials
| Clinical Trial Phase | Cancer Type | Dosing Regimen | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| Phase I | Advanced Solid Tumors | Escalating oral doses | 300 mg/day | Grade 3 fatigue, anemia, and neutropenia. | [5] |
| Phase II | Hormone-Naïve Prostate Cancer | Low Dose: 30 mg/day; High Dose: 300 mg/day for 2 weeks followed by titrated dose | Not Applicable | Well-tolerated. Some grade 3-4 leucopenia, rash, and elevated aminotransferases in the high-dose arm. | [6] |
Signaling Pathways and Mechanisms of Action
This compound's primary molecular target is SOD1. By chelating copper, an essential cofactor for SOD1 activity, this compound disrupts the enzyme's function. This leads to an accumulation of superoxide radicals and a decrease in hydrogen peroxide levels, impacting multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
In endothelial cells, the inhibition of SOD1 by this compound leads to reduced phosphorylation of ERK1/2, a key signaling molecule in angiogenesis, thereby suppressing blood vessel formation.[7] In some cancer cells, such as non-small-cell lung cancer, the accumulation of superoxide due to SOD1 inhibition activates the p38 MAPK pathway, leading to apoptosis.[3] Furthermore, by preventing the hydrogen peroxide-mediated inactivation of protein tyrosine phosphatases (PTPs), this compound maintains PTP activity, which in turn dephosphorylates and inactivates pro-survival signaling pathways.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Matrigel Plug Angiogenesis Assay
Objective: To assess the anti-angiogenic activity of this compound in vivo.
Protocol:
-
Preparation of Matrigel Mixture: Thaw Matrigel on ice. Mix tumor cells (5 x 106 to 1 x 107 cells) with 50 µL of plain medium and 250 µL of ice-cold Matrigel.[3][8]
-
Injection: Subcutaneously inject 300 µL of the cell-Matrigel mixture into the flank of athymic nude mice using an ice-cold syringe.[3][8]
-
Treatment: Administer this compound or vehicle control to the mice as per the desired dosing regimen (e.g., oral gavage).
-
Plug Excision and Analysis: After a defined period (e.g., 7-14 days), excise the Matrigel plugs.[8]
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure hemoglobin content using a spectrophotometer as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., CD31 or CD34) to visualize and quantify microvessel density.[3][8]
-
Caption: Workflow for the Matrigel plug angiogenesis assay.
Superoxide Dismutase (SOD) Activity Assay
Objective: To measure the inhibitory effect of this compound on SOD1 activity in cells or tissues.
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and this compound-treated samples. Determine the protein concentration of each sample.
-
Assay Principle: The assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the colorimetric reaction.
-
Reaction Mixture: In a 96-well plate, add the sample, a solution of the tetrazolium salt, and xanthine.
-
Initiation of Reaction: Add xanthine oxidase to each well to initiate the generation of superoxide radicals.
-
Measurement: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes) and then measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction compared to a control without the sample. An IC50 value for this compound can be determined by testing a range of concentrations.
References
- 1. Redox-related antimelanoma activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Targeting SOD1 reduces experimental non–small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncologynewscentral.com [oncologynewscentral.com]
Meta-analysis of studies investigating ATN-224's anticancer effects
ATN-224, also known as choline (B1196258) tetrathiomolybdate (B108656), is an investigational oral therapeutic agent that has been evaluated for its anticancer properties. Its primary mechanism of action involves copper chelation, leading to the inhibition of copper-dependent enzymes crucial for tumor growth and angiogenesis, most notably superoxide (B77818) dismutase 1 (SOD1).[1][2][3][4] This guide provides a comparative meta-analysis of preclinical and clinical studies investigating the efficacy of this compound, presenting quantitative data, experimental protocols, and visualizing key biological pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, including its effects on cancer cell lines, animal models, and clinical trial outcomes.
Table 1: Preclinical Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Key Findings | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial | 1.4 ± 0.3 µmol/L | Inhibition of proliferation | [2] |
| WEHI7.2 | Lymphoma | 3.17 ± 0.27 nM | Induction of cell death | [5] |
| Hb12 (WEHI7.2 variant) | Lymphoma | 5.84 ± 0.34 nM | Overcomes oxidative stress resistance | [5] |
| 200R (WEHI7.2 variant) | Lymphoma | 5.25 ± 0.32 nM | Overcomes oxidative stress resistance | [5] |
| U937 | Histiocytic Lymphoma | 16 nM | Induces peroxynitrite-dependent cell death | [5] |
| Molt-4 | Acute T cell Lymphoblastic Leukemia | 30 nM | Induces peroxynitrite-dependent cell death | [5] |
Table 2: Clinical Efficacy and Safety of this compound
| Study Phase | Cancer Type | No. of Patients | Dosage | Key Outcomes | Toxicities | Reference |
| Phase I | Advanced Solid Tumors | 18 | Escalating oral doses (up to 330 mg/d) | Stable disease > 6 months in 2 patients; Significant reduction in RBC SOD1 activity and circulating endothelial cells.[6][7] | Grade 3 fatigue (dose-limiting), anemia, neutropenia, sulfur eructation.[6] | [6][7] |
| Phase II (Randomized) | Biochemically Recurrent Hormone-Naïve Prostate Cancer | Not specified | High-dose: 300 mg/day for 2 weeks then titrated; Low-dose: 30 mg/day | Significant post-treatment changes in PSA parameters at 30 mg/day.[8] | Not detailed in abstract | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
1. In Vitro Cell Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVEC) were cultured in appropriate media.
-
Cells were treated with varying concentrations of this compound.
-
Cell proliferation was measured after a specified incubation period (e.g., 16 hours) using standard assays such as MTT or direct cell counting.
-
The IC50 value was calculated as the concentration of this compound that inhibited cell proliferation by 50% compared to untreated controls.[2]
-
2. Matrigel Plug Model of Angiogenesis (In Vivo)
-
Objective: To assess the anti-angiogenic activity of this compound in a living organism.
-
Methodology:
-
Matrigel, a basement membrane extract, was mixed with pro-angiogenic factors (e.g., FGF-2 and VEGF).
-
The Matrigel mixture was injected subcutaneously into mice.
-
Mice were treated with this compound or a control vehicle.
-
After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation (angiogenesis) was quantified.[1][2]
-
3. Phase I Clinical Trial Protocol
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.
-
Methodology:
-
Cohorts of patients received escalating oral doses of this compound.
-
A loading dose was administered until copper depletion (measured by serum ceruloplasmin) was achieved, followed by a maintenance dose.
-
Toxicity was monitored and graded according to the National Cancer Institute Common Toxicity Criteria.
-
Pharmacokinetic blood samples were collected at various time points to analyze this compound levels.
-
Pharmacodynamic markers, such as red blood cell SOD1 activity and circulating endothelial cells, were measured.[6][7]
-
Signaling Pathways and Mechanisms of Action
This compound's anticancer effects are primarily mediated through its role as a copper chelator, which leads to the inhibition of key cuproenzymes.
1. Inhibition of Superoxide Dismutase 1 (SOD1)
This compound selectively binds to copper, making it unavailable for incorporation into SOD1. This inhibition of SOD1 activity leads to an increase in intracellular superoxide anions, which can induce apoptosis in tumor cells and inhibit the proliferation of endothelial cells, thereby preventing angiogenesis.[1][2][4]
Caption: this compound inhibits SOD1 by chelating copper, leading to anticancer effects.
2. Dual Targeting of SOD1 and Cytochrome c Oxidase (CcOX)
In hematological malignancies, this compound has been shown to have a dual mechanism of action. Besides inhibiting SOD1, it also targets the mitochondrial enzyme cytochrome c oxidase (CcOX), another copper-dependent enzyme.[5][9] This dual inhibition leads to mitochondrial dysfunction and enhances peroxynitrite-dependent cell death.[5][9]
Caption: Dual inhibitory mechanism of this compound on SOD1 and CcOX.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of a compound like this compound, from in vitro studies to clinical trials.
Caption: General experimental workflow for anticancer drug evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of biomarkers for the antiangiogenic and antitumour activity of the superoxide dismutase 1 (SOD1) inhibitor tetrathiomolybdate (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. Copper Chelator this compound Induces Peroxynitrite-Dependent Cell Death in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A non-comparative randomized phase II study of two doses of this compound, a copper/zinc superoxide dismutase inhibitor, in patients with biochemically recurrent hormone-naïve prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding ATN-224 Sensitivity: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
ATN-224 (choline tetrathiomolybdate), a second-generation copper-chelating agent, has demonstrated promising anti-cancer activity by targeting copper-dependent cellular processes. This guide provides a comprehensive comparison of this compound with alternative copper chelators and superoxide (B77818) dismutase 1 (SOD1) inhibitors, focusing on predictive biomarkers for treatment sensitivity. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed research and development decisions.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its anti-neoplastic effects primarily through two interconnected mechanisms:
-
Copper Chelation: this compound selectively binds to and depletes intracellular and systemic copper, a critical cofactor for various enzymes involved in tumor growth and angiogenesis.
-
SOD1 Inhibition: By chelating copper from the active site of superoxide dismutase 1 (SOD1), this compound inhibits its enzymatic activity. This leads to an accumulation of superoxide anions, inducing oxidative stress and promoting apoptosis in cancer cells while simultaneously inhibiting the proliferation of endothelial cells, a key step in angiogenesis.[1][2][3][4] this compound also targets cytochrome c oxidase (CcOX) in the mitochondria, further contributing to its cytotoxic effects.[5]
Predictive Biomarkers for this compound Sensitivity
Identifying patients who are most likely to respond to this compound is crucial for its clinical development. Several potential predictive biomarkers have been identified:
-
High SOD1 Expression/Activity: Cancer cells with elevated levels of SOD1 may be more dependent on its activity for survival and thus more susceptible to inhibition by this compound. The concentration of this compound required to induce cell death has been shown to be proportional to SOD1 levels.[5]
-
Low Serum Ceruloplasmin: As a systemic marker of copper levels, monitoring serum ceruloplasmin can guide this compound dosing to achieve optimal copper depletion.[6][7]
-
Reduced Circulating Endothelial Progenitor Cells (EPCs): A decrease in the levels of circulating EPCs has been observed following this compound treatment, suggesting its anti-angiogenic activity.[8]
-
Activation of p38 MAPK and Downregulation of MCL1: In non-small-cell lung cancer (NSCLC), this compound-induced cell death is mediated by the activation of the p38 MAPK pathway and subsequent downregulation of the anti-apoptotic protein MCL1.[9][10][11]
Comparative Performance of this compound and Alternatives
This section provides a comparative overview of this compound with other copper chelators and SOD1 inhibitors based on available preclinical data. It is important to note that direct head-to-head comparisons in the same experimental settings are limited, and thus, the following data should be interpreted with caution.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Copper Chelation / SOD1 Inhibition | Human Umbilical Vein Endothelial Cells (HUVEC) | 1.4 ± 0.3 | [3] |
| Multiple Myeloma (MM.1S) | ~5 | |||
| Human Non-Small-Cell Lung Cancer (A549) | ~10 | [10] | ||
| Tetrathiomolybdate | Copper Chelation / SOD1 Inhibition | Not specified in direct comparison | Not available | |
| Trientine | Copper Chelation | Murine Fibrosarcoma (QRsp-11) | Not cytotoxic in vitro | |
| Endothelial Cells | Significantly more sensitive than tumor cells | [12] | ||
| LCS-1 | SOD1 Inhibition | Human Lung Adenocarcinoma (H358 - KRAS mutant) | 0.19 | [13] |
| Human Lung Adenocarcinoma (Median of 10 sensitive lines) | 0.20 | [14] | ||
| Multiple Myeloma (MM.1S) | Not specified | [1] | ||
| Bortezomib-sensitive (ANBL6-WT) | 2.5 | [1] | ||
| Bortezomib-resistant (ANBL6-BR) | 4.6 | [1] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for comparative purposes and is sourced from different studies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
SOD1 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.
Principle: This assay utilizes a tetrazolium salt that is reduced by superoxide anions to form a formazan (B1609692) dye. SOD1 activity is measured by its ability to inhibit this reaction.
Materials:
-
Cell or tissue lysate
-
Assay Buffer
-
Substrate (e.g., WST-1 or similar tetrazolium salt)
-
Enzyme working solution (containing xanthine (B1682287) oxidase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Ensure protein concentration is determined for normalization.
-
Assay Reaction:
-
Add Assay Buffer to each well.
-
Add the sample (lysate) to the appropriate wells.
-
Add the Substrate to all wells.
-
Initiate the reaction by adding the Enzyme working solution (xanthine oxidase) to all wells except the blank.
-
-
Incubation: Incubate the plate at 37°C for 20-30 minutes.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the percentage of inhibition of the reduction of the tetrazolium salt. One unit of SOD1 activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.
Serum Ceruloplasmin Measurement
Principle: Ceruloplasmin levels in serum are typically measured using immunoturbidimetric or immunonephelometric assays.
Materials:
-
Patient serum sample
-
Automated clinical chemistry analyzer
-
Commercially available ceruloplasmin immunoassay kit
Procedure:
-
Sample Collection: Collect peripheral blood from patients and separate the serum.
-
Analysis: The assay is performed on an automated clinical chemistry analyzer according to the manufacturer's instructions for the specific ceruloplasmin kit.
-
Interpretation: Ceruloplasmin levels are compared to a reference range. In the context of this compound therapy, the goal is to reduce ceruloplasmin levels to a target range (e.g., 5-15 mg/dL) to ensure adequate copper depletion.[6][7]
Endothelial Progenitor Cell (EPC) Enumeration by Flow Cytometry
Principle: EPCs are identified and quantified from peripheral blood mononuclear cells (PBMCs) based on the expression of specific cell surface markers.
Materials:
-
Peripheral blood sample
-
Ficoll-Paque for PBMC isolation
-
Fluorescently conjugated antibodies against CD34, CD133, VEGFR2 (KDR), and CD45
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Antibody Staining: Incubate the isolated PBMCs with a cocktail of fluorescently labeled antibodies (e.g., anti-CD34, anti-CD133, anti-VEGFR2, and anti-CD45).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on the mononuclear cell population based on forward and side scatter properties.
-
Gate on CD45-dim cells to exclude mature hematopoietic cells.
-
Within the CD45-dim population, identify cells that are positive for CD34, CD133, and VEGFR2. This population represents the EPCs.
-
-
Quantification: The percentage of EPCs within the total PBMC population is determined.
Western Blot for Phospho-p38 MAPK and MCL1
Principle: This technique is used to detect and quantify the levels of phosphorylated (activated) p38 MAPK and total MCL1 protein in cell lysates.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), rabbit anti-MCL1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p38 MAPK and MCL1 to the loading control.
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: this compound Mechanism of Action.
Figure 2: Biomarker Analysis Workflow.
Figure 3: Biomarker-Response Relationship.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on copper and SOD1 activity. The identification and validation of predictive biomarkers are paramount for its successful clinical translation. This guide provides a framework for understanding the mechanism of this compound, evaluating its performance against alternatives, and implementing key experimental protocols to assess its efficacy and patient sensitivity. Further research focusing on direct comparative studies and the validation of the proposed biomarkers in clinical settings is warranted to fully realize the potential of this compound in cancer therapy.
References
- 1. Comparative in vitro investigation of anticancer copper chelating agents [ouci.dntb.gov.ua]
- 2. The downregulation of Mcl-1 via USP9X inhibition sensitizes solid tumors to Bcl-xl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The copper chelator this compound induces peroxynitrite-dependent cell death in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Affinity Cu(I)-Chelator with Potential Anti-Tumorigenic Action—A Proof-of-Principle Experimental Study of Human H460 Tumors in the CAM Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of copper-binding agent this compound in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TDMQ20 as A Drug Candidate for Wilson’s Disease: Comparison with D-Penicillamine, Trientine, and Tetrathiomolybdate In Vitro and In Mice [mdpi.com]
- 8. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] SOD1, an unexpected novel target for cancer therapy | Semantic Scholar [semanticscholar.org]
- 12. [PDF] Copper Binding by Tetrathiomolybdate Attenuates Angiogenesis and Tumor Cell Proliferation through the Inhibition of Superoxide Dismutase 1 | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for ATN-224
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential guidance on the proper disposal of ATN-224, a copper-chelating agent and superoxide (B77818) dismutase 1 (SOD1) inhibitor, to ensure minimal environmental impact and adherence to safety protocols.
This compound, also known as Bis(choline)tetrathiomolybdate, is a potent investigational drug that requires careful handling and disposal. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide synthesizes best practices for the disposal of analogous compounds and general chemical waste. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
| Protective Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent its spread.
For minor spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
For major spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Allow only trained personnel with appropriate respiratory and personal protective equipment to handle the cleanup.
It is critical to prevent spilled material from entering drains or waterways.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure
-
Waste Segregation : At the point of generation, segregate this compound waste from general laboratory trash. Separate solid waste (e.g., contaminated gloves, pipette tips, empty vials) from liquid waste (e.g., unused solutions).
-
Waste Collection :
-
Solid Waste : Place in a clearly labeled, durable, and leak-proof hazardous waste container.
-
Liquid Waste : Collect in a designated, compatible, and sealed hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" or "Bis(choline)tetrathiomolybdate," and appropriate hazard symbols as required by your institution and local regulations.
-
Storage : Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Disposal : Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service. Do not dispose of this compound down the drain or in regular trash.
By adhering to these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and your local EHS office for any additional requirements.
Comprehensive Safety and Handling Guide for ATN-224
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of ATN-224, a copper-chelating agent. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Essential Personal Protective Equipment (PPE)
When handling this compound, especially in its solid powder form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2][3][4] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or splash-proof goggles.[2] A face shield may be necessary for operations with a higher risk of splashing. | Protects against dust particles and potential splashes that can cause serious eye irritation or damage.[2][5] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][4] A lab coat or chemical-resistant apron is required.[6] | Prevents skin contact which can cause irritation.[5] Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator for dust and mists should be used, particularly when handling the powder form or when dust may be generated.[2][6] | Protects against the inhalation of fine particles which can irritate the respiratory tract.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling the Compound:
-
Post-Handling:
Experimental Protocol: Preparation of this compound for in vitro Experiments
This protocol outlines the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Under a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C as recommended for the specific experimental requirements.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with an appropriate solvent.[14]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[14]
-
After rinsing, the empty container can be disposed of in accordance with institutional guidelines, which may include defacing the label before disposal.[14]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 2. falseguridad.com [falseguridad.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. alpharesources.com [alpharesources.com]
- 9. saffronchemicals.com [saffronchemicals.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. acs.org [acs.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
